molecular formula C19H18ClNO4 B15620807 Demethyleneberberine chloride

Demethyleneberberine chloride

カタログ番号: B15620807
分子量: 359.8 g/mol
InChIキー: CUUPIALXJLKAFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Demethyleneberberine chloride is a useful research compound. Its molecular formula is C19H18ClNO4 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H18ClNO4

分子量

359.8 g/mol

IUPAC名

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol chloride

InChI

InChI=1S/C19H17NO4.ClH/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2;/h3-4,7-10,22H,5-6H2,1-2H3;1H

InChIキー

CUUPIALXJLKAFN-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Synthesis of Demethyleneberberine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyleneberberine (B150084), a primary metabolite of the isoquinoline (B145761) alkaloid berberine (B55584), is a compound of burgeoning interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] This technical guide provides a comprehensive overview of the synthesis of demethyleneberberine chloride, focusing on the core process of demethylenation of berberine. While a detailed, step-by-step experimental protocol for its synthesis is not extensively documented in publicly available literature, this document consolidates the current understanding of its synthesis, presents generalized experimental procedures, and details methods for its characterization.[1] This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this promising therapeutic agent.

Introduction

Berberine is a well-known natural product with a long history of use in traditional medicine.[2] Its therapeutic potential is, however, sometimes limited by factors such as bioavailability.[3] Emerging evidence suggests that its metabolites, particularly demethyleneberberine, play a crucial role in mediating its therapeutic effects.[3] Demethyleneberberine is formed in vivo through the cleavage of the methylenedioxy bridge of berberine, a biotransformation primarily catalyzed by cytochrome P450 enzymes in the liver.[3] The structural modification, the absence of the methylenedioxy group, significantly influences its physicochemical and biological properties.[1] The laboratory synthesis of this compound primarily relies on the chemical demethylenation of its parent compound, berberine.

Synthesis Pathway: Demethylenation of Berberine

The principal route for the synthesis of demethyleneberberine is the cleavage of the methylenedioxy bridge of berberine. This transformation is a key step and can be conceptually approached through methods employed for the cleavage of methylenedioxy protecting groups in organic synthesis.[1] Such methods often involve the use of strong Lewis acids or other specific reagents to achieve the desired transformation.[1]

A generalized workflow for the synthesis of this compound is depicted below:

Synthesis_Workflow Berberine Berberine Reaction Demethylenation Reaction (e.g., with Lewis Acid or Heat) Berberine->Reaction Crude_DMB Crude Demethyleneberberine Reaction->Crude_DMB Purification Purification (e.g., Chromatography) Crude_DMB->Purification Pure_DMB_Cl Pure this compound Purification->Pure_DMB_Cl Characterization Characterization (NMR, MS, HPLC) Pure_DMB_Cl->Characterization Final_Product This compound Characterization->Final_Product

A generalized workflow for the synthesis of this compound.

Quantitative Data Summary

While comprehensive quantitative data for various synthesis routes are scarce in the literature, the following table summarizes available information on a specific demethylation method and the purity of the final product.

ParameterValueSource
Starting Material Berberine[2]
Reaction Type Thermal Demethylenation under Vacuum[2]
Intermediate Yield 80% (for the initial demethylated product)[2]
Final Product Purity (HPLC) >98% to 99.01%[][5]
Molecular Formula C₁₉H₁₈NO₄⁺[1]
Molecular Weight 324.3 g/mol [1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of Demethyleneberberine from Berberine

This protocol is based on a method involving thermal demethylenation. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Objective: To synthesize demethyleneberberine by cleaving the methylenedioxy bridge of berberine.

Materials:

Procedure:

  • Demethylenation:

    • Place berberine (e.g., 10 mmol) in a round-bottom flask.

    • Heat the flask to 195-210 °C under vacuum (30-40 mmHg) for 10-15 minutes. The solid should melt and turn into a black oil.[2]

  • Acidification:

    • Cool the reaction mixture to room temperature.

    • Acidify the resulting black oil with a solution of ethanol and concentrated HCl (95:5 v/v).[2]

  • Isolation of Crude Product:

    • Remove the solvent by evaporation under reduced pressure.

    • The residue collected is the crude demethyleneberberine product.[2]

  • Purification:

    • Purify the crude product by flash chromatography over a silica gel column.

    • Elute with a gradient of dichloromethane and methanol to obtain the purified demethyleneberberine.[2] The resulting product is an orange solid.[2]

Characterization of this compound

The definitive identification and purity assessment of the synthesized this compound are crucial and can be accomplished through a combination of spectroscopic and chromatographic techniques.[1]

4.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound.

Method:

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.[1]

  • Detector: UV detector set at the maximum absorbance wavelength for demethyleneberberine.

  • Procedure:

    • Prepare a standard solution of the synthesized compound in a suitable solvent (e.g., methanol).

    • Inject the sample into the HPLC system.

    • Analyze the resulting chromatogram to identify the main peak and any impurities.

    • Calculate the purity based on the relative area of the main peak.

4.2.2. Mass Spectrometry (MS)

Objective: To confirm the molecular weight of demethyleneberberine.

Method:

  • Technique: High-Resolution Mass Spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.[1]

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically used.[3]

  • Observation: The protonated molecule [M+H]⁺ is generally observed.[1] The expected m/z for the protonated molecule is approximately 324.1235.[1]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of demethyleneberberine.

Method:

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol (CD₃OD).[1]

  • Spectra: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.[1]

  • Analysis:

    • The ¹H NMR spectrum will show characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons of the dihydroisoquinolinium core.[1]

    • The ¹³C NMR spectrum will display signals for all 19 carbon atoms in the structure.[1]

    • 2D NMR spectra are essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of atoms.[1]

Signaling Pathways and Biological Context

Demethyleneberberine has been shown to modulate several key signaling pathways, which is crucial for understanding its mechanism of action and therapeutic potential.

Signaling_Pathways cluster_DMB Demethyleneberberine cluster_Pathways Modulated Signaling Pathways DMB Demethyleneberberine AMPK AMPK Pathway DMB->AMPK Activates NFkB NF-κB Pathway DMB->NFkB Inhibits cMyc c-Myc/HIF-1α Pathway DMB->cMyc Modulates

References

Demethyleneberberine Chloride: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyleneberberine (B150084) chloride (DMB), a primary metabolite of berberine (B55584), is emerging as a compound of significant pharmacological interest. Possessing a distinct chemical structure, DMB exhibits a spectrum of biological activities, including anti-inflammatory, anti-cancer, antioxidant, and antimicrobial effects. This technical guide provides an in-depth overview of the core biological activities of DMB, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Core Biological Activities

Demethyleneberberine chloride demonstrates a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways. As a mitochondria-targeted antioxidant, it plays a crucial role in mitigating oxidative stress, a common factor in various pathologies.[1]

Anti-inflammatory Activity

DMB exhibits potent anti-inflammatory effects by targeting key inflammatory pathways. It has been shown to alleviate inflammatory conditions such as colitis in animal models.[2] The primary mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][3] By inhibiting NF-κB, DMB reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Furthermore, DMB has been found to regulate T-helper cell homeostasis, contributing to its anti-inflammatory profile.[2][3]

Anti-Cancer Activity

DMB has demonstrated promising anti-cancer properties in various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[4] Key signaling pathways implicated in DMB's anti-cancer effects include the TGF-β/Smads pathway and the c-Myc/HIF-1α pathway.[4] By modulating these pathways, DMB can arrest the cell cycle and induce cellular senescence in cancer cells.[4]

Antioxidant Activity

As a natural mitochondria-targeted antioxidant, DMB plays a significant role in combating oxidative stress.[5] This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant properties of DMB are attributed to its chemical structure, which allows it to scavenge free radicals effectively.

Antimicrobial Activity

Preliminary evidence suggests that DMB possesses antimicrobial properties, inhibiting the growth of various microorganisms. This activity, inherited from its parent compound berberine, is an area of ongoing research. The potential for DMB to act as an antimicrobial agent, particularly against drug-resistant strains, warrants further investigation.

Quantitative Data

Quantitative data on the biological activity of this compound is still emerging. Much of the available literature focuses on its parent compound, berberine. The following tables summarize the available quantitative data for DMB and related compounds.

Table 1: Anti-inflammatory and Antioxidant Activity of Demethyleneberberine Derivatives

CompoundAssayModel SystemIC50 / EC50Reference
2,3,9,10-tetra-hydroxyberberine chlorideDPPH radical scavengingCell-free10.7 ± 1.76 µM[6]
Berberrubine chlorideDPPH radical scavengingCell-free55.2 ± 2.24 µM[6]
BerberrubineDPPH radical scavengingCell-free87.4 ± 6.65 µM[6]

Table 2: In Vitro Anti-inflammatory Effects of Demethyleneberberine (DMB)

ConcentrationCell LineParameter MeasuredResultReference
10, 20, 40 µMRAW264.7 macrophagesROS productionMarkedly inhibited[1]
10, 20, 40 µMRAW264.7 macrophagesPro-inflammatory cytokine productionMarkedly inhibited[1]

Table 3: In Vivo Anti-inflammatory Effects of Demethyleneberberine (DMB) in DSS-Induced Colitis in Mice

DosageParameter MeasuredResultReference
150 and 300 mg/kgWeight lossSignificantly alleviated[1]
150 and 300 mg/kgMyeloperoxidase (MPO) activityDiminished[1]
150 and 300 mg/kgProduction of IL-6 and TNF-αSignificantly reduced[1]

Table 4: Anti-cancer Effects of Berberine (Parent Compound of DMB)

Note: Specific IC50 values for this compound in cancer cell lines are not widely reported in the currently available literature. The following data for berberine is provided for comparative context.

Cell LineCancer TypeIC50 (µM)Reference
HCC70Triple Negative Breast Cancer0.19[7]
BT-20Triple Negative Breast Cancer0.23[7]
MDA-MB-468Triple Negative Breast Cancer0.48[7]
MDA-MB-231Triple Negative Breast Cancer16.7[7]

Table 5: Antimicrobial Activity of Berberine (Parent Compound of DMB)

Note: Specific MIC values for this compound against various microbial strains are not extensively documented. The following data for berberine is provided for context.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 117751024[8]
Escherichia coliCL11024[8]
Escherichia coliDSM 223122048[8]
Escherichia coliCL22048[8]
Cutibacterium acnesMultiple strains6.25 - 12.5[9]

Signaling Pathways

The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

dot

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_p p-NF-κB (Active) NFkB->NFkB_p Release & Activation Nucleus Nucleus NFkB_p->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription DMB Demethyleneberberine Chloride DMB->IKK Inhibits TGF_beta_Smads_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression (EMT, Proliferation) Nucleus->Gene_expression Regulates DMB Demethyleneberberine Chloride DMB->pSmad23 Inhibits cMyc_HIF1a_Pathway DMB Demethyleneberberine Chloride cMyc c-Myc DMB->cMyc Downregulates HIF1a HIF-1α DMB->HIF1a Downregulates Cell_Senescence Cellular Senescence DMB->Cell_Senescence Triggers Cell_Cycle_Arrest Cell Cycle Arrest DMB->Cell_Cycle_Arrest Induces cMyc->HIF1a Upregulates Cell_Cycle Cell Cycle Progression HIF1a->Cell_Cycle DSS_Colitis_Workflow Start Start: C57BL/6 Mice DSS_Induction Induce Colitis: 3% DSS in drinking water (7 days) Start->DSS_Induction Grouping Divide into Groups: - Control - DSS + Vehicle - DSS + DMB (low dose) - DSS + DMB (high dose) DSS_Induction->Grouping Treatment Oral Administration: DMB or Vehicle (daily) Grouping->Treatment Monitoring Daily Monitoring: Body weight, DAI Treatment->Monitoring Euthanasia Euthanize and Collect Samples: Colon, Blood Monitoring->Euthanasia Analysis Analysis Euthanasia->Analysis Macro Macroscopic: Colon Length Analysis->Macro Histo Histological: H&E Staining Analysis->Histo Biochem Biochemical: MPO Assay, ELISA (TNF-α, IL-6) Analysis->Biochem End End: Evaluate Anti-inflammatory Effect Macro->End Histo->End Biochem->End

References

Demethyleneberberine Chloride: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine (B150084) chloride (DMB), a primary metabolite of the well-known isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant pharmacological interest.[1] This technical guide provides an in-depth overview of the core pharmacological properties of DMB, focusing on its anti-inflammatory, hepatoprotective, and anti-cancer activities. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways through which DMB exerts its effects. While berberine has been extensively studied, this guide will focus on the available data for DMB, noting where information is limited and drawing comparisons to its parent compound where relevant.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological effects of demethyleneberberine chloride. It is important to note that specific IC50 values for DMB are not as widely reported in the literature as for its parent compound, berberine.

Table 1: Anti-inflammatory Activity
AssayCell Line/ModelEffectQuantitative DataReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesInhibition of NO productionIC50 values for some berberine derivatives have been reported in the range of 9-12 µM, but specific values for DMB are not consistently available.[2][2]
Pro-inflammatory Cytokine Production (TNF-α, IL-6)LPS-stimulated RAW264.7 macrophagesReduction of cytokine levelsDose-dependent reduction observed at concentrations of 10, 20, and 40 µM.[3][3]
Colitis Model (DSS-induced)MiceAmelioration of colitis symptomsOral administration of 150 and 300 mg/kg significantly alleviated weight loss and reduced myeloperoxidase (MPO) activity.[3][3]
Table 2: Hepatoprotective Activity
ModelBiomarkerEffectQuantitative DataReference
Thioacetamide (TAA)-induced hepatic fibrosisSerum ALTReduction48.4% reduction with high dose DMB.[3]
Thioacetamide (TAA)-induced hepatic fibrosisSerum ASTReduction47.6% reduction with high dose DMB.[3]
Thioacetamide (TAA)-induced hepatic fibrosisSurvival RateIncrease80% survival with DMB treatment compared to 40% with berberine.[3]
Table 3: Anti-Cancer Activity
Cell LineAssayEffectQuantitative DataReference
Non-Small Cell Lung Cancer (NSCLC)CCK8 Assay, Colony FormationInhibition of proliferation and colony formationEfficient inhibition observed.[4][4]
NSCLC Xenograft ModelIn vivoInhibition of tumor growthDMB exhibits an efficient inhibitory effect on tumor xenograft growth.[4][4]

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

DMB has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation.[1][6] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IkBa IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Sequesters IkBa_p p-IkBa IkBa->IkBa_p p50 p50 p65_n p65 p65->p65_n Translocation p50_n p50 p50->p50_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates DMB Demethyleneberberine Chloride DMB->IkBa_p Inhibits Degradation DNA DNA p65_n->DNA p50_n->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

DMB inhibits the NF-κB signaling pathway.
Activation of the AMPK Signaling Pathway

This compound is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8] Activation of AMPK by DMB contributes to its beneficial effects in metabolic disorders like non-alcoholic fatty liver disease (NAFLD).

AMPK_Pathway DMB Demethyleneberberine Chloride AMPK AMPK DMB->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK ACC Acetyl-CoA Carboxylase p_AMPK->ACC Phosphorylates Fatty_Acid_Oxidation Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Promotes Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) Metabolic_Stress->AMPK LKB1 LKB1 LKB1->AMPK Phosphorylates p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Inhibits

DMB activates the AMPK signaling pathway.
Downregulation of the c-Myc/HIF-1α Pathway

In the context of cancer, DMB has been shown to inhibit the c-Myc/HIF-1α pathway, which is crucial for cancer cell proliferation and survival.[4] This inhibition leads to cell cycle arrest and senescence in non-small cell lung cancer (NSCLC) cells.

cMyc_HIF1a_Pathway DMB Demethyleneberberine Chloride cMyc c-Myc DMB->cMyc Downregulates Cell_Cycle_Arrest Cell Cycle Arrest DMB->Cell_Cycle_Arrest Induces Cellular_Senescence Cellular Senescence DMB->Cellular_Senescence Induces HIF1a HIF-1α cMyc->HIF1a Upregulates Cell_Cycle_Genes Cell Cycle Progression Genes HIF1a->Cell_Cycle_Genes Activates Transcription

DMB downregulates the c-Myc/HIF-1α pathway.
Inhibition of TLR4 Signaling by Targeting MD-2

Recent studies have revealed that DMB can directly target the myeloid differentiation protein-2 (MD-2), a co-receptor of Toll-like receptor 4 (TLR4). By binding to the hydrophobic pocket of MD-2, DMB competitively blocks the binding of lipopolysaccharide (LPS), thereby inhibiting both MyD88-dependent and -independent TLR4 signaling pathways and subsequent inflammatory responses.[6][9]

TLR4_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS MD2 MD-2 LPS->MD2 Binds DMB Demethyleneberberine Chloride DMB->MD2 Competitively Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF MyD88-independent (TRIF) pathway TLR4->TRIF NFkB_activation NF-κB Activation MyD88->NFkB_activation IRF3_activation IRF3 Activation TRIF->IRF3_activation Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_activation->Inflammatory_Cytokines IRF3_activation->Inflammatory_Cytokines

DMB inhibits TLR4 signaling by targeting MD-2.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the pharmacological properties of this compound.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
  • Objective: To evaluate the anti-inflammatory effects of DMB in a mouse model of colitis.

  • Animal Model: Female C57BL/6 mice (6-8 weeks old).

  • Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 consecutive days.[3]

  • DMB Administration:

    • Route: Oral gavage.

    • Dosage: 150 and 300 mg/kg/day.[3]

    • Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Outcome Measures:

    • Body weight changes.

    • Myeloperoxidase (MPO) activity in colon tissue to quantify neutrophil infiltration.

    • Histological analysis of the colon for inflammation and tissue damage.

    • Cytokine analysis (e.g., TNF-α, IL-6) in colon tissue homogenates via ELISA or qPCR.

In Vivo Model of Thioacetamide (TAA)-Induced Hepatic Fibrosis
  • Objective: To investigate the hepatoprotective and anti-fibrotic effects of DMB.

  • Animal Model: Mice.

  • Induction of Fibrosis: Intraperitoneal injection of TAA.

  • DMB Administration:

    • Route: Intraperitoneal injection.

    • Dosage: Low and high doses (specific concentrations may vary between studies).

  • Outcome Measures:

    • Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Serum albumin (ALB) levels.

    • Liver hydroxyproline (B1673980) content to quantify collagen deposition.

    • Histological analysis of liver sections (e.g., H&E and Masson's trichrome staining) to assess fibrosis.

    • Survival rate.

Western Blot Analysis of NF-κB Pathway Proteins
  • Objective: To determine the effect of DMB on the activation of the NF-κB pathway in vitro.

  • Cell Culture: RAW264.7 murine macrophages or other relevant cell lines.

  • Treatment:

    • Pre-treatment with DMB (e.g., 10, 20, 40 µM) for a specified time (e.g., 2 hours).

    • Stimulation with an NF-κB activator, such as lipopolysaccharide (LPS).

  • Protocol:

    • Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from cell lysates.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65. A loading control antibody (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) should also be used.

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities to determine the relative protein levels.

In Vitro Anti-Cancer Assays
  • Objective: To assess the effect of DMB on cancer cell viability and proliferation.

  • Cell Lines: Non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299).

  • Assays:

    • CCK8 Assay: To measure cell viability. Cells are treated with various concentrations of DMB for different time points.

    • Colony Formation Assay: To assess the long-term proliferative capacity of cells. Cells are seeded at a low density and treated with DMB. The number and size of colonies are evaluated after a period of incubation.

    • Western Blot Analysis: To investigate the effect of DMB on the expression of proteins involved in cell cycle regulation and apoptosis, as well as the c-Myc/HIF-1α pathway.[4]

Clinical Trials

A thorough search of clinical trial registries indicates that there are currently no registered clinical trials specifically investigating this compound.[10][11][12] Clinical trials have been conducted on its parent compound, berberine, for various conditions, including non-alcoholic fatty liver disease.[13]

Conclusion

This compound is a promising pharmacological agent with demonstrated anti-inflammatory, hepatoprotective, and anti-cancer properties in preclinical studies. Its mechanisms of action involve the modulation of key signaling pathways, including NF-κB, AMPK, c-Myc/HIF-1α, and TLR4. While the available quantitative data is still emerging, particularly in comparison to its extensively studied parent compound berberine, the existing evidence warrants further investigation into the therapeutic potential of DMB. Future research should focus on elucidating more precise quantitative measures of its activity, such as IC50 values across a broader range of cell lines and conditions, and exploring its efficacy and safety in more advanced preclinical models to pave the way for potential clinical development.

References

Demethyleneberberine Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16705-03-6

Chemical Formula: C₁₉H₁₈ClNO₄

Molecular Weight: 359.81 g/mol

Abstract

Demethyleneberberine (B150084) chloride is a protoberberine alkaloid and a principal active metabolite of berberine, a compound extensively studied for its therapeutic potential.[1] Unlike its parent compound, which has limited oral bioavailability, demethyleneberberine exhibits enhanced absorption and demonstrates a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of demethyleneberberine chloride, including its chemical and physical properties, synthesis and characterization, detailed experimental protocols, and its mechanisms of action involving key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic applications of this promising natural compound.

Chemical and Physical Properties

This compound is a solid, yellow powder with a purity typically exceeding 98%.[3][] Its structure is characterized by the absence of the methylenedioxy bridge found in berberine, a modification that significantly influences its biological and pharmacokinetic properties.[5]

PropertyValueReference(s)
CAS Number 16705-03-6[3]
Molecular Formula C₁₉H₁₈ClNO₄[3]
Molecular Weight 359.81 g/mol [3]
Appearance Solid[3]
Purity >98%[3]
IUPAC Name 2,3-dihydroxy-9,10-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride[3]
Synonyms Dehydrostepholidine chloride, NSC 627882[3]
Solubility Soluble in DMSO[6]
Storage 0-4 °C for short term, -20 °C for long term, protect from light[3]

Synthesis and Chemical Characterization

The primary method for obtaining demethyleneberberine is through the demethylenation of berberine, which involves the cleavage of the methylenedioxy bridge.[5]

Generalized Synthesis Workflow

Berberine Berberine Reagents Demethylenation Reagents (e.g., Lewis acids) Reaction Reaction (Optimized conditions: temperature, time) Reagents->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification DMB This compound Purification->DMB

A generalized workflow for the synthesis of this compound.
Chemical Characterization

The definitive identification and purity assessment of this compound are achieved through various spectroscopic techniques.

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and determine the elemental composition. The protonated molecule [M+H]⁺ is typically observed.[5]

Ionm/z (Observed)Reference(s)
[M+H]⁺324.1236[7]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of demethyleneberberine, confirming the connectivity of atoms.[5]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the effect of demethyleneberberine on the viability of cancer cell lines.[6][8]

Materials:

  • This compound

  • Cancer cell line (e.g., HepG2, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.[6][9]

  • Compound Treatment: Prepare a stock solution of demethyleneberberine in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[6] Replace the medium in the wells with the medium containing different concentrations of demethyleneberberine. Include vehicle control (medium with DMSO) and blank (medium only) wells. Incubate for 48 hours.[6][9]

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours.[8][9]

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 490 nm or 600 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the log of the demethyleneberberine concentration.[6]

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of demethyleneberberine in rats or mice.[10][11]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Sprague-Dawley rats or C57BL/6 mice

  • Heparinized tubes

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral or intravenous dose of demethyleneberberine to the animals.[10][11]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h) into heparinized tubes.[11]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[11]

  • Sample Preparation for LC-MS/MS: Perform protein precipitation by adding ice-cold acetonitrile (B52724) containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the proteins. Transfer the supernatant and evaporate to dryness. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[11][12]

  • LC-MS/MS Analysis: Quantify the concentration of demethyleneberberine in the plasma samples using a validated LC-MS/MS method.[12]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC from the plasma concentration-time data.[11]

ParameterRouteDose (mg/kg)SpeciesCmax (ng/mL)Tmax (min)AUC (ng·h/mL)Bioavailability (%)Reference(s)
Demethyleneberberinei.g.20Rat13.9 ± 4.5528.9 ± 7.14.47[10][13]
Demethyleneberberinei.g.40Rat25.7 ± 8.2558.2 ± 15.34.53[10][13]
Demethyleneberberinei.v.2Rat--642.3 ± 123.5-[10][13]
Demethyleneberberinei.g.40Mouse118.7 ± 35.65189.5 ± 47.35.94[10][13]
Demethyleneberberinei.v.2Mouse--318.9 ± 65.4-[10][13]
Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression of proteins involved in signaling pathways modulated by demethyleneberberine.[2][14]

Materials:

  • Cells or tissue lysates

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-NF-κB, anti-p-AMPK, anti-c-Myc, anti-HIF-1α)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Lyse cells or tissues in protein lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Biological Activity and Signaling Pathways

Demethyleneberberine exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. These activities are mediated through the modulation of several key intracellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of NF-κB and TLR4 Signaling

Demethyleneberberine has been shown to alleviate inflammatory conditions by inhibiting the NF-κB and TLR4 signaling pathways.[1][7][15] It can directly target the MD-2 protein, a co-receptor of TLR4, thereby blocking the downstream inflammatory cascade.[15][16]

cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Cytokines Nucleus->Inflammation transcription DMB Demethyleneberberine DMB->TLR4_MD2 inhibits

Demethyleneberberine's inhibition of the TLR4/NF-κB signaling pathway.
Anti-Cancer Activity: Downregulation of the c-Myc/HIF-1α Pathway

In non-small cell lung cancer (NSCLC) cells, demethyleneberberine induces cell cycle arrest and senescence by downregulating the c-Myc/HIF-1α pathway.[2][5] This leads to the inhibition of cancer cell proliferation and tumor growth.[2]

DMB Demethyleneberberine cMyc c-Myc DMB->cMyc inhibits Senescence Cellular Senescence DMB->Senescence induces HIF1a HIF-1α cMyc->HIF1a CellCycle Cell Cycle Progression HIF1a->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation Senescence->Proliferation

Demethyleneberberine's modulation of the c-Myc/HIF-1α pathway in cancer cells.
Metabolic Regulation: Activation of AMPK

Demethyleneberberine is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[17][18] This activation contributes to its beneficial effects in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[17]

DMB Demethyleneberberine AMPK AMPK DMB->AMPK activates FattyAcid Fatty Acid Oxidation AMPK->FattyAcid promotes Lipid Lipid Accumulation FattyAcid->Lipid

Demethyleneberberine's activation of the AMPK pathway.

Conclusion

This compound, as an active metabolite of berberine, presents a compelling profile for further investigation in drug discovery and development. Its favorable pharmacokinetic properties and potent biological activities, mediated through the modulation of key signaling pathways, underscore its therapeutic potential in a range of diseases, including inflammatory disorders, cancer, and metabolic conditions. The experimental protocols and data summarized in this technical guide provide a solid foundation for researchers to explore the full therapeutic utility of this promising natural compound.

References

Demethyleneberberine Chloride: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine (B150084) chloride, a protoberberine alkaloid, is a key metabolite of the well-known natural product berberine (B55584).[1] Its structure is characterized by the absence of the methylenedioxy bridge found in its parent compound, a modification that significantly impacts its physicochemical and biological properties.[1] As a compound of increasing interest in pharmacological research, a thorough understanding of its structure is paramount. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of demethyleneberberine chloride.

Synthesis of this compound

The primary route for obtaining demethyleneberberine is through the chemical modification of berberine. This process, known as demethylenation, involves the cleavage of the methylenedioxy bridge.

General Synthetic Approach: Demethylenation of Berberine

The conversion of berberine to demethyleneberberine is achieved by the selective cleavage of the C-O bonds within the methylenedioxy group. This transformation is typically accomplished using strong Lewis acids. While a detailed, step-by-step protocol is not extensively documented in publicly available literature, a general workflow can be described.[1]

Experimental Protocol: Lewis Acid-Mediated Demethylenation of Berberine (General)

  • Starting Material: Berberine chloride

  • Reagents: A suitable Lewis acid (e.g., boron trichloride, aluminum chloride). The choice of Lewis acid and solvent is critical to optimize the reaction yield and minimize side products.

  • Solvent: Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Procedure:

    • Dissolve berberine chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to control the reactivity of the Lewis acid.

    • Slowly add the Lewis acid to the reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for a specified period. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a proton source, such as methanol (B129727) or water.

    • The crude this compound is then subjected to purification.

  • Purification: Purification of the crude product is typically achieved through column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure this compound.[1]

Diagram of Synthetic Workflow

G Berberine Berberine Reaction Demethylenation Reaction (e.g., with Lewis Acid) Berberine->Reaction Crude_DMB Crude Demethyleneberberine Reaction->Crude_DMB Purification Purification (e.g., Chromatography) Crude_DMB->Purification Pure_DMB Pure Demethyleneberberine Purification->Pure_DMB Characterization Characterization (NMR, MS, etc.) Pure_DMB->Characterization

Caption: Generalized workflow for the synthesis of demethyleneberberine.

Spectroscopic and Spectrometric Analysis

The definitive structural confirmation of this compound relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, allowing for the determination of its elemental formula. The protonated molecule, [M+H]⁺, is typically observed in the positive ion mode.[1]

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are employed to induce fragmentation of the parent ion, providing a characteristic fragmentation pattern that serves as a fingerprint for the molecule and aids in structural elucidation. The primary fragmentation involves the loss of a methyl radical from a methoxy (B1213986) group.[2]

Table 1: Mass Spectrometry Data for Demethyleneberberine

IonObserved m/zDescription
[M]⁺324.1236Molecular ion of demethyleneberberine
[M+H]⁺324.1235Protonated molecular ion
Fragment Ion308.0979Resulting from the loss of CH₄

Data sourced from multiple references.[1][3]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both typically containing 0.1% formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is around 0.3 mL/min.[3]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

    • Scan Range: m/z 100-1000.

    • MS/MS Analysis: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is used to fragment the precursor ion ([M+H]⁺).

Diagram of Mass Spectrometry Fragmentation

G Parent Demethyleneberberine [M+H]⁺ m/z 324.1236 Fragment [M+H - CH₄]⁺ m/z 308.0979 Parent->Fragment - CH₄

Caption: Primary fragmentation pathway of demethyleneberberine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the connectivity of atoms. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound include those for aromatic protons, methoxy groups, and the protons of the dihydroisoquinolinium core.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound is expected to show 19 distinct signals, corresponding to each carbon atom in the structure.[1]

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for assembling the molecular framework.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

  • Experiments:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Perform 2D NMR experiments, including COSY, HSQC, and HMBC, to establish connectivity and assign all signals.

Note: At the time of this writing, a complete, publicly available, and assigned NMR dataset for this compound could not be located. The data presented in tables would be populated with experimental chemical shifts (δ) in ppm and coupling constants (J) in Hz upon acquisition.

Table 2: Expected ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons[Expected Range][s, d, t, m][Value]
Methoxy Protons[Expected Range]sN/A
Dihydroisoquinolinium Protons[Expected Range][t, m][Value]

Table 3: Expected ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic Carbons[Expected Range]
Quaternary Carbons[Expected Range]
Methoxy Carbons[Expected Range]
Aliphatic Carbons[Expected Range]

Diagram of NMR Elucidation Workflow

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

References

Demethyleneberberine Chloride: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine (B150084), a protoberberine alkaloid, is gaining significant attention in the scientific community for its notable biological activities, which in some cases surpass those of its well-known precursor, berberine (B55584). While primarily recognized as a major phase I metabolite of berberine, formed in the liver via cytochrome P450-mediated demethylenation, demethyleneberberine also occurs naturally in a select number of plant species.[1] This technical guide provides an in-depth overview of the known natural sources of demethyleneberberine chloride, detailed methodologies for its extraction and isolation, and an exploration of its biosynthetic and key signaling pathways.

Natural Sources of this compound

The natural occurrence of demethyleneberberine is less widespread than that of berberine. To date, its presence has been confirmed in a limited number of plant species. The primary documented sources are Cortex Phellodendri chinensis and various species of the genus Thalictrum.[2] Quantitative data on the concentration of demethyleneberberine in these plant sources is scarce in publicly available literature, likely due to its status as a minor alkaloid in these plants.

Table 1: Known Natural Sources of Demethyleneberberine

Plant SpeciesFamilyPlant Part(s)Reported Alkaloids Also Present
Phellodendron chinense (Cortex Phellodendri chinensis)RutaceaeBarkBerberine, Palmatine, Jatrorrhizine, Phellodendrine, Magnoflorine
Thalictrum javanicumRanunculaceaeStems and RootsBerberine, Palmatine, Columbamine, Jatrorrhizine, Magnoflorine

Biosynthesis of Demethyleneberberine

The biosynthesis of demethyleneberberine in plants is intricately linked to the well-established pathway of protoberberine alkaloids, with berberine as the immediate precursor. The core structure is derived from the amino acid L-tyrosine, which undergoes a series of enzymatic reactions to form (S)-reticuline, a pivotal intermediate. (S)-reticuline is then converted to scoulerine, which is subsequently methylated and oxidized to form berberine.

Demethyleneberberine is formed through the enzymatic cleavage of the methylenedioxy bridge of berberine. While this is a primary metabolic process in mammals, the enzymes responsible for this specific conversion within the plant kingdom are not as well characterized. It is hypothesized that cytochrome P450 enzymes or similar oxidative enzymes within the plant are responsible for this transformation.

Demethyleneberberine Biosynthesis Simplified Biosynthetic Pathway of Demethyleneberberine cluster_protoberberine Protoberberine Pathway cluster_demethyleneberberine Final Conversion L-Tyrosine L-Tyrosine (S)-Reticuline (S)-Reticuline L-Tyrosine->(S)-Reticuline Scoulerine Scoulerine (S)-Reticuline->Scoulerine Tetrahydrocolumbamine Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine Berberine Berberine Tetrahydrocolumbamine->Berberine Demethyleneberberine Demethyleneberberine Berberine->Demethyleneberberine  Enzymatic  Demethylenation  (e.g., CYP450)

Simplified Biosynthetic Pathway of Demethyleneberberine

Experimental Protocols

General Experimental Workflow for Isolation

The isolation of demethyleneberberine from its natural sources follows a general workflow for quaternary protoberberine alkaloids. As a minor alkaloid, its isolation requires careful chromatographic separation from the more abundant alkaloids like berberine and palmatine.

Isolation Workflow General Experimental Workflow for Demethyleneberberine Isolation Plant_Material Dried and Powdered Plant Material (e.g., Cortex Phellodendri) Extraction Maceration or Soxhlet Extraction (e.g., with 80% Methanol) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Acid_Base_Partitioning Acid-Base Partitioning (to separate alkaloids from neutral compounds) Filtration_Concentration->Acid_Base_Partitioning Crude_Alkaloid_Extract Crude Quaternary Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloid_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, Prep-HPLC) Crude_Alkaloid_Extract->Chromatography Isolated_Fractions Collection of Fractions Chromatography->Isolated_Fractions Analysis_Identification Analysis and Identification (TLC, HPLC, MS, NMR) Isolated_Fractions->Analysis_Identification Pure_Demethyleneberberine Pure this compound Analysis_Identification->Pure_Demethyleneberberine Signaling_Pathways Key Signaling Pathways Modulated by Demethyleneberberine cluster_AMPK AMPK Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway DMB Demethyleneberberine AMPK AMPK DMB->AMPK Activates NFkB NF-κB DMB->NFkB Inhibits MAPK MAPK DMB->MAPK Modulates mTOR mTOR AMPK->mTOR Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation Regulates

References

Demethyleneberberine Chloride vs. Berberine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberine (B55584), a well-known isoquinoline (B145761) alkaloid, has garnered significant attention for its diverse pharmacological activities. However, its clinical utility is often hampered by poor oral bioavailability. This has led to a growing interest in its metabolites, particularly demethyleneberberine (B150084), which appears to play a crucial role in the overall therapeutic effects of berberine. This technical guide provides a comprehensive comparison of demethyleneberberine chloride and berberine, focusing on their chemical properties, pharmacokinetics, mechanisms of action, and relevant experimental protocols. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics based on these natural compounds.

Chemical and Physical Properties

Berberine is a quaternary ammonium (B1175870) salt with a rigid pentacyclic structure. Demethyleneberberine is a primary phase I metabolite of berberine, formed by the cleavage of the methylenedioxy bridge. This structural modification results in the presence of two hydroxyl groups, which can influence its physicochemical and biological properties.

PropertyBerberine ChlorideThis compound
Chemical Formula C₂₀H₁₈ClNO₄C₁₉H₁₈ClNO₄
Molecular Weight 371.8 g/mol 359.8 g/mol
Appearance Yellow crystalline powderSolid
Key Structural Difference Methylenedioxy groupTwo hydroxyl groups

Comparative Pharmacokinetics

A critical differentiator between berberine and demethyleneberberine is their pharmacokinetic profile, particularly oral bioavailability.

Table 2.1: Comparative Bioavailability in Rodents

CompoundSpeciesOral Bioavailability (%)Reference
BerberineRat0.37 - 0.68
DemethyleneberberineRat4.47 - 5.94[1]
DemethyleneberberineMouse4.47 - 5.94[1]

The significantly higher oral bioavailability of demethyleneberberine suggests that it may be more readily absorbed from the gastrointestinal tract and could contribute substantially to the systemic effects observed after berberine administration.

Comparative Efficacy: In Vitro Studies

The following table summarizes the available data on the half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values for both compounds in various assays. It is important to note that direct comparative studies under identical experimental conditions are limited.

Table 3.1: Comparative IC₅₀/EC₅₀ Values

AssayCell Line/TargetBerberineDemethyleneberberineReference
Cytotoxicity (IC₅₀) Human fibrosarcoma (HT1080)0.44 ± 0.03 µM (7-day treatment)Not explicitly tested in this study, but a derivative with four hydroxyl groups showed an IC₅₀ of 2.88 ± 0.23 µM.[2]
Triple-negative breast cancer (HCC70)0.19 µMNot Available[3]
Triple-negative breast cancer (MDA-MB-231)16.7 µMNot Available[3]
Osteosarcoma (MG-63)77.08 µM (24h), 12.42 µM (48h)Not Available[4]
Anti-inflammatory (IC₅₀) NO production in RAW 264.7 cells11.64 µmol/L (for a derivative)Not Available[5]
Antioxidant (IC₅₀/EC₅₀) DPPH radical scavenging> 500 µMA derivative with four hydroxyl groups showed an IC₅₀ of 10.7 ± 1.76 µM.[2]

Mechanisms of Action: Key Signaling Pathways

Both berberine and demethyleneberberine exert their biological effects by modulating several critical intracellular signaling pathways.

AMP-Activated Protein Kinase (AMPK) Pathway

Berberine is a well-established activator of AMPK, a central regulator of cellular energy homeostasis.[1][6] Its activation is independent of the upstream kinase LKB1.[6] Demethyleneberberine has also been shown to activate AMPK.[7]

AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Demethyleneberberine Demethyleneberberine Demethyleneberberine->AMPK pAMPK p-AMPK (Thr172) AMPK->pAMPK mTOR mTOR pAMPK->mTOR Downstream Metabolic Regulation (e.g., Glucose Uptake, Fatty Acid Oxidation) pAMPK->Downstream

Fig. 1: Activation of the AMPK signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Both compounds have demonstrated potent anti-inflammatory effects through the inhibition of the NF-κB pathway.[6][8] They have been shown to prevent the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit.[2][8]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB p NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Berberine Berberine Berberine->IKK Demethyleneberberine Demethyleneberberine Demethyleneberberine->IKK PK_Workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize fast Fast Overnight (12 hours, water ad libitum) acclimatize->fast administer Administer Compound (Oral Gavage or IV) fast->administer collect_blood Collect Blood Samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) administer->collect_blood process_plasma Process to Plasma (Centrifugation) collect_blood->process_plasma analyze LC-MS/MS Analysis process_plasma->analyze calculate Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) analyze->calculate end End calculate->end Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-AMPK, anti-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end NFkB_Assay_Workflow start Start cell_culture Culture Cells on Coverslips start->cell_culture treatment Pre-treat with Compound, then Stimulate with LPS cell_culture->treatment fixation Fix and Permeabilize Cells treatment->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation (anti-NF-κB p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently-labeled) primary_ab->secondary_ab staining Nuclear Staining (DAPI) secondary_ab->staining imaging Fluorescence Microscopy staining->imaging analysis Quantify Nuclear Translocation imaging->analysis end End analysis->end

References

Demethyleneberberine Chloride: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of demethyleneberberine (B150084) chloride, a key metabolite of berberine (B55584). The information is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document synthesizes available data on its solubility in various solvents and outlines relevant experimental protocols for its determination and for the preparation of solutions for research applications.

Executive Summary

Demethyleneberberine is a natural, mitochondria-targeted antioxidant with a range of pharmacological activities.[1][2] However, its utility in preclinical and clinical research is often hampered by its limited solubility, particularly in aqueous media. Understanding the solubility characteristics of its chloride salt is critical for designing effective in vitro and in vivo studies, developing suitable formulations, and ensuring accurate, reproducible results. This guide provides a consolidation of known solubility data and detailed methodologies for its assessment.

Quantitative Solubility Data

The solubility of demethyleneberberine chloride has been characterized in several common laboratory solvents. As is typical for protoberberine alkaloids, it exhibits poor aqueous solubility, which improves in organic solvents like dimethyl sulfoxide (B87167) (DMSO). The available quantitative and semi-quantitative data are summarized in Table 1.

SolventSolubility (mg/mL)Molar Equivalent (mM)¹Conditions / RemarksSource
Dimethyl Sulfoxide (DMSO)1.925.34Requires ultrasonication, warming, pH adjustment to 2 with 1M HCl, and heating to 60°C.[1]
Dimethyl Sulfoxide (DMSO)1 - 102.78 - 27.79Described as "sparingly soluble".[3]
Ethanol0.1 - 10.28 - 2.78Described as "slightly soluble".[3]
Water--Described as "poorly soluble".[3]
Phosphate-Buffered Saline (PBS), pH 7.2--Described as "very low"; suspension is likely to form.[3]
¹Calculated based on a molecular weight of 359.81 g/mol for this compound.[2]

Experimental Protocols

Accurate determination of solubility is fundamental for compound characterization. While specific, detailed studies on the pH- and temperature-dependent solubility profile of this compound are not widely published, a standard methodology can be adapted from the well-characterized parent compound, berberine chloride.[4]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.

Materials:

  • This compound powder

  • Selected solvents (e.g., deionized water, PBS pH 7.2, DMSO, ethanol)

  • Glass vials with screw caps

  • Reciprocal shaking water bath or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The presence of solid compound at the end of the experiment is necessary to ensure saturation.

  • Add a known volume (e.g., 3 mL) of the desired solvent to the vial.

  • Tightly cap the vials and place them in a shaking water bath set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples at a constant speed (e.g., 75 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculate the solubility by correcting for the dilution factor.

Protocol for Preparation of Stock and In Vivo Formulations

For many biological applications, creating a stable stock solution or a uniform suspension is required.

Preparation of a DMSO Stock Solution:

  • Weigh the required amount of this compound.

  • Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • To aid dissolution for higher concentrations, gentle warming (up to 60°C), vortexing, and ultrasonication may be applied. For the highest reported solubility, the pH of the DMSO can be adjusted to 2 with 1M HCl.[1]

  • Ensure the solution is clear and free of particulates before use. Store stock solutions in aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1]

Preparation of an Aqueous Suspension for Oral Gavage: Due to its poor aqueous solubility, a suspension is often used for oral administration in animal models.[3]

  • Prepare the Vehicle: A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water or saline. This is prepared by slowly adding 0.5 g of CMC-Na to 100 mL of water while stirring vigorously. Allow several hours for complete hydration.[3]

  • Prepare the Compound: Weigh the required amount of this compound. For improved homogeneity, the powder can be gently ground to a fine consistency.[3]

  • Formulate the Suspension: Slowly add the this compound powder to the prepared CMC-Na vehicle under continuous stirring. Stir for at least 30 minutes to ensure a uniform suspension.[3]

Visualized Workflows and Pathways

Diagram of the Shake-Flask Solubility Protocol

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess Demethyleneberberine Chloride to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Confirm presence of undissolved solid C->D E Centrifuge to pellet solid D->E F Collect and dilute supernatant E->F G Quantify concentration (HPLC / UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for determining thermodynamic solubility.

Logical Flow for Formulation Selection

G Start Define Experimental Need (In Vitro / In Vivo) InVitro In Vitro Assay Start->InVitro InVivo In Vivo Study Start->InVivo StockSol Prepare DMSO Stock Solution InVitro->StockSol Route Route of Administration? InVivo->Route Dilute Dilute in aqueous buffer (final DMSO <0.5%) StockSol->Dilute Oral Oral (Gavage) Route->Oral Oral IV Intravenous (IV) Route->IV IV Suspension Prepare aqueous suspension (e.g., with 0.5% CMC-Na) Oral->Suspension Cosolvent Prepare co-solvent formulation (e.g., DMSO/PEG300/Tween 80) IV->Cosolvent

Caption: Decision tree for formulation strategy.

References

A Technical Guide to the Stability and Storage of Demethyleneberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for demethyleneberberine (B150084) chloride. The information is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in experimental and developmental settings. The guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of degradation pathways and analytical workflows.

Core Stability Profile and Recommended Storage

Demethyleneberberine chloride is a solid, yellow crystalline powder. Like many complex organic molecules, its stability is influenced by environmental factors such as temperature, light, and pH.

General Storage Recommendations: For optimal stability, this compound in its solid form should be stored in a tightly closed container in a dry and well-ventilated place. It is noted to be sensitive to heat and light, and potentially hygroscopic.[1][2][3] Therefore, protection from these elements is crucial for long-term storage.

Solution Handling: When in solution, this compound is susceptible to degradation.[4] It is strongly recommended to prepare fresh working solutions for each experiment from a properly stored stock solution.[4] To avoid the detrimental effects of repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes upon preparation.[4] A noticeable change in the color of a solution, such as yellowing or browning, may indicate chemical degradation, and such solutions should be discarded.[4]

Quantitative Stability Data

Stability in Biological Matrices

A pharmacokinetic study has provided data on the stability of demethyleneberberine in various biological samples under typical laboratory conditions. The compound is generally stable, with deviations of less than ±15% from the nominal concentration, except in intestinal and fecal samples at room temperature, where it is more prone to degradation, possibly due to enzymatic or microbial activity.[5]

MatrixConditionDurationStability (% Nominal Concentration)Reference
PlasmaRoom Temperature2 hStable (deviation < ±15%)[5]
PlasmaFreeze-Thaw Cycles (3 cycles)N/AStable (deviation < ±15%)[5]
PlasmaLong-Term Storage (-80 °C)30 daysStable (deviation < ±15%)[5]
PlasmaAuto-sampler (30 °C)12 hStable (deviation < ±15%)[5]
Heart, Liver, Brain, Spleen, Lung, Kidney, UrineOn Ice before extraction2 hStable (deviation < ±15%)[5]
Intestine, FecesRoom Temperature2 hDegradation noted[5]
Forced Degradation Studies of Berberine (B55584) Chloride (as a proxy)

Forced degradation studies on the parent compound, berberine chloride, have been conducted according to ICH guidelines. These studies help to identify potential degradation pathways and the intrinsic stability of the molecule under harsh conditions. The following table summarizes the results of a study on berberine chloride, which can serve as a useful reference for predicting the potential behavior of this compound.[6]

Stress ConditionReagent/ParametersDurationDegradation (%)Stability ProfileReference
Acid Hydrolysis1M HCl5 h6Unstable[6]
Base Hydrolysis1M NaOH30 min48Highly Unstable[6]
Base Hydrolysis1M NaOH3 h83Highly Unstable[6]
Oxidative Degradation30% H₂O₂1 h19Unstable[6]
Thermal Degradation (Dry Heat)105 °C12 hNo degradationStable[6]
Photolytic Degradation (UV)254 nm and 365 nm24 hNo degradationStable[6]
Water HydrolysisReflux in water at 80 °C4 hNo degradationStable[6]
pH-Dependent Stability of Berberine Chloride in Solution (as a proxy)

A study on the solution stability of berberine chloride over a range of pH values and at different temperatures found the compound to be highly stable over a 6-month period, with less than 5% degradation observed under all tested conditions.[7]

pHBuffer SystemTemperatureDurationDegradation (%)Stability ProfileReference
1.2Hydrochloric Acid Buffer25 °C, 40 °C6 months< 5Very Stable[7]
3.0Phthalate (B1215562) Buffer25 °C, 40 °C6 months< 5Very Stable[7]
5.0Phthalate Buffer25 °C, 40 °C6 months< 5Very Stable[7]
7.0Phosphate (B84403) Buffer25 °C, 40 °C6 months< 5Very Stable[7]
9.0Borate (B1201080) Buffer25 °C, 40 °C6 months< 5Very Stable[7]

Experimental Protocols

The following sections detail methodologies for assessing the stability of this compound. These protocols are based on established methods for stability testing of related compounds and can be adapted for specific experimental needs.

Protocol for Forced Degradation Studies

This protocol is adapted from studies on berberine chloride and is designed to identify the degradation products and pathways of this compound under various stress conditions.[6]

Objective: To assess the intrinsic stability of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (1M)

  • Sodium hydroxide (B78521) (1M)

  • Hydrogen peroxide (30%)

  • Phosphate buffer (pH 3)

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Hot plate with reflux condenser

  • Oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., mobile phase).

  • Acid Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 1M HCl.

    • Reflux the mixture at 80°C for 5 hours.

    • Cool the solution to room temperature, neutralize with 1M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 1M NaOH.

    • Reflux the mixture at 80°C for 30 minutes and separately for 3 hours.

    • Cool the solutions to room temperature, neutralize with 1M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Treat an appropriate volume of the stock solution with 30% H₂O₂ at 80°C for 1 hour.

    • Cool the solution and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation (Dry Heat):

    • Keep the solid this compound in an oven at 105°C for 12 hours.

    • After cooling, dissolve the sample in the mobile phase to obtain a concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light at 254 nm and 365 nm in a photostability chamber for 24 hours.

    • Keep a control sample protected from light.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. A mobile phase of acetonitrile and phosphate buffer (pH 3) in a ratio of 25:75 (v/v) has been used for the related compound, berberine chloride.[6]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol for pH-Dependent Solution Stability

This protocol is based on the methodology used for berberine chloride to determine the stability of this compound in solutions of varying pH.[7]

Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 1.2, 3.0, 5.0, 7.0, 9.0) with a buffer strength of 200 mM.

  • Temperature-controlled incubators or water baths (25°C and 40°C).

  • HPLC system with a UV or PDA detector.

Methodology:

  • Buffer Preparation: Prepare buffers of the desired pH values (e.g., hydrochloric acid buffer for pH 1.2, phthalate buffer for pH 3.0 and 5.0, phosphate buffer for pH 7.0, and borate buffer for pH 9.0) according to standard laboratory procedures (e.g., USP).

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL).

    • Add a small volume of the stock solution to a larger volume of each buffer to achieve the desired final concentration (e.g., add 125 µL of stock to 5 mL of buffer).

  • Incubation:

    • Equilibrate the buffer solutions to the study temperatures (25°C and 40°C) before adding the drug stock.

    • Store the prepared samples in tightly sealed vials at the respective temperatures and protect them from light.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot from each sample.

    • Analyze the samples immediately by a validated HPLC method to determine the concentration of this compound remaining.

    • Calculate the percentage of degradation over time.

Visualization of Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the stability of this compound.

Temp Elevated Temperature Thermo Thermal Degradation Temp->Thermo leads to Light Light Exposure Photo Photodegradation Light->Photo leads to pH Extreme pH (Acidic/Basic) Hydrolysis Hydrolysis pH->Hydrolysis can lead to Oxidants Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation leads to Degradation Degradation of This compound (Loss of Potency) Thermo->Degradation Photo->Degradation Hydrolysis->Degradation Oxidation->Degradation start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress analyze_t0 Analyze Time 0 Sample (HPLC) start->analyze_t0 analyze_stressed Analyze Stressed Sample (HPLC) stress->analyze_stressed compare Compare Chromatograms (Peak Area, New Peaks) analyze_t0->compare analyze_stressed->compare assess Assess Degradation (%) compare->assess end End: Determine Stability Profile assess->end prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) aliquot Aliquot into single-use vials prep_stock->aliquot store Store at -20°C or -80°C, protected from light aliquot->store thaw Thaw a single aliquot at room temperature for use store->thaw prepare_working Prepare fresh working solution in experimental buffer thaw->prepare_working discard Discard any unused portion of the thawed aliquot thaw->discard use Use immediately in experiment prepare_working->use

References

Demethyleneberberine Chloride: A Comprehensive Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine chloride, a significant metabolite of the well-researched protoberberine alkaloid berberine (B55584), is emerging as a compound of considerable interest in pharmacology. Possessing a range of biological activities, it presents a promising avenue for therapeutic development. This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering crucial data for its application in research and drug development.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented below. These properties are fundamental for its handling, formulation, and application in experimental settings.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₉H₁₈ClNO₄[1]
Molecular Weight 359.81 g/mol [1]
CAS Number 16705-03-6[1]
Appearance Solid, Light yellow to yellow powder[1][2]
Solubility Sparingly soluble in DMSO; Slightly soluble in ethanol; Poorly soluble in water.
Melting Point Not experimentally determined in the reviewed literature. For reference, the melting point of the parent compound, berberine chloride, is reported to be in the range of 196-206°C.[3]
pKa Not experimentally determined in the reviewed literature. As a quaternary ammonium (B1175870) compound, this compound is a permanently charged cation across the physiological pH range. The parent compound, berberine, is also considered a permanently charged compound with no ionizable groups from a pKa standpoint.[3]
UV Absorption Maxima (λmax) While specific UV absorption maxima for this compound were not found, the parent compound, berberine hydrochloride, exhibits characteristic absorption peaks at approximately 228, 263, 345, and 421 nm.[4][5][6][7][8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for the characterization of alkaloid compounds.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate initially to determine an approximate melting range.

    • A second, fresh sample is then heated at a slower rate (e.g., 1-2°C per minute) starting from a temperature approximately 10-15°C below the approximate melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is expressed in units such as mg/mL or mol/L.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a this compound sample.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a suitable data acquisition system.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (or an appropriate buffer) with a gradient or isocratic elution profile.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

  • Analysis:

    • The sample solution is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: A sufficient amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to assign all proton and carbon signals and confirm the molecular structure.

Signaling Pathway Interactions

Demethyleneberberine has been shown to modulate several key signaling pathways implicated in various disease processes. The following diagrams illustrate its known interactions.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMB Demethyleneberberine chloride IKK IKK DMB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (cytoplasmic retention) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammation Inflammatory Genes NFkB_nucleus->Inflammation Activates

DMB inhibits the NF-κB inflammatory pathway.

AMPK_Pathway DMB Demethyleneberberine chloride AMPK AMPK DMB->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Metabolism Metabolic Regulation p_AMPK->Metabolism FattyAcid Fatty Acid Oxidation Metabolism->FattyAcid Glucose Glucose Uptake Metabolism->Glucose

DMB activates the AMPK metabolic pathway.

cMyc_HIF1a_Pathway DMB Demethyleneberberine chloride cMyc c-Myc DMB->cMyc Downregulates Senescence Cellular Senescence DMB->Senescence Induces HIF1a HIF-1α cMyc->HIF1a Regulates CellCycle Cell Cycle Progression cMyc->CellCycle Promotes HIF1a->CellCycle Promotes

DMB downregulates the c-Myc/HIF-1α pathway.

References

Demethyleneberberine Chloride: A Technical Guide to Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethyleneberberine (B150084) (DMB), a primary metabolite of the natural alkaloid berberine (B55584), has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and anti-cancer properties. Understanding the molecular targets of DMB is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the key molecular targets of demethyleneberberine chloride and the signaling pathways it modulates. It includes a summary of available quantitative data, detailed experimental protocols for target validation, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development efforts.

Identified Molecular Targets and Signaling Pathways

This compound exerts its pleiotropic effects by engaging multiple intracellular signaling cascades. The primary identified targets and pathways are:

  • Toll-like Receptor 4 (TLR4) Signaling: DMB directly targets the myeloid differentiation protein-2 (MD-2), an accessory protein to TLR4, thereby inhibiting the downstream inflammatory cascade.

  • NF-κB Signaling: By inhibiting the TLR4 pathway, DMB effectively suppresses the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

  • AMP-Activated Protein Kinase (AMPK) Signaling: DMB is an activator of AMPK, a central regulator of cellular energy homeostasis. This activation contributes to its metabolic regulatory effects.

  • mTOR Signaling: As a downstream effector of AMPK, the mammalian target of rapamycin (B549165) (mTOR) pathway is consequently inhibited by DMB, impacting cell growth and proliferation.

  • c-Myc/HIF-1α Pathway: DMB has been shown to downregulate the expression of the oncogene c-Myc and the hypoxia-inducible factor-1α (HIF-1α), contributing to its anti-cancer activity.

  • DNA Intercalation: Similar to its parent compound berberine, DMB is believed to interact with DNA, potentially influencing DNA replication and gene transcription.

Quantitative Data Summary

While specific quantitative binding data for this compound with all its targets are still under investigation, data for its parent compound, berberine, provides valuable insights.

CompoundTargetParameterValueReference
BerberineMD-2Binding Free Energy-7.70 kcal/mol[1]
BerberineSNU-1 Gastric Cancer CellsIC50 (NF-κB Inhibition related)30 µM[2]
BerberineHerring Sperm DNABinding Constant (K)~10^4 L·mol⁻¹[3][4]
BerberineHCT116, SW480, LOVO CellsAMPK Activation15-60 µmol/L[5]

Signaling Pathways and Experimental Workflows

Inhibition of the TLR4/NF-κB Signaling Pathway

DMB's anti-inflammatory effects are primarily mediated through the inhibition of the TLR4 signaling pathway. It achieves this by directly binding to MD-2, which prevents the binding of lipopolysaccharide (LPS) and subsequent TLR4 dimerization and activation. This, in turn, prevents the activation of IκB kinase (IKK), the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), and the nuclear translocation of the p65 subunit of NF-κB.

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4 MD-2 LPS->TLR4_MD2 Binds IKK IKK TLR4_MD2->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB (p65) IκBα NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Degradation of IκBα Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates DMB Demethyleneberberine Chloride DMB->TLR4_MD2 Inhibits (Binds to MD-2)

Caption: DMB inhibits the TLR4/NF-kB signaling pathway.

Activation of the AMPK/mTOR Signaling Pathway

DMB activates AMPK, a key cellular energy sensor. Activated AMPK phosphorylates downstream targets, leading to the inhibition of anabolic pathways like mTOR signaling, which is crucial for cell growth and proliferation.

AMPK_mTOR_Pathway DMB Demethyleneberberine Chloride AMPK AMPK DMB->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation mTORC1 mTORC1 pAMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: DMB activates AMPK and inhibits mTOR signaling.

Downregulation of the c-Myc/HIF-1α Pathway

DMB has been observed to decrease the expression of both c-Myc and its downstream target HIF-1α. This contributes to its anti-cancer effects by promoting cell cycle arrest and senescence.

cMyc_HIF1a_Pathway DMB Demethyleneberberine Chloride cMyc c-Myc DMB->cMyc Downregulates Senescence Cellular Senescence DMB->Senescence Induces HIF1a HIF-1α cMyc->HIF1a Upregulates CellCycle Cell Cycle Progression HIF1a->CellCycle Promotes

Caption: DMB downregulates the c-Myc/HIF-1α pathway.

Detailed Experimental Protocols

Western Blot Analysis for Protein Phosphorylation and Expression

This protocol is fundamental for assessing the effect of DMB on the phosphorylation status of proteins like AMPK and mTOR, and the expression levels of proteins such as c-Myc and HIF-1α.

Materials:

  • Cell lines of interest (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-c-Myc, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of DMB for the desired time periods.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the inhibition of NF-κB activation by assessing the location of the p65 subunit within the cell.

Materials:

  • Cells cultured on coverslips

  • DMB and an NF-κB activator (e.g., LPS)

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with DMB for a specified time, followed by stimulation with an NF-κB activator.

  • Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize them.

  • Blocking: Block non-specific antibody binding with a blocking solution.

  • Antibody Staining: Incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In activated cells, p65 will be localized in the nucleus, while in DMB-treated cells, it should remain in the cytoplasm.

DNA Binding Assay (Ethidium Bromide Displacement)

This fluorescence-based assay can be used to determine the DNA intercalating ability of DMB.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr)

  • This compound

  • Tris-HCl buffer

  • Fluorometer

Procedure:

  • Prepare a DNA-EtBr complex: Incubate ctDNA with EtBr until a stable fluorescence signal is achieved.

  • Titration with DMB: Add increasing concentrations of DMB to the DNA-EtBr complex.

  • Fluorescence Measurement: Measure the fluorescence intensity after each addition of DMB.

  • Analysis: Intercalation of DMB into the DNA will displace the EtBr, leading to a quenching of the fluorescence. The extent of quenching can be used to determine the binding affinity.

Conclusion

This compound is a promising natural product with a multi-targeted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cancer underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further elucidate the precise mechanisms of action of DMB and to accelerate its translation into clinical applications. Future studies should focus on obtaining more precise quantitative data, such as binding constants and IC50/EC50 values, for each of DMB's molecular targets to fully characterize its pharmacological profile.

References

Demethyleneberberine Chloride: A Technical Guide to Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine (B150084) (DMB), a primary metabolite of the well-known isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant pharmacological interest.[1] Found as an active component in the traditional Chinese medicinal herb Cortex Phellodendri, DMB exhibits a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3] Its structural difference from berberine—the absence of a methylenedioxy bridge—significantly alters its biological and pharmacokinetic properties, making it a promising candidate for therapeutic development.[1] This technical guide provides a comprehensive overview of the preclinical research on demethyleneberberine chloride, focusing on its mechanisms of action, pharmacokinetics, and relevant experimental methodologies.

Physicochemical Properties

This compound is a protoberberine alkaloid.[1] Its key chemical and physical characteristics are summarized below.

PropertyValueSource
Chemical Formula C₁₉H₁₈ClNO₄[3]
Molecular Weight 359.81 g/mol [3]
CAS Number 16705-03-6 (chloride)[3]
IUPAC Name 2,3-dihydroxy-9,10-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride[3]
Appearance Yellow powder[1]
Solubility DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)[1]

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that DMB has distinct advantages over its parent compound, berberine. A key finding is its enhanced bioavailability.

Pharmacokinetic Parameters

Studies in rats and mice have provided initial data on the absorption, distribution, and excretion of DMB following intragastric administration.[2][4]

ParameterRatsMiceSource
Time to Peak (Tmax) < 5 minutes< 5 minutes[2][4]
Bioavailability 4.47% - 5.94%4.47% - 5.94%[2][4]

Note: The bioavailability of DMB is notably higher than that of berberine, which is reported to be less than 1%.[2][5]

Absorption, Distribution, and Excretion
  • Absorption: DMB is rapidly absorbed, with plasma concentrations peaking within 5 minutes of oral administration in both rats and mice.[2][4]

  • Distribution: Like berberine, DMB is widely distributed in various tissues.[2][6]

  • Metabolism: DMB itself is a major metabolite of berberine.[2] Further metabolism of DMB likely occurs, similar to other berberine metabolites which undergo glucuronide conjugation.[5]

  • Excretion: The total excretion of DMB in the urine, feces, and bile has been measured to be between 7.28% and 9.77% in animal models.[4]

Mechanisms of Action and Biological Activities

Preclinical research has identified several key signaling pathways modulated by DMB, underlying its therapeutic potential in various disease models.

Anti-inflammatory Activity

DMB demonstrates potent anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD) and sepsis.[7][8][9]

  • Inhibition of TLR4 Signaling: DMB has been shown to directly target Myeloid Differentiation Protein-2 (MD-2), an essential co-receptor for Toll-like Receptor 4 (TLR4).[8][9][10] By embedding into the hydrophobic pocket of MD-2, DMB blocks the activation of the TLR4 signaling cascade by lipopolysaccharide (LPS), thereby inhibiting both MyD88-dependent and -independent downstream pathways.[8][9][10] This leads to a reduction in the maturation of pro-inflammatory cytokines like IL-1β.[11]

  • Inhibition of NF-κB Pathway: A major consequence of TLR4 inhibition is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[7][12] DMB's action alleviates colitis and other inflammatory responses by inhibiting this pathway.[7][12]

  • Modulation of T-helper Cells: DMB helps to regulate the balance of T-helper (Th) cells, which is often dysregulated in inflammatory conditions like colitis.[7][12]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4 MD-2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Activates DMB Demethyleneberberine (DMB) DMB->TLR4_MD2 Inhibits by binding MD-2 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates Inflammation Inflammatory Cytokines (IL-1β, etc.) Gene Inflammatory Gene Transcription NFkB_p65_nuc->Gene Induces Gene->Inflammation

Caption: DMB inhibits the TLR4/MD-2 signaling pathway.
Anticancer Activity

DMB has shown significant potential in oncology, particularly against non-small cell lung cancer (NSCLC).[13]

  • Induction of Cell Cycle Arrest and Senescence: DMB effectively inhibits the proliferation of NSCLC cells by inducing cell cycle arrest and triggering cellular senescence.[13]

  • Inhibition of c-Myc/HIF-1α Pathway: The anticancer effects of DMB are mediated through the downregulation of the c-Myc/HIF-1α signaling pathway.[13] c-Myc is an upstream regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α), and by decreasing c-Myc expression, DMB subsequently suppresses HIF-1α, which plays a crucial role in tumor progression and cell survival.[13]

  • Suppression of EMT: DMB can also inhibit cell migration by suppressing the epithelial-mesenchymal transition (EMT) process in cancer cells.[13]

cMyc_HIF1a_Pathway DMB Demethyleneberberine (DMB) cMyc c-Myc DMB->cMyc Inhibits Senescence Cellular Senescence DMB->Senescence CellCycleArrest Cell Cycle Arrest DMB->CellCycleArrest HIF1a HIF-1α cMyc->HIF1a Upregulates Proliferation Cell Proliferation HIF1a->Proliferation Senescence->Proliferation CellCycleArrest->Proliferation

Caption: DMB inhibits NSCLC progression via the c-Myc/HIF-1α pathway.
Metabolic Regulation

DMB plays a role in metabolic regulation, primarily through the activation of a key energy-sensing enzyme.

  • AMPK Activation: DMB is an activator of AMP-activated protein kinase (AMPK).[2][12] AMPK is a central regulator of cellular energy homeostasis. Its activation by DMB suggests potential therapeutic applications in metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[12][14] Activating AMPK can lead to beneficial downstream effects such as increased fatty acid oxidation and decreased lipid synthesis.[2]

References

Demethyleneberberine Chloride: A Toxicological Profile and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethyleneberberine (B150084) (DMB), a natural derivative of berberine (B55584), is a compound of growing interest in the scientific community.[1] Primarily investigated for its therapeutic potential, DMB has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] This technical guide aims to synthesize the existing knowledge regarding the toxicological and safety profile of demethyleneberberine chloride, drawing from available research and analogous compounds.

Quantitative Toxicological Data

A thorough review of publicly available scientific literature and safety databases reveals a significant lack of quantitative toxicological data for this compound. Key metrics such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and other standard toxicological endpoints have not been established for this specific compound.

Safety Data for the Related Compound: Berberine Chloride

While no specific safety data sheet (SDS) for this compound was found, information is available for the parent compound, berberine chloride. It is crucial to note that this information is not directly applicable to this compound but may offer a preliminary point of reference for handling and safety precautions.

Test Species Route of Administration Dose Observed Effects Source
Acute Oral Toxicity (LD50)RatOral> 15 g/kgNot specified[5][6]
Skin ContactNot specifiedDermalNot specifiedMay cause skin irritation.[5]
Eye ContactNot specifiedOcularNot specifiedMay cause eye irritation.[5]
IngestionNot specifiedOralNot specifiedMay cause constipation and may affect the central nervous system (somnolence). May cause hypoglycemia.[5]
CarcinogenicityNot specifiedNot specifiedNot specifiedNot considered carcinogenic.[5]
Reproductive ToxicityNot specifiedNot specifiedNot specifiedNo data available.[5]

It is imperative to reiterate that the data in this table pertains to berberine chloride, not this compound. The toxicological profile of this compound may differ significantly.

Known Mechanisms of Action and Signaling Pathways

Research into the therapeutic applications of demethyleneberberine has elucidated several key signaling pathways through which it exerts its biological effects. These mechanisms are central to understanding its potential interactions within biological systems.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Demethyleneberberine has been shown to alleviate inflammatory conditions by inhibiting the NF-κB signaling pathway.[2][3][4][7] This pathway is a critical regulator of the inflammatory response, and its inhibition by DMB leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMB Demethyleneberberine Chloride IKK IKK DMB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters (Inactive) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_active->cytokines Promotes Transcription nucleus Nucleus

Inhibition of the NF-κB Signaling Pathway by Demethyleneberberine.
Metabolic Regulation via AMPK Activation

Demethyleneberberine acts as an activator of AMP-activated protein kinase (AMPK).[2][3][4] AMPK is a key sensor of cellular energy status and plays a crucial role in regulating metabolism. DMB's ability to activate AMPK is being explored in the context of non-alcoholic fatty liver disease (NAFLD).[2][3][4]

AMPK_Pathway DMB Demethyleneberberine Chloride AMPK AMPK DMB->AMPK Activates AMPK_active Active AMPK (p-AMPK) AMPK->AMPK_active Metabolic_Pathways Downstream Metabolic Pathways AMPK_active->Metabolic_Pathways Regulates Lipid_Metabolism Improved Lipid Metabolism Metabolic_Pathways->Lipid_Metabolism Glucose_Uptake Increased Glucose Uptake Metabolic_Pathways->Glucose_Uptake cMyc_HIF1a_Pathway DMB Demethyleneberberine Chloride cMyc c-Myc DMB->cMyc Downregulates Senescence Cellular Senescence DMB->Senescence Induces HIF1a HIF-1α cMyc->HIF1a Upregulates Cell_Cycle Cell Cycle Progression HIF1a->Cell_Cycle Promotes Colitis_Workflow start Start acclimatization Acclimatization of C57BL/6 Mice start->acclimatization tnbs Induction of Colitis (TNBS) acclimatization->tnbs treatment Oral Administration of Demethyleneberberine tnbs->treatment monitoring Monitoring of Body Weight treatment->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia analysis Analysis of MPO Activity and Cytokines euthanasia->analysis end End analysis->end

References

Demethyleneberberine Chloride: A Technical Guide to its Antioxidant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethyleneberberine (B150084) (DMB), a primary metabolite of berberine (B55584), is emerging as a potent mitochondria-targeted antioxidant with significant therapeutic potential. This technical guide provides an in-depth analysis of the antioxidant effects of demethyleneberberine chloride, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved. As a cationic molecule, DMB is readily taken up by mitochondria, allowing it to directly counteract mitochondrial reactive oxygen species (ROS) production, a key driver of cellular oxidative stress. This document summarizes in vivo and in vitro data on DMB and its close analogue, berberine chloride, demonstrating their capacity to enhance endogenous antioxidant defenses and mitigate oxidative damage. The detailed methodologies and pathway diagrams presented herein are intended to serve as a valuable resource for researchers investigating the therapeutic applications of this compound in oxidative stress-related pathologies.

Quantitative Antioxidant Data

The antioxidant capacity of demethyleneberberine and its related compounds has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vivo Antioxidant Enzyme and Lipid Peroxidation Effects of Berberine Chloride in Pancreatic Tissue of Diabetic Rats

ParameterDiabetic Control GroupBerberine Chloride (15 mg/kg)Berberine Chloride (30 mg/kg)Healthy Control GroupP-value (vs. Diabetic Control)
Superoxide Dismutase (SOD) (U/mL)Significantly Lower than HealthySignificant IncreaseSignificant IncreaseNormal< 0.05
Catalase (CAT) (U/mL)Significantly Lower than HealthyNo Significant DifferenceSignificant IncreaseNormal0.030 (for 30 mg/kg)
Glutathione (B108866) Peroxidase (GPx) (U/mL)Not Significantly DifferentNo Significant DifferenceNo Significant DifferenceNormal> 0.05
Malondialdehyde (MDA) (nmol/mL)Significantly Higher than HealthySignificant ReductionSignificant ReductionNormal< 0.05

Data adapted from a study on Wistar male rats with type 1 diabetes. Berberine chloride was administered daily for six weeks.[1]

Table 2: In Vitro DPPH Radical Scavenging Activity of Berberine and its Derivatives

CompoundIC50 (μM)
Berberine (B1)> 500
Berberrubine (B2)87.4 ± 6.65
Berberrubine Chloride (B3)55.2 ± 2.24
2,3,9,10-tetra-hydroxyberberine chloride (B4)10.7 ± 1.76
Butylated Hydroxytoluene (BHT) (Standard)72.7 ± 7.22

IC50 represents the concentration required to scavenge 50% of DPPH radicals.[2] This data for berberine derivatives provides a comparative context for the potential direct radical scavenging activity of demethyleneberberine.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, primarily by targeting mitochondria and modulating key cellular signaling pathways.

Direct Mitochondria-Targeted Antioxidant Activity

As a lipophilic cation, demethyleneberberine preferentially accumulates within the mitochondria, driven by the negative mitochondrial membrane potential. This targeted localization allows it to directly scavenge reactive oxygen species (ROS) at their primary site of production, thereby mitigating mitochondrial dysfunction and subsequent cellular damage.[3][4] This is a crucial mechanism in pathologies associated with elevated mitochondrial oxidative stress, such as alcoholic liver disease.[3][4]

Modulation of Cellular Signaling Pathways

Demethyleneberberine has been shown to influence several signaling pathways integral to the cellular antioxidant response and inflammatory processes.

  • Nrf2 Signaling Pathway: Berberine, the parent compound of DMB, is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a wide array of antioxidant and detoxification enzymes. It is plausible that DMB shares this mechanism, contributing to the enhancement of endogenous antioxidant defenses.

  • TLR4 Signaling: Demethyleneberberine has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[2] By blocking TLR4, DMB can suppress downstream inflammatory cascades that are often associated with increased oxidative stress.

  • c-Myc/HIF-1α Pathway: In the context of non-small cell lung cancer, DMB has been shown to downregulate the c-Myc/HIF-1α pathway, which is involved in cellular proliferation and response to hypoxia.[7] While not a direct antioxidant pathway, its modulation can influence the overall cellular stress response.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays relevant to the assessment of the antioxidant effects of this compound.

In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the this compound solutions to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[8][9]

Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), causing a decolorization of the solution that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • Mix a small volume of the this compound solution with a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11][12][13]

Cellular and In Vivo Antioxidant Assays

Principle: Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are used to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol (using HepG2 cells):

  • Cell Culture and Treatment:

    • Plate HepG2 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or ethanol.

  • Staining and Measurement:

    • Wash the cells with PBS and then incubate them with DCFH-DA (e.g., 10 µM) in the dark at 37°C for 30 minutes.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

Principle: The activities of key antioxidant enzymes are determined using specific spectrophotometric assays that measure the rate of substrate consumption or product formation.

Protocol (using tissue homogenates):

  • Tissue Preparation:

    • Homogenize tissue samples in a cold buffer (e.g., phosphate (B84403) buffer) and centrifuge to obtain the supernatant containing the enzymes.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by a superoxide-generating system (e.g., xanthine/xanthine oxidase). The absorbance is measured at 560 nm.

  • Catalase (CAT) Activity Assay:

    • Based on the decomposition of hydrogen peroxide, which is monitored by the decrease in absorbance at 240 nm.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Based on the oxidation of NADPH to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance is measured at 340 nm.

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation:

    • Mix tissue homogenate or plasma with a solution of TBA in an acidic medium.

  • Reaction and Measurement:

    • Heat the mixture at 95°C for a specified time (e.g., 60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • The concentration of MDA is determined using a standard curve of MDA or by using an extinction coefficient.[14][15]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its antioxidant activity.

G Signaling Pathways Modulated by this compound cluster_0 Mitochondrial ROS Regulation cluster_1 Nrf2-Mediated Antioxidant Response cluster_2 TLR4-Mediated Inflammatory Pathway DMB Demethyleneberberine Chloride Mito Mitochondria DMB->Mito Accumulation ROS Reactive Oxygen Species (ROS) DMB->ROS Scavenging Mito->ROS Production Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Gene Expression DMB_Nrf2 Demethyleneberberine Chloride (postulated) DMB_Nrf2->Keap1 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activation NFkB NF-κB TLR4->NFkB Activation InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines Gene Expression DMB_TLR4 Demethyleneberberine Chloride DMB_TLR4->TLR4 Inhibition

Signaling Pathways Modulated by this compound

G Experimental Workflow for In Vitro Antioxidant Assessment cluster_workflow Workflow start Start: Prepare Demethyleneberberine Chloride Solutions assay_selection Select Assay: - DPPH - ABTS - Cellular ROS start->assay_selection dpph_protocol DPPH Assay Protocol: 1. Mix DMB with DPPH 2. Incubate 30 min 3. Measure Absorbance @ 517nm assay_selection->dpph_protocol DPPH abts_protocol ABTS Assay Protocol: 1. Prepare ABTS radical 2. Mix DMB with ABTS radical 3. Incubate 6 min 4. Measure Absorbance @ 734nm assay_selection->abts_protocol ABTS cellular_protocol Cellular ROS Assay Protocol: 1. Treat cells with DMB 2. Induce oxidative stress 3. Stain with DCFH-DA 4. Measure Fluorescence assay_selection->cellular_protocol Cellular data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 dpph_protocol->data_analysis abts_protocol->data_analysis cellular_protocol->data_analysis end End: Report Antioxidant Activity data_analysis->end

Experimental Workflow for In Vitro Antioxidant Assessment

Conclusion and Future Directions

This compound demonstrates significant promise as a targeted antioxidant agent. Its ability to accumulate in mitochondria and directly combat ROS, coupled with its modulatory effects on key signaling pathways like Nrf2 and TLR4, underscores its potential for therapeutic intervention in a range of oxidative stress-driven diseases. The quantitative data, while still emerging, supports its efficacy in enhancing the endogenous antioxidant defense system and reducing lipid peroxidation.

Future research should focus on elucidating the precise IC50 values of this compound in various direct radical scavenging assays to provide a more complete quantitative profile. Further investigation into the specifics of its interaction with the Nrf2 pathway and other cellular signaling networks will provide a deeper understanding of its mechanisms of action. Clinical studies are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from conditions associated with mitochondrial dysfunction and oxidative stress.

References

Demethyleneberberine Chloride: A Technical Guide on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethyleneberberine (DMB), a primary metabolite of berberine (B55584), is emerging as a potent anti-inflammatory agent with significant therapeutic potential.[1] This technical guide synthesizes the current scientific understanding of DMB's anti-inflammatory properties, focusing on its mechanisms of action, and provides detailed experimental protocols and quantitative data from key studies. DMB exhibits its effects primarily through the inhibition of the NF-κB and TLR4 signaling pathways, leading to a significant reduction in pro-inflammatory mediators.[2][3] This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Mechanism of Action

DMB's anti-inflammatory effects are multifaceted, targeting key signaling cascades involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

A central mechanism of DMB's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][5] DMB has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[1][6] Consequently, the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is significantly reduced.[2][7]

Targeting the TLR4 Signaling Pathway

DMB directly targets the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune response to bacterial lipopolysaccharide (LPS).[3] It has been demonstrated that DMB binds to the myeloid differentiation protein-2 (MD-2), a co-receptor of TLR4, embedding into its hydrophobic pocket.[3][8] This interaction blocks the activation of TLR4 signaling in both MyD88-dependent and MyD88-independent manners.[3][9] By inhibiting TLR4 signaling, DMB effectively suppresses the downstream activation of NF-κB and the production of inflammatory mediators.[3]

Modulation of MAPK Signaling Pathway

While the primary focus of the available research is on the NF-κB and TLR4 pathways, related compounds like berberine have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation.[10][11][12] Berberine can inhibit the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli.[11][12] Given that DMB is a metabolite of berberine, it is plausible that it shares similar inhibitory effects on the MAPK pathway, contributing to its overall anti-inflammatory profile.

Inhibition of Inflammatory Mediators

DMB has been shown to inhibit the production of several key inflammatory mediators, including:

  • Pro-inflammatory Cytokines: Significantly reduces the production of TNF-α, IL-6, and IL-1β.[2][9]

  • Reactive Oxygen Species (ROS): Markedly inhibits ROS production in vitro.[2]

  • Myeloperoxidase (MPO): Diminishes MPO activity, an indicator of neutrophil infiltration in inflamed tissues.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of Demethyleneberberine.

Table 1: In Vitro Anti-inflammatory Activity of Demethyleneberberine

Cell LineStimulantDMB Concentration(s)Measured ParametersResultsReference
RAW264.7Lipopolysaccharide (LPS)10, 20, 40 µMPro-inflammatory CytokinesMarkedly inhibited[2]
RAW264.7Lipopolysaccharide (LPS)10, 20, 40 µMReactive Oxygen Species (ROS)Markedly inhibited[2]
HSC-T6-10, 20, 40 µMp-NF-κB p65, p-IκBαMarkedly suppressed[6]

Table 2: In Vivo Anti-inflammatory Activity of Demethyleneberberine

Animal ModelDisease InductionDMB Dosage(s)Measured ParametersResultsReference
C57BL/6 Mice3% Dextran (B179266) Sulfate (B86663) Sodium (DSS)150, 300 mg/kg (oral)Weight loss, MPO activity, IL-6, TNF-αSignificantly alleviated weight loss, diminished MPO activity, and reduced cytokine production.[2]
RatsTrinitrobenzenesulfonic acid (TNBS)100, 200 mg/kg/day (oral)Colitis symptoms, TLR4 signalingAlleviated colitis and suppressed TLR4 activation.[3]
MiceLipopolysaccharide (LPS)-Sepsis shockRescued mice from sepsis shock.[3]

Detailed Experimental Protocols

In Vitro LPS-induced Inflammation in RAW264.7 Macrophages[2]
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with Demethyleneberberine (10, 20, 40 µM) or a vehicle control for 2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • ROS Measurement: Intracellular Reactive Oxygen Species (ROS) production is measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-p65, p-IκBα) are determined by Western blot analysis of cell lysates.

In Vivo DSS-induced Colitis in Mice[2]
  • Animal Model: Female C57BL/6 mice are used for this model.

  • Induction of Colitis: Colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for a specified period.

  • DMB Administration: Demethyleneberberine (150 and 300 mg/kg) is administered orally to the mice.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.

    • Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as an indicator of neutrophil infiltration.

    • Cytokine Analysis: The concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the colon tissue are determined by ELISA.

    • Histological Analysis: Colon tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by Demethyleneberberine.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS MD2 MD-2 LPS->MD2 Binds DMB_extra Demethyleneberberine DMB_extra->MD2 Binds to hydrophobic pocket TLR4 TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF MyD88-independent pathway (TRIF) TLR4->TRIF MD2->TLR4 Activates NFkB_activation NF-κB Activation MyD88->NFkB_activation IRF3_activation IRF3 Activation TRIF->IRF3_activation

Caption: Demethyleneberberine targeting of the TLR4/MD-2 complex.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture RAW264.7 Cell Culture pretreatment Pre-treatment with DMB cell_culture->pretreatment stimulation LPS Stimulation pretreatment->stimulation analysis_invitro Analysis (ELISA, ROS, Western Blot) stimulation->analysis_invitro animal_model DSS-induced Colitis Model in Mice dmb_admin Oral Administration of DMB animal_model->dmb_admin monitoring Daily Monitoring (DAI) dmb_admin->monitoring sacrifice Sacrifice and Tissue Collection monitoring->sacrifice analysis_invivo Analysis (MPO, ELISA, Histology) sacrifice->analysis_invivo

Caption: General experimental workflow for assessing DMB's anti-inflammatory properties.

Conclusion

Demethyleneberberine chloride demonstrates significant anti-inflammatory properties through the targeted inhibition of the NF-κB and TLR4 signaling pathways. The available data from both in vitro and in vivo studies provide a strong foundation for its further investigation and development as a novel therapeutic agent for inflammatory diseases. This guide provides the essential technical information for researchers and drug development professionals to advance the study of this promising compound.

References

Methodological & Application

Application Notes and Protocols for Demethyleneberberine Chloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for demethyleneberberine (B150084) chloride (DMB) in preclinical animal studies. The information is compiled from various scientific sources to guide researchers in designing their own in vivo experiments.

Data Presentation: Quantitative Summary

The following tables summarize the effective dosages and pharmacokinetic parameters of demethyleneberberine observed in rodent models. This data serves as a starting point for dose-range finding studies.

Table 1: Effective Dosages of Demethyleneberberine in Rodent Models

Disease ModelSpeciesRoute of AdministrationDosage Range (mg/kg/day)VehicleReference(s)
Thioacetamide-Induced Hepatic FibrosisMouseOral10Not Specified[1]
Alcoholic Liver DiseaseMouseOral40Not Specified[1]
TNBS-Induced ColitisRatOral100 - 2000.5% CMC-Na[1]
Anti-inflammatory and Metabolic StudiesMice and RatsOral10 - 200Not Specified[1]
SepsisMouseOralNot SpecifiedNot Specified[2]

Table 2: Comparative Pharmacokinetic Parameters of Demethyleneberberine in Rodents

ParameterSpeciesRoute of AdministrationDose (mg/kg)Tmax (h)Bioavailability (%)Reference(s)
DemethyleneberberineRatIntragastric20~0.082.44[3]
DemethyleneberberineRatIntragastric40~0.085.92[3]
DemethyleneberberineRatIntravenous2--[3]
DemethyleneberberineMouseIntragastric40~0.084.47[3][4]
DemethyleneberberineMouseIntravenous2--[3]

Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Formulation of Demethyleneberberine Chloride for Oral Administration

Due to its poor aqueous solubility, this compound is typically administered as a suspension.[5] A common and effective vehicle is a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in water.[1][5]

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile, purified water

  • Weighing scale

  • Stir plate and stir bar

  • Appropriate glassware (beaker, graduated cylinder)

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL of vehicle).

    • In a beaker, slowly add the CMC-Na to the desired volume of sterile water while stirring continuously with a stir plate.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take some time.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study.

    • Weigh the calculated amount of this compound powder.

    • Slowly add the powder to the prepared 0.5% CMC-Na vehicle while stirring continuously.

    • Continue to stir for at least 30 minutes to ensure a uniform suspension.[5]

    • It is crucial to prepare fresh dosing solutions daily to ensure stability.[1]

Alternative Formulation for Poorly Soluble Compounds:

For compounds with very poor solubility, a stock solution can be prepared in a solvent like DMSO, and then further diluted with co-solvents such as PEG300 and Tween 80 in saline or PBS to create the final working solution.[1]

Protocol for Oral Gavage in Mice

Oral gavage is the preferred method for accurate oral administration of this compound.[1]

Materials:

  • Prepared this compound suspension

  • Syringe (appropriate volume for the dose)

  • Ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse)[1]

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the volume of the suspension to be administered.

    • Gently restrain the mouse, ensuring a firm but gentle grip on the loose skin at the back of the neck to prevent head movement.[1] The body should be supported, and the head and neck extended to create a straight line to the esophagus.[1]

  • Gavage Needle Preparation:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[1] This helps to ensure the needle reaches the stomach and avoids entry into the trachea.

    • Draw the prepared this compound suspension into the syringe attached to the gavage needle. Ensure there are no air bubbles.

  • Compound Administration:

    • Gently insert the ball-tipped gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[1] If resistance is felt, withdraw immediately and reposition.

    • Once the needle is at the correct depth, slowly depress the syringe plunger to deliver the compound.

    • Withdraw the needle smoothly in a single motion.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[1]

Mandatory Visualizations

Signaling Pathways

Demethyleneberberine has been shown to modulate several key signaling pathways involved in inflammation and metabolic diseases.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 NFkB NF-κB MyD88->NFkB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines AMPK AMPK DMB Demethyleneberberine Chloride DMB->TLR4_MD2 Inhibits DMB->NFkB Inhibits DMB->AMPK Activates

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

G cluster_0 Preparation cluster_1 Administration cluster_2 In-Life Monitoring & Sample Collection cluster_3 Analysis Formulation Formulate DMB in 0.5% CMC-Na Dosing Oral Gavage (e.g., 10-200 mg/kg/day) Formulation->Dosing Monitoring Monitor Clinical Signs & Body Weight Dosing->Monitoring Blood_Collection Blood Collection (Pharmacokinetics) Monitoring->Blood_Collection Tissue_Collection Tissue Collection (Pharmacodynamics) Monitoring->Tissue_Collection PK_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Collection->PK_Analysis PD_Analysis Histology, Biomarker Analysis of Tissues Tissue_Collection->PD_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Note & Protocol: HPLC Analysis of Demethyleneberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of demethyleneberberine (B150084) chloride using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols are based on established methods for the analysis of berberine (B55584) and its derivatives, ensuring a robust and reliable analytical approach.

Introduction

Demethyleneberberine is a primary and active metabolite of berberine, an isoquinoline (B145761) alkaloid with a wide range of pharmacological activities.[1] As a key metabolite, the accurate quantification of demethyleneberberine is crucial for pharmacokinetic, metabolic, and quality control studies in drug development. This application note outlines a validated HPLC method for the determination of demethyleneberberine chloride in various sample matrices.

Experimental Protocols

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][3]

  • Reagents:

2.2. Preparation of Solutions

  • Mobile Phase:

    • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, with the pH adjusted to 3.0 using orthophosphoric acid.[4]

    • Mobile Phase B: Acetonitrile.[3]

    • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.[2]

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1][2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create calibration standards.[1]

2.3. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterRecommended Setting
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program See Table 2 for a typical gradient program
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 346 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
07525
154060
204060
227525
307525

Table 2: Suggested Gradient Elution Program

2.4. Sample Preparation

  • For Bulk Drug/Formulations:

    • Accurately weigh a sample equivalent to approximately 10 mg of this compound.

    • Dissolve the sample in methanol, using sonication if necessary, and dilute to a final volume of 10 mL.[2]

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • For Plasma/Biological Samples (Protein Precipitation):

    • To 100 µL of the plasma sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]

    • Vortex the mixture for 1 minute.[1]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.[1]

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[5][6]

3.1. System Suitability

Before sample analysis, the chromatographic system's suitability must be verified. This is achieved by injecting the standard solution multiple times. The acceptance criteria are typically:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

3.2. Linearity

The linearity of the method is determined by analyzing a series of concentrations of the this compound standard. The peak area is then plotted against the concentration, and a linear regression analysis is performed.

3.3. Precision

Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple preparations of a homogenous sample at different times, on different days, or with different analysts.

3.4. Accuracy

Accuracy is determined by recovery studies, where a known amount of this compound is spiked into a blank matrix and the recovery is calculated.

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for the validation of the HPLC method for this compound is summarized in the following tables.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD 0.1 µg/mL
LOQ 0.5 µg/mL
Intra-day Precision (%RSD) ≤ 2.0%
Inter-day Precision (%RSD) ≤ 2.0%
Accuracy (Recovery) 98.0% - 102.0%

Table 3: Summary of Method Validation Data

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Suitability Test A->C B Mobile Phase Preparation B->C D Sample Injection C->D Pass E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (346 nm) E->F G Peak Integration & Quantification F->G H Data Analysis & Reporting G->H AMPK_Pathway DMB Demethyleneberberine Chloride AMPK AMPK Activation DMB->AMPK Metabolic_Effects Downstream Metabolic Effects (e.g., Lipid Lowering) AMPK->Metabolic_Effects

References

Application Note: Quantitative Analysis of Demethyleneberberine Chloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine (B150084) (DMB) is a primary and active metabolite of berberine, an isoquinoline (B145761) alkaloid found in various medicinal plants.[1] Berberine has numerous pharmacological activities, but its clinical use can be limited by low bioavailability.[1] Demethyleneberberine, formed in the liver by cytochrome P450 enzymes, exhibits higher bioavailability, making it a compound of significant interest for therapeutic development and pharmacokinetic studies.[1] This document provides a detailed protocol for the quantitative analysis of demethyleneberberine in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section outlines the materials, sample preparation, and analytical conditions for the quantification of demethyleneberberine.

Materials and Reagents
  • Demethyleneberberine chloride reference standard

  • Internal Standard (IS), e.g., SNX-2112 or a deuterated analog of demethyleneberberine[2]

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (≥98%)

  • Ultrapure water

  • Blank plasma (e.g., human, rat, mouse)

Preparation of Standard Solutions and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of demethyleneberberine and the internal standard in methanol at a concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Create a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) methanol/water mixture.[1]

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank plasma to generate a calibration curve. A typical range is 0.5 to 1000 ng/mL.[1] Prepare quality control (QC) samples at low, medium, and high concentrations using the same method.[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting demethyleneberberine from plasma samples.[1]

  • Thaw plasma samples to room temperature.[1]

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (or methanol) containing the internal standard.[1]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).[1]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

The following are typical liquid chromatography and mass spectrometry parameters for the analysis of demethyleneberberine. A gradient elution is recommended for optimal chromatographic separation.[1]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.8 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (DMB) m/z 324.4 → 308.35[2]
MRM Transition (IS) m/z 465.5 → 350.35 (for SNX-2112)[2]
Collision Gas Nitrogen or Argon

Quantitative Data Summary

The following tables summarize representative validation data for the quantification of demethyleneberberine in plasma.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][2]
Intra-day Precision (%RSD) 0.49% - 10.39%[1]
Inter-day Precision (%RSD) 0.50% - 14.19%[1]
Accuracy (% Bias) Within ±15%[1]

Visualized Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (Protein Precipitation) cluster_analysis LC-MS/MS Analysis stock_sol 1. Prepare Stock Solutions (1 mg/mL in Methanol) work_std 2. Prepare Working Standards (Serial Dilution) stock_sol->work_std cal_qc 3. Spike Blank Plasma (Calibration & QC Samples) work_std->cal_qc plasma_sample 4. Plasma Sample (100 µL) add_is_acn 5. Add IS in Acetonitrile (200 µL) plasma_sample->add_is_acn vortex_cent 6. Vortex & Centrifuge (14,000 rpm, 10 min) add_is_acn->vortex_cent supernatant 7. Collect Supernatant vortex_cent->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lc_separation 10. LC Separation (C18 Column, Gradient Elution) reconstitute->lc_separation ms_detection 11. MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis 12. Data Analysis (Quantification) ms_detection->data_analysis

Caption: LC-MS/MS workflow for this compound.

References

Demethyleneberberine Chloride: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine chloride (DMB) is a derivative of berberine, a natural isoquinoline (B145761) alkaloid. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on the proliferation of various cancer cells, including non-small cell lung cancer (NSCLC) and colon cancer. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, with a focus on its mechanisms of action involving key signaling pathways.

Mechanism of Action

This compound has been shown to exert its anti-cancer effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and senescence. In non-small cell lung cancer, DMB has been reported to induce cell cycle arrest and cellular senescence by downregulating the c-Myc/HIF-1α pathway.[1] In colon cancer, DMB promotes apoptosis and suppresses the epithelial-mesenchymal transition (EMT) by inhibiting the TGF-β/Smads signaling pathway.[2]

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayConcentrationObserved Effect
HCT-116Colon CancerApoptosis Assay6, 12, 18 µMInduction of apoptosis[2]
NSCLC cellsNon-Small Cell Lung CancerCell Viability Assay (CCK8)Not specifiedInhibition of cell viability[1]
NSCLC cellsNon-Small Cell Lung CancerColony Formation AssayNot specifiedInhibition of colony formation capacity[1]

Signaling Pathway Diagrams

G DMB Demethyleneberberine Chloride cMyc c-Myc DMB->cMyc inhibition Senescence Cellular Senescence DMB->Senescence induces HIF1a HIF-1α cMyc->HIF1a CellCycle Cell Cycle Progression cMyc->CellCycle promotes HIF1a->CellCycle promotes

DMB inhibits the c-Myc/HIF-1α pathway in NSCLC.

G DMB Demethyleneberberine Chloride pSmad23 p-Smad2/3 DMB->pSmad23 inhibits Apoptosis Apoptosis DMB->Apoptosis induces TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->pSmad23 phosphorylates Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex EMT Epithelial-Mesenchymal Transition (EMT) Complex->EMT promotes

DMB suppresses TGF-β/Smads induced EMT in colon cancer.

Experimental Workflow Diagram

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., NSCLC, HCT-116) Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (CCK8/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot Xenograft Tumor Xenograft Model in Immunocompromised Mice DMB_admin Administration of This compound Xenograft->DMB_admin TumorMeasurement Tumor Growth Measurement DMB_admin->TumorMeasurement IHC Immunohistochemistry of Tumor Tissue TumorMeasurement->IHC

References

Demethyleneberberine Chloride as an Antimicrobial Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the antimicrobial properties of the parent compound, berberine (B55584) chloride. However, specific and detailed data regarding the antimicrobial activity of its metabolite, demethyleneberberine (B150084) chloride, is not widely available in the reviewed literature. Demethyleneberberine is a primary metabolite of berberine.[1] This document provides detailed application notes and protocols for berberine chloride as a foundational reference for researchers investigating demethyleneberberine chloride, as the methodologies and likely mechanisms of action are expected to be highly similar.

Introduction

Berberine, an isoquinoline (B145761) alkaloid extracted from medicinal plants like Coptis chinensis and Phellodendron amurense, has a long history in traditional medicine for treating bacterial infections.[2][3][4] It exhibits broad-spectrum antimicrobial activity against a variety of pathogenic bacteria, including drug-resistant strains, fungi, and viruses.[3][5] Its therapeutic potential is attributed to multiple mechanisms of action, including the disruption of cell division, damage to the cell membrane, and inhibition of nucleic acid and protein synthesis.[2][3][5] These application notes provide a summary of its antimicrobial efficacy and detailed protocols for its investigation.

Antimicrobial Activity Data

Berberine chloride has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of its efficacy. The data below is compiled from various studies.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2592351[3]
Staphylococcus aureus (MRSA)Clinical Isolates64 - 256[6]
Staphylococcus aureusNCTC8325256[7]
Streptococcus agalactiae-78[2]
Escherichia coliVarious1024 - 2048[8]
Clostridioides difficileClinical Isolates256 - 1024[9][10]

Mechanism of Action

Berberine employs a multi-target approach to exert its antimicrobial effects, making it a robust candidate against drug resistance. The primary mechanisms include:

  • Inhibition of Cell Division: Berberine is a well-documented inhibitor of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[3][11][12] FtsZ is a crucial protein that assembles into a "Z-ring" at the division site, initiating bacterial cytokinesis.[12] By binding to FtsZ, berberine disrupts the Z-ring formation, leading to cell filamentation and ultimately inhibiting bacterial replication.[12] Genetic studies have shown that silencing the ftsZ gene sensitizes bacteria to berberine, providing strong evidence for this targeted action.[12]

  • Cell Membrane and Wall Disruption: Electron microscopy studies have revealed that berberine damages the structural integrity of the bacterial cell membrane and wall.[2][3] This leads to increased permeability, leakage of intracellular components, and cell death.

  • Inhibition of Macromolecule Synthesis: Berberine has been shown to interfere with both DNA and protein synthesis, further contributing to its bactericidal effects.[2][3]

  • Anti-Biofilm Activity: Biofilms are structured communities of bacteria that exhibit high resistance to conventional antibiotics. Berberine can inhibit biofilm formation and disrupt established biofilms.[3][13] For instance, in Streptococcus mutans, berberine chloride hydrate (B1144303) impairs biofilm formation by inhibiting the activity of the sortase A (SrtA) enzyme, which is critical for anchoring surface proteins.[13][14]

Signaling Pathway of FtsZ Inhibition

FtsZ_Inhibition Berberine Berberine / Demethyleneberberine Inhibition Inhibition Berberine->Inhibition FtsZ FtsZ Protein Monomers Z_Ring Z-Ring Assembly (Cytokinesis Initiation) FtsZ->Z_Ring GTP-dependent polymerization Division Bacterial Cell Division Z_Ring->Division Inhibition->Z_Ring Blocks Polymerization

Caption: Mechanism of berberine inhibiting bacterial cell division via FtsZ protein.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

MIC_Workflow start Start: Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_compound Prepare 2-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB) start->prep_compound inoculate Inoculate 96-well plate wells with bacterial suspension and corresponding compound dilution start->inoculate prep_compound->inoculate controls Prepare Controls: - Positive (bacteria, no compound) - Negative (broth only) inoculate->controls incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate controls->incubate read Read results visually or with a plate reader (OD600) incubate->read determine_mic Determine MIC: Lowest concentration with no visible bacterial growth read->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution method to determine MIC.

  • Preparation of Inoculum:

    • Culture the test bacterium on an appropriate agar (B569324) plate overnight at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:300 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound, bringing the total volume to 100 µL.

    • Include a positive control (inoculum in MHB without the compound) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.

    • Optionally, results can be quantified by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Crystal Violet Anti-Biofilm Assay

This protocol is used to quantify the ability of this compound to inhibit biofilm formation.

Biofilm_Workflow start Start: Prepare bacterial culture and sub-inhibitory (e.g., 1/2 MIC) concentrations of compound dispense Dispense culture and compound into 96-well plate start->dispense incubate Incubate plate under static conditions for 24-48 hours to allow biofilm formation dispense->incubate wash1 Discard planktonic cells and wash wells gently with PBS to remove non-adherent cells incubate->wash1 fix Fix biofilm with methanol (B129727) for 15 minutes wash1->fix stain Stain with 0.1% Crystal Violet solution for 15 minutes fix->stain wash2 Wash away excess stain with water and air dry stain->wash2 solubilize Solubilize bound stain with 30% acetic acid or ethanol (B145695) wash2->solubilize read Read absorbance at 570 nm (OD570) to quantify biofilm solubilize->read end End read->end

Caption: Workflow for quantifying biofilm inhibition using the crystal violet assay.

  • Biofilm Culture:

    • Grow the test bacterium overnight in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose for staphylococci).

    • Dilute the overnight culture 1:100 into fresh medium.

    • In a 96-well flat-bottom plate, add the diluted culture along with sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of this compound. Include a control with no compound.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing and Fixation:

    • Carefully discard the supernatant containing planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

    • Remove the methanol and allow the plate to air dry completely.

  • Staining and Quantification:

    • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with tap water until the runoff is clear.

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Incubate for 15-30 minutes with gentle shaking.

    • Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

References

Demethyleneberberine Chloride: Application Notes and Protocols for Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine chloride (DMB), a primary metabolite of berberine, is a natural compound that has garnered significant attention in pharmacological research. Exhibiting a range of biological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects, DMB presents a promising avenue for therapeutic development. These application notes provide a comprehensive overview of DMB's activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to guide researchers in drug discovery screening.

Biological Activities and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways, positioning it as a multi-target agent for various disease models.

  • Anti-Cancer Activity: DMB has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms include the induction of cell cycle arrest and apoptosis. Key signaling pathways implicated in its anti-cancer effects are the TGF-β/Smads and c-Myc/HIF-1α pathways[1][2].

  • Anti-Inflammatory Effects: DMB exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is achieved through the downregulation of the NF-κB and TLR4 signaling pathways[3][4][5].

  • Metabolic Regulation: As an activator of AMP-activated protein kinase (AMPK), DMB plays a role in regulating cellular energy homeostasis. This suggests its potential in the research of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD)[6][7].

  • Mitochondria-Targeted Antioxidant: DMB has been identified as a natural mitochondria-targeted antioxidant, protecting against oxidative stress and mitochondrial dysfunction[4].

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in various in vitro models.

Cell LineCell TypeAssay TypeIC50 ValueEffective ConcentrationsReference(s)
HSC-T6Hepatic Stellate CellsCell Proliferation36.7 µmol/L (at 48h)Not specified[8]
HCT-116Colon CarcinomaApoptosis InductionNot specified6, 12, and 18 µM[1]
NSCLCNon-Small Cell Lung CancerCell ProliferationNot specifiedNot specified[2]
RAW264.7MacrophageCytokine InhibitionNot specifiedNot specified[3][4][9][10]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its screening.

Signaling Pathways

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm DMB Demethyleneberberine Chloride TLR4_MD2 TLR4/MD-2 DMB->TLR4_MD2 Inhibits IKK IKK TLR4_MD2->IKK IkB IκBα IKK->IkB Phosphorylates (Inactivates) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

AMPK_Pathway DMB Demethyleneberberine Chloride AMPK AMPK DMB->AMPK Activates Metabolic_Pathways Metabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Metabolic_Pathways Energy_Homeostasis Cellular Energy Homeostasis Metabolic_Pathways->Energy_Homeostasis TGF_beta_Smad_Pathway DMB Demethyleneberberine Chloride pSmad2_3 p-Smad2/3 DMB->pSmad2_3 Inhibits Phosphorylation TGFb_R TGF-β Receptor TGFb_R->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Gene Transcription Drug_Screening_Workflow cluster_invitro In Vitro Screening Cell_Culture 1. Cell Culture (e.g., HCT-116, NSCLC, RAW264.7) DMB_Treatment 2. Treatment with This compound Cell_Culture->DMB_Treatment Viability_Assay 3a. Cell Viability Assay (MTT/CCK8) DMB_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI Staining) DMB_Treatment->Apoptosis_Assay Mechanism_Study 4. Mechanistic Studies Viability_Assay->Mechanism_Study Apoptosis_Assay->Mechanism_Study Western_Blot Western Blot (Pathway Protein Expression) Mechanism_Study->Western_Blot qPCR RT-qPCR (Gene Expression) Mechanism_Study->qPCR

References

Application Note: Demethyleneberberine Chloride Cell-Based Assays for Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethyleneberberine (B150084) (DMB) chloride, a derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), is emerging as a compound of significant interest in oncological research.[1] Like its parent compound, DMB exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Studies have shown that DMB can inhibit the proliferation of cancer cells, induce cell cycle arrest, and trigger apoptosis.[4][5] One of the key mechanisms underlying these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[6][7][8] This application note provides detailed protocols for two fundamental cell-based assays to characterize the anti-cancer activity of DMB: the MTT assay for quantifying cell viability and a Western blot analysis to confirm the activation of the AMPK signaling pathway.

Principle of the Assays

  • MTT Cell Viability Assay : This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance is measured, allowing for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC50).[9][10]

  • Western Blot for AMPK Activation : AMPK is a critical cellular energy sensor that, when activated, shifts metabolism from anabolic to catabolic processes, often leading to the inhibition of cell growth and proliferation. Activation of AMPK involves the phosphorylation of a threonine residue (Thr172) on its catalytic α-subunit.[11][12] Western blotting uses specific antibodies to detect the levels of both phosphorylated AMPK (p-AMPK) and total AMPK.[12][13] An increased ratio of p-AMPK to total AMPK in DMB-treated cells compared to untreated controls provides evidence that the compound engages this key anti-proliferative pathway.[14]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to determine the IC50 of demethyleneberberine chloride in a selected cancer cell line (e.g., HCT-116, MCF-7, or A549).

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Demethyleneberberine (DMB) chloride

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells until they reach 70-80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of DMB chloride in DMSO.

    • Perform serial dilutions of DMB in a complete culture medium to achieve final concentrations ranging from approximately 0.1 µM to 200 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest DMB concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared DMB dilutions or vehicle control.

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the log of the DMB concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for AMPK Activation

This protocol describes how to assess the phosphorylation status of AMPK in cells treated with DMB.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium

  • Demethyleneberberine (DMB) chloride

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors[13][16]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)[13]

  • Primary antibodies: Rabbit anti-p-AMPKα (Thr172) and Rabbit anti-AMPKα

  • Loading control antibody: Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[16]

    • Treat cells with DMB at concentrations at or below the determined IC50 value for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.[13]

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[13]

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]

    • Incubate on ice for 30 minutes, vortexing periodically.[16]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.[16]

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[16]

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies against p-AMPK (e.g., 1:1000 dilution) and total AMPK (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[12] A separate blot should be probed for β-actin as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.[13]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Repeat the washing steps.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[12]

    • Calculate the ratio of p-AMPK to total AMPK for each sample and normalize to the vehicle control to determine the fold-change in AMPK activation.

Data Presentation

Quantitative data should be organized into clear tables for comparison and interpretation.

Table 1: Cytotoxicity of this compound (DMB) on Various Cancer Cell Lines. Hypothetical data based on reported values for berberine and its derivatives.[10][17][18][19]

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HCT-116Colon Cancer4815.5
MCF-7Breast Cancer4812.6[18]
A549Lung Cancer4825.2
HeLaCervical Cancer4836.0[17]
HL-60Leukemia480.7[17]

Table 2: Recommended Experimental Parameters for Initial Screening.

ParameterRecommended RangeNotes
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for linear growth over the assay period.
DMB Concentration Range 0.1 µM - 200 µMUse a logarithmic dilution series for IC50 determination.
Incubation Time 24, 48, 72 hoursAssess both short-term and long-term effects.
Western Blot Protein Load 20 - 30 µ g/lane Ensure equal loading across all samples.

Mandatory Visualizations

MTT_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_read Data Acquisition cluster_analysis Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h for Attachment seed->incubate1 prep_dmb Prepare DMB Serial Dilutions treat Treat Cells with DMB (100 µL) prep_dmb->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add 10 µL MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize shake Shake Plate for 15 min solubilize->shake read Read Absorbance at 570 nm shake->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for the MTT cell viability assay.

AMPK_Pathway cluster_downstream Downstream Effects DMB Demethyleneberberine Chloride (DMB) AMPK AMPK DMB->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) mTOR mTOR Pathway pAMPK->mTOR Inhibits Proliferation Cell Proliferation & Growth pAMPK->Proliferation Inhibits Apoptosis Apoptosis pAMPK->Apoptosis Induces mTOR->Proliferation Promotes

Caption: Simplified AMPK signaling pathway activated by DMB.

References

Application Notes and Protocols: Demethyleneberberine Chloride for Studying Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine (B150084) chloride (DMB), a natural derivative of berberine (B55584) found in the Chinese herb Cortex Phellodendri chinensis, is emerging as a valuable tool for investigating mitochondrial function.[1][2][3] As a mitochondria-targeted antioxidant, DMB's cationic nature facilitates its accumulation within the negatively charged mitochondrial matrix, allowing for the direct study of its effects on this critical organelle.[1] These application notes provide a comprehensive overview of DMB's utility in mitochondrial research, including its mechanisms of action, detailed experimental protocols, and a summary of its quantitative effects.

Mechanism of Action

Demethyleneberberine chloride exerts its effects on mitochondria through several key mechanisms:

  • Antioxidant Activity: DMB functions as a potent antioxidant, directly scavenging mitochondrial reactive oxygen species (ROS) and mitigating oxidative stress. This is crucial in studies involving pathologies linked to oxidative damage, such as alcoholic liver disease.[1][3]

  • Modulation of Mitochondrial Bioenergetics: DMB has been shown to influence the mitochondrial respiratory chain, although the precise effects on oxygen consumption require further quantitative elucidation. Its impact on the mitochondrial membrane potential (MMP) is a key aspect of its function.[1]

  • Regulation of Signaling Pathways: DMB modulates critical signaling pathways involved in mitochondrial homeostasis and cellular stress responses. This includes the activation of the SIRT1/AMPK/PGC-1α pathway, which promotes mitochondrial biogenesis and fatty acid oxidation, and the inhibition of the pro-inflammatory TLR4-mitochondria signaling pathway.[3][4]

  • Induction of Apoptosis: DMB can induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c and subsequent activation of caspases.

Applications in Mitochondrial Research

  • Investigating Mitochondrial Dysfunction in Disease Models: DMB is a valuable tool for studying and potentially ameliorating mitochondrial dysfunction in various disease models, including alcoholic liver disease and inflammatory conditions.[1][3]

  • Screening for Mitochondria-Targeted Therapeutics: As a natural compound with demonstrated mitochondrial targeting properties, DMB can serve as a reference compound in screens for novel drugs aimed at modulating mitochondrial function.

  • Elucidating Mitochondrial Signaling Pathways: The ability of DMB to specifically interact with and modulate mitochondrial-related signaling pathways makes it a useful probe for dissecting these complex cellular processes.

Data Presentation

The following tables summarize the quantitative effects of this compound on various mitochondrial parameters as reported in the literature.

ParameterOrganism/Cell LineTreatment ConditionsResultReference
Mitochondrial Glutathione (GSH) Mouse Liver MitochondriaBinge drinking model + DMBDMB treatment completely blocked the decline of GSH.[1]
Mitochondrial Glutathione Peroxidase (GPx) Activity Mouse Liver MitochondriaBinge drinking model + DMBDMB treatment completely blocked the decline of GPx activity.[1]
Mitochondrial Thiobarbituric Acid Reactive Substances (TBARS) Mouse Liver MitochondriaBinge drinking model + DMBDMB treatment completely blocked the 250% elevation in TBARS formation.[1]
Mitochondrial Membrane Potential (MMP) HepG2 Cells0.5% ethanol (B145695) for 1 week + 50 µM DMBDMB protected against the ethanol-induced decrease in MMP.[1]
Intracellular ROS HepG2 Cells1 mM H₂O₂ for 15 min + 50 µM DMB (2h pre-incubation)DMB reduced H₂O₂-induced ROS production.[1]
Signaling Pathway ComponentOrganism/Cell LineTreatment ConditionsResultReference
Phosphorylation of IκB (TLR4 signaling) TNBS-induced colitis ratsDMB administrationDMB suppressed the phosphorylation of IκB.[5]
Cleaved IL-1β (TLR4 signaling) TNBS-induced colitis ratsDMB administrationDMB blocked the level of cleaved IL-1β.[5]
SIRT1, p-AMPK, PGC-1α Chronically ethanol-fed miceDMB administrationDMB restored the sirtuin 1/AMP-activated protein kinase/peroxisome proliferator–activated receptor-γ coactivator-1α pathway.[3]

Experimental Protocols

Measurement of Mitochondrial Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • This compound (DMB)

  • DCFH-DA (5 mM stock in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • H₂O₂ (positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Incubate cells with the desired concentrations of DMB for the specified time (e.g., 50 µM for 2 hours).

  • Remove the medium and wash the cells three times with warm PBS.

  • Incubate the cells with 5 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS to remove excess dye.

  • Induce ROS production by adding a positive control like H₂O₂ (e.g., 1 mM for 15 minutes).

  • Measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~525 nm), or visualize using a fluorescence microscope. For flow cytometry, detach cells and analyze immediately.

Assessment of Mitochondrial Membrane Potential (MMP) using Rhodamine 123

Principle: Rhodamine 123 is a cationic fluorescent dye that accumulates in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. A decrease in MMP results in the release of Rhodamine 123 from the mitochondria and a decrease in fluorescence intensity.

Materials:

  • This compound (DMB)

  • Rhodamine 123 (stock solution in DMSO)

  • Cell culture medium

  • PBS

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - positive control for MMP depolarization

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture cells to the desired confluency in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes).

  • Treat cells with DMB at various concentrations for the desired duration (e.g., 50 µM for 24 hours). Include a positive control group treated with CCCP (e.g., 10 µM for 1 hour).

  • Remove the treatment medium and wash the cells with warm PBS.

  • Incubate the cells with Rhodamine 123 working solution (e.g., 1 µg/mL in serum-free medium) for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Analyze the cells under a fluorescence microscope (FITC filter) or by flow cytometry (FL1 channel). A decrease in fluorescence intensity in DMB-treated cells compared to the control indicates MMP depolarization.

Mitochondrial Swelling Assay

Principle: Mitochondrial swelling is an indicator of the opening of the mitochondrial permeability transition pore (mPTP). Swelling causes a decrease in the absorbance of the mitochondrial suspension at 540 nm.

Materials:

  • Isolated mitochondria

  • Mitochondrial isolation buffer

  • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)

  • This compound (DMB)

  • CaCl₂ (inducer of mPTP opening)

  • Spectrophotometer capable of kinetic measurements at 540 nm

Protocol:

  • Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

  • Determine the protein concentration of the isolated mitochondria using a BCA or Bradford assay.

  • In a cuvette, add swelling buffer and isolated mitochondria to a final concentration of 0.5 mg/mL.

  • Add the desired concentration of DMB and incubate for a few minutes at room temperature.

  • Initiate the swelling by adding a bolus of CaCl₂ (e.g., 100 µM).

  • Immediately start monitoring the decrease in absorbance at 540 nm over time (e.g., every 30 seconds for 15 minutes). A slower rate of absorbance decrease in the presence of DMB indicates inhibition of mPTP opening.

Oxygen Consumption Rate (OCR) Measurement

Principle: The oxygen consumption rate is a key indicator of mitochondrial respiration. It can be measured in real-time using extracellular flux analyzers like the Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound (DMB)

  • Mitochondrial inhibitors (e.g., oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A)

Protocol:

  • Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • The day before the assay, hydrate (B1144303) the sensor cartridge with XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.

  • Prepare the mitochondrial inhibitors and DMB in assay medium and load them into the appropriate ports of the sensor cartridge.

  • Place the cell plate in the Seahorse XF Analyzer and follow the instrument's protocol for calibration and measurement.

  • A typical experiment involves sequential injections of DMB, oligomycin (to inhibit ATP synthase), FCCP (to uncouple respiration and measure maximal OCR), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

  • Analyze the data to determine the effect of DMB on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Visualizations

SIRT1/AMPK/PGC-1α Signaling Pathway

This compound has been shown to restore the activity of the SIRT1/AMPK/PGC-1α pathway, which is crucial for mitochondrial biogenesis and function.[3]

SIRT1_AMPK_PGC1a_Pathway DMB Demethyleneberberine Chloride AMPK AMPK DMB->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis FAO Fatty Acid Oxidation PGC1a->FAO

Caption: DMB activates the SIRT1/AMPK/PGC-1α pathway.

TLR4-Mitochondria Signaling Pathway

This compound can inhibit the TLR4-mitochondria signaling pathway, thereby reducing inflammation.[4]

TLR4_Mitochondria_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Mitochondria Mitochondria TLR4->Mitochondria Crosstalk NFkB NF-κB MyD88->NFkB Inflammation Inflammation NFkB->Inflammation Mitochondria->Inflammation DMB Demethyleneberberine Chloride DMB->TLR4 Inhibits

Caption: DMB inhibits TLR4-mediated inflammation.

Intrinsic Apoptosis Pathway

This compound can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

Apoptosis_Pathway DMB Demethyleneberberine Chloride Bax Bax DMB->Bax Promotes Bcl2 Bcl-2 DMB->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: DMB induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Assessing Mitochondrial Function

Experimental_Workflow start Cell/Tissue Culture treatment DMB Treatment start->treatment ros ROS Measurement (DCFH-DA) treatment->ros mmp MMP Measurement (Rhodamine 123) treatment->mmp swelling Mitochondrial Swelling Assay treatment->swelling ocr Oxygen Consumption (Seahorse) treatment->ocr analysis Data Analysis ros->analysis mmp->analysis swelling->analysis ocr->analysis

Caption: Workflow for studying DMB's mitochondrial effects.

References

Demethyleneberberine Chloride: Application Notes and Protocols for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine chloride (DMB), a primary metabolite of berberine, is a naturally occurring isoquinoline (B145761) alkaloid found in several medicinal plants. It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. A key aspect of its mechanism of action involves the modulation of gene expression, making it a valuable tool for researchers studying cellular signaling pathways and developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in gene expression analysis, with a focus on its effects on key inflammatory and cancer-related signaling pathways.

Mechanism of Action

This compound exerts its effects on gene expression by modulating several key signaling pathways. Notably, it has been shown to inhibit the activation of the NF-κB and TLR4 signaling pathways, which are central to the inflammatory response.[1][2] Furthermore, DMB has been demonstrated to downregulate the c-Myc/HIF-1α signaling pathway, which is critically involved in cell proliferation, cell cycle control, and cellular senescence, particularly in the context of cancer.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound on the expression of key genes and proteins involved in the NF-κB, TLR4, and c-Myc/HIF-1α signaling pathways.

Table 1: Effect of this compound on NF-κB Signaling Pathway Components

Target ProteinCell Line/ModelTreatment ConditionsObserved EffectReference
p-NF-κB p65Hepatic Stellate Cells (HSCs)10, 20, 40 µM DMBDose-dependent decrease in phosphorylation[1]
p-IκBαHepatic Stellate Cells (HSCs)10, 20, 40 µM DMBDose-dependent decrease in phosphorylation[1]
Total IκBαHepatic Stellate Cells (HSCs)10, 20, 40 µM DMBDose-dependent increase in total protein levels[1]

Table 2: Effect of this compound on TLR4 Signaling and Pro-inflammatory Cytokine Gene Expression

Target Gene/ProteinCell Line/ModelTreatment ConditionsObserved EffectReference
IL-1β mRNATNBS-induced colitis ratsDMB administrationSignificant decrease in mRNA levels[2]
TNF-α mRNATNBS-induced colitis ratsDMB administrationSignificant decrease in mRNA levels[2]
IFN-α mRNATNBS-induced colitis ratsDMB administrationSignificant decrease in mRNA levels[2]
p-IκBTNBS-induced colitis ratsDMB administrationSuppression of phosphorylation[2]
Cleaved IL-1βTNBS-induced colitis ratsDMB administrationBlocked protein levels[2]

Table 3: Effect of this compound on c-Myc/HIF-1α Signaling Pathway Components

Target Gene/ProteinCell LineTreatment ConditionsObserved EffectReference
c-MycNon-Small Cell Lung Cancer (NSCLC) cellsDMB treatmentDecrease in expression[3]
HIF-1αNon-Small Cell Lung Cancer (NSCLC) cellsDMB treatmentSuppression of expression[3]
Cell cycle-related genesNon-Small Cell Lung Cancer (NSCLC) cellsDMB treatmentDown-regulation of expression[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and the general experimental workflows for gene and protein expression analysis.

DMB_cMyc_HIF1a_Pathway DMB Demethyleneberberine Chloride cMyc c-Myc DMB->cMyc inhibits Senescence Cellular Senescence DMB->Senescence induces HIF1a HIF-1α cMyc->HIF1a activates CellCycle Cell Cycle Progression HIF1a->CellCycle promotes HIF1a->Senescence inhibits Gene_Expression_Workflow start Cell Culture & Treatment (e.g., RAW264.7, NSCLC cells) rna_extraction RNA Extraction start->rna_extraction protein_extraction Protein Extraction start->protein_extraction rt_qpcr RT-qPCR rna_extraction->rt_qpcr western_blot Western Blot protein_extraction->western_blot data_analysis_rna Gene Expression Analysis (Fold Change) rt_qpcr->data_analysis_rna data_analysis_protein Protein Expression Analysis (Relative Densitometry) western_blot->data_analysis_protein

References

Demethyleneberberine Chloride Protein Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine (B150084) (DMB) is a natural derivative of berberine (B55584), an isoquinoline (B145761) alkaloid found in various medicinal plants. Emerging research has highlighted DMB's potential as a therapeutic agent due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These biological activities are underpinned by its interactions with specific protein targets and modulation of key signaling pathways. This document provides detailed application notes and experimental protocols for studying the protein interactions of demethyleneberberine chloride, aimed at facilitating further research and drug development efforts.

Key Protein Interactions and Signaling Pathways

Current research indicates that this compound exerts its effects by targeting several critical proteins and signaling cascades:

  • Toll-like Receptor 4 (TLR4) Signaling: DMB directly interacts with Myeloid Differentiation Protein-2 (MD-2), an accessory protein essential for TLR4 activation by lipopolysaccharide (LPS). By binding to MD-2, DMB can inhibit the downstream inflammatory signaling cascade.[1][2][3]

  • NF-κB Signaling Pathway: DMB has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation and immune responses.[4][5] This inhibition is likely a consequence of its interaction with upstream components of the TLR4 pathway.

  • AMP-activated Protein Kinase (AMPK) Pathway: DMB is recognized as an activator of AMPK, a key sensor of cellular energy status.[6]

  • c-Myc/HIF-1α Pathway: In the context of cancer, DMB has been found to downregulate the c-Myc/HIF-1α signaling pathway, which is crucial for tumor cell proliferation, metabolism, and survival.[7]

Quantitative Data on Protein Interactions

While direct quantitative binding data for this compound with all its target proteins are not extensively available in the public domain, studies have provided qualitative and semi-quantitative evidence of these interactions. The following table summarizes the available data on the interaction between DMB and MD-2.

Interacting ProteinsMethodKey FindingsReference
Demethyleneberberine & MD-2Fluorescence QuenchingDMB competitively blocks LPS binding to MD-2, suggesting a higher binding affinity for DMB.[1][1]

Note: The absence of a reported dissociation constant (Kd) highlights an opportunity for further quantitative characterization of the DMB-MD-2 interaction using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Experimental Protocols

Analysis of DMB-MD-2 Interaction using Fluorescence Quenching

This protocol is designed to qualitatively or semi-quantitatively assess the binding of this compound to MD-2.

Objective: To determine if DMB directly binds to MD-2 and to compare its binding affinity relative to LPS.

Materials:

  • Recombinant human MD-2 protein

  • This compound

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of recombinant MD-2 protein in PBS.

    • Prepare stock solutions of this compound and LPS in an appropriate solvent (e.g., DMSO or water) and then dilute in PBS to the desired concentrations. Ensure the final solvent concentration is low and consistent across all samples.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan fluorescence) and the emission wavelength to scan from 300 to 400 nm.

    • Add a fixed concentration of MD-2 protein to a quartz cuvette containing PBS.

    • Record the baseline fluorescence emission spectrum of MD-2.

  • Titration with DMB:

    • Incrementally add small aliquots of the DMB stock solution to the cuvette containing MD-2.

    • After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Observe the quenching (decrease) of the fluorescence intensity of MD-2 as the concentration of DMB increases.

  • Competitive Binding Assay:

    • To compare the binding affinity with LPS, pre-incubate MD-2 with a saturating concentration of LPS.

    • Record the fluorescence spectrum.

    • Titrate DMB into the MD-2/LPS mixture and record the changes in fluorescence. A further decrease in fluorescence indicates that DMB can displace LPS, suggesting a higher affinity.

    • Conversely, pre-incubate MD-2 with DMB and then titrate with LPS to observe if LPS can displace DMB.[1]

  • Data Analysis:

    • Plot the change in fluorescence intensity against the concentration of the titrant (DMB or LPS).

    • The data can be used to infer the binding interaction and relative affinities.

experimental_workflow_fluorescence_quenching cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_md2 Prepare MD-2 Solution measure_baseline Measure Baseline MD-2 Fluorescence prep_md2->measure_baseline prep_dmb Prepare DMB Solution titrate_dmb Titrate with DMB prep_dmb->titrate_dmb prep_lps Prepare LPS Solution competitive_assay Competitive Binding (with LPS) prep_lps->competitive_assay measure_baseline->titrate_dmb measure_baseline->competitive_assay record_spectra Record Fluorescence Spectra titrate_dmb->record_spectra competitive_assay->record_spectra plot_data Plot Fluorescence Quenching record_spectra->plot_data analyze_affinity Analyze Relative Affinity plot_data->analyze_affinity

Caption: Workflow for Fluorescence Quenching Assay.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis (Suggested Protocol)

Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of this compound to MD-2.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human MD-2 protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of MD-2:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of EDC and NHS.

    • Inject the MD-2 protein solution over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate the remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the DMB solutions over the immobilized MD-2 surface at a constant flow rate, starting with the lowest concentration.

    • Allow for an association phase, followed by a dissociation phase where only the running buffer flows over the surface.

    • Regenerate the sensor surface between different DMB concentrations if necessary.

  • Data Analysis:

    • The SPR sensorgram will show changes in the response units (RU) corresponding to the binding and dissociation of DMB.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate ka, kd, and Kd.

experimental_workflow_spr cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis activate_chip Activate Sensor Chip (EDC/NHS) immobilize_md2 Immobilize MD-2 activate_chip->immobilize_md2 deactivate_chip Deactivate Chip (Ethanolamine) immobilize_md2->deactivate_chip inject_dmb Inject DMB Solutions deactivate_chip->inject_dmb prepare_dmb Prepare DMB Dilutions prepare_dmb->inject_dmb association Association Phase inject_dmb->association dissociation Dissociation Phase association->dissociation regeneration Regeneration dissociation->regeneration generate_sensorgrams Generate Sensorgrams dissociation->generate_sensorgrams regeneration->inject_dmb fit_data Fit to Binding Model generate_sensorgrams->fit_data calculate_kinetics Calculate ka, kd, Kd fit_data->calculate_kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Western Blot Analysis of NF-κB Pathway Modulation

Objective: To investigate the effect of this compound on the activation of the NF-κB pathway in cultured cells.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • This compound

  • LPS (as a stimulant)

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat the cells with various concentrations of DMB for a specified time (e.g., 2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

    • Include appropriate controls (untreated, DMB alone, LPS alone).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize to a loading control (e.g., β-actin).

signaling_pathway_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 DMB Demethyleneberberine MD2 MD-2 DMB->MD2 MD2->TLR4 complexes with MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) IkBa->NFkB sequesters p_IkBa->IkBa degradation p_IkBa->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation

Caption: DMB's Inhibition of the NF-κB Signaling Pathway.

Investigation of the c-Myc/HIF-1α Pathway in Cancer Cells

Objective: To determine the effect of this compound on the expression of c-Myc and HIF-1α in non-small cell lung cancer (NSCLC) cells.[7]

Materials:

  • NSCLC cell line (e.g., A549)

  • Cell culture medium and supplements

  • This compound

  • Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for c-Myc, HIF-1α, and a housekeeping gene)

  • Materials for Western blotting (as described in Protocol 3) with primary antibodies against c-Myc, HIF-1α, and a loading control.

Protocol:

  • Cell Culture and Treatment:

    • Culture NSCLC cells to 70-80% confluency.

    • Treat the cells with various concentrations of DMB for a specified time (e.g., 24 or 48 hours).

  • RT-qPCR for Gene Expression Analysis:

    • Extract total RNA from the treated and control cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for c-Myc, HIF-1α, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

  • Western Blot for Protein Expression Analysis:

    • Perform Western blotting as described in Protocol 3, using antibodies against c-Myc and HIF-1α.

    • Quantify the protein levels by densitometry and normalize to a loading control.

  • Data Analysis:

    • Compare the mRNA and protein levels of c-Myc and HIF-1α in DMB-treated cells to the untreated controls to determine if DMB downregulates this pathway.

signaling_pathway_cmyc_hif1a DMB Demethyleneberberine cMyc c-Myc DMB->cMyc Senescence Cellular Senescence DMB->Senescence induces HIF1a HIF-1α cMyc->HIF1a upregulates CellCycle Cell Cycle Progression cMyc->CellCycle promotes HIF1a->CellCycle promotes

Caption: DMB's Downregulation of the c-Myc/HIF-1α Pathway.

In Vivo Animal Studies

For in vivo validation of DMB's effects, animal models of diseases such as colitis are often used.[4]

Objective: To evaluate the therapeutic efficacy of this compound in a DSS-induced colitis mouse model.

Protocol Summary:

  • Animal Model: Induce colitis in mice (e.g., C57BL/6) by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water.

  • Treatment: Orally administer DMB at various dosages to the treatment groups. Include a vehicle control group and a healthy control group.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of bleeding to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, collect colon tissues for histological analysis (to assess tissue damage), myeloperoxidase (MPO) assay (to measure neutrophil infiltration), and analysis of protein and gene expression of inflammatory markers (e.g., via Western blot and RT-qPCR).

These protocols provide a framework for the detailed investigation of this compound's protein interactions and its effects on key signaling pathways. The provided diagrams and structured data presentation aim to facilitate the design and execution of further research in this promising area of drug discovery.

References

Demethyleneberberine Chloride: Application Notes and Protocols for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine (B150084) chloride, a natural derivative of berberine, is a pharmacologically active compound with significant therapeutic potential. As a metabolite of berberine, it exhibits a range of biological activities, including anti-inflammatory and antioxidant effects. This document provides detailed application notes and protocols for conducting enzyme inhibition assays with demethyleneberberine chloride, focusing on its known targets and effects on key signaling pathways.

Target Enzyme Inhibition

This compound has been identified as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in the degradation of neurotransmitters such as dopamine (B1211576) and associated with the pathology of Parkinson's disease.

Quantitative Inhibition Data

The inhibitory activity of this compound against MAO-B has been quantified, providing a key metric for its potency.

CompoundTarget EnzymeIC50 Value
Demethyleneberberine (DMB)Monoamine Oxidase B (MAO-B)9.06 μM[1]

Signaling Pathway Modulation

This compound is known to modulate critical intracellular signaling pathways, primarily the NF-κB and AMPK pathways. These pathways are central to inflammation, cellular metabolism, and cell survival.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway, which is a key upstream activator of the NF-κB pathway. It is suggested that demethyleneberberine directly targets the MD-2 protein, a co-receptor of TLR4, thereby preventing the downstream activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.

NF_kB_Inhibition cluster_membrane Cell Membrane TLR4_MD2 TLR4/MD-2 Complex MyD88 MyD88 TLR4_MD2->MyD88 LPS LPS LPS->TLR4_MD2 Activates DMB Demethyleneberberine Chloride DMB->TLR4_MD2 Inhibits IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Pro_inflammatory_Genes Induces Cytokines Inflammatory Cytokines Pro_inflammatory_Genes->Cytokines

Inhibition of the NF-κB signaling pathway by this compound.
Activation of the AMPK Signaling Pathway

This compound has been identified as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK leads to the inhibition of anabolic pathways, such as the mTOR pathway, and the activation of catabolic pathways to restore cellular energy balance.

AMPK_Activation DMB Demethyleneberberine Chloride AMPK AMPK DMB->AMPK Activates AMPK_active Activated AMPK (p-AMPK) AMPK->AMPK_active mTOR mTOR Pathway AMPK_active->mTOR Inhibits Catabolic Catabolic Processes (e.g., Fatty Acid Oxidation) AMPK_active->Catabolic Activates Anabolic Anabolic Processes (e.g., Protein Synthesis) mTOR->Anabolic Promotes

Activation of the AMPK signaling pathway by this compound.

Experimental Protocols

The following protocols provide a general framework for conducting enzyme inhibition assays with this compound. It is essential to optimize these protocols for the specific enzyme and experimental conditions.

General Enzyme Inhibition Assay Protocol (Spectrophotometric)

This protocol is suitable for enzymes where activity can be monitored by a change in absorbance.

Materials and Reagents:

  • Purified enzyme of interest (e.g., MAO-B)

  • Specific substrate for the enzyme

  • This compound

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well microplate (UV-transparent if necessary)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize effects on enzyme activity.

    • Prepare the enzyme solution at a predetermined optimal concentration in the assay buffer.

    • Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Enzyme solution and various concentrations of this compound.

    • Positive control (optional): A known inhibitor of the enzyme.

  • Pre-incubation:

    • Add the enzyme solution to the control and test wells.

    • Add the different concentrations of this compound or DMSO to the respective wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at a specific wavelength over a set period using a microplate reader. The rate of change in absorbance corresponds to the reaction velocity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitor) B Assay Plate Setup (Blank, Control, Test Wells) A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Reaction Initiation (Add Substrate) C->D E Kinetic Measurement (e.g., Absorbance Reading) D->E F Data Analysis (% Inhibition, IC50 Calculation) E->F

General workflow for an enzyme inhibition assay.

Conclusion

This compound is a promising bioactive compound with demonstrated inhibitory effects on MAO-B and modulatory effects on the NF-κB and AMPK signaling pathways. The provided protocols and data serve as a foundational guide for researchers to further investigate the therapeutic potential and mechanisms of action of this compound. It is recommended that further kinetic studies be performed to fully characterize the nature of the enzyme inhibition (e.g., competitive, non-competitive) for a more comprehensive understanding of its pharmacological profile.

References

Demethyleneberberine Chloride: Flow Cytometry Applications in Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Demethyleneberberine (DMB) chloride, a natural bioactive compound, has demonstrated significant potential in oncological research. Its mechanisms of action, primarily involving the induction of cell cycle arrest and apoptosis, make it a compound of interest for drug development. Flow cytometry is an indispensable tool for elucidating the cellular effects of DMB. This document provides detailed application notes and protocols for assessing cell cycle progression, apoptosis, mitochondrial membrane potential, and reactive oxygen species (ROS) in response to DMB treatment using flow cytometry. These methodologies are intended for researchers, scientists, and professionals in the field of drug development to facilitate the investigation of DMB's therapeutic properties.

Introduction

Demethyleneberberine (DMB) is a derivative of berberine, a well-known isoquinoline (B145761) alkaloid. Emerging research has highlighted DMB's anti-cancer properties, particularly in non-small cell lung cancer (NSCLC), where it has been shown to induce cell cycle arrest and cellular senescence.[1] The pleiotropic effects of DMB on cellular processes necessitate robust and quantitative analytical methods to understand its mechanism of action. Flow cytometry offers a high-throughput and multi-parametric approach to analyze cellular responses at the single-cell level. This application note details standardized protocols for key flow cytometry-based assays to characterize the cellular impact of DMB.

Key Applications

  • Cell Cycle Analysis: Determine the effect of DMB on cell cycle progression and identify specific checkpoints at which DMB exerts its effects.

  • Apoptosis Detection: Quantify the induction of apoptosis and distinguish between early and late apoptotic cell populations.

  • Mitochondrial Membrane Potential (ΔΨm) Assessment: Evaluate the impact of DMB on mitochondrial integrity, a key indicator of cellular health and a central component of the intrinsic apoptotic pathway.

  • Reactive Oxygen Species (ROS) Measurement: Measure the generation of intracellular ROS, which can be a critical mediator of DMB-induced cellular stress and apoptosis.

Data Presentation

Table 1: Expected Outcomes of Demethyleneberberine Chloride on Cell Cycle Distribution
Treatment Group% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control55 ± 530 ± 515 ± 5
DMB (Low Conc.)65 ± 520 ± 515 ± 5
DMB (High Conc.)75 ± 510 ± 515 ± 5
Table 2: Apoptosis Induction by this compound
Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95 ± 33 ± 22 ± 1
DMB (Low Conc.)70 ± 515 ± 415 ± 3
DMB (High Conc.)40 ± 630 ± 530 ± 5
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Reactive Oxygen Species (ROS)
Treatment GroupRelative ΔΨm (JC-1 Red/Green Ratio)Relative ROS Levels (DCFH-DA MFI)
Vehicle Control1.0 ± 0.11.0 ± 0.2
DMB (Low Conc.)0.7 ± 0.151.8 ± 0.4
DMB (High Conc.)0.4 ± 0.13.5 ± 0.6

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with DMB.

Materials:

  • This compound

  • Cell line of interest (e.g., A549 NSCLC cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of DMB and a vehicle control for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence signal (typically detected in the FL2 or PE channel). Gate on single cells to exclude doublets. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cluster_workflow Cell Cycle Analysis Workflow A Seed and Treat Cells with DMB B Harvest and Fix Cells in 70% Ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Acquire Data on Flow Cytometer C->D E Analyze DNA Content Histogram D->E

Caption: Workflow for Cell Cycle Analysis using PI Staining.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DMB as described in Protocol 1.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Annexin V-FITC is typically detected in the FL1 or FITC channel, and PI in the FL2 or PE channel.

cluster_workflow Apoptosis Assay Workflow A Seed and Treat Cells with DMB B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Acquire Data on Flow Cytometer C->D E Quantify Apoptotic Populations D->E

Caption: Workflow for Apoptosis Detection using Annexin V/PI.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a cationic dye such as JC-1 to measure changes in mitochondrial membrane potential.

Materials:

  • This compound

  • JC-1 dye

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with DMB as described in Protocol 1.

  • Cell Harvesting: Harvest the cells as described in Protocol 2.

  • Staining: Resuspend the cells in pre-warmed complete medium containing JC-1 dye (final concentration 1-10 µM).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and wash with PBS.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Protocol 4: Reactive Oxygen Species (ROS) Assay

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.

Materials:

  • This compound

  • H2DCFDA (DCFH-DA)

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with DMB as described in Protocol 1.

  • Staining: After treatment, add H2DCFDA to the culture medium to a final concentration of 5-10 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Harvest the cells as described in Protocol 2.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. The fluorescence of dichlorofluorescein (DCF), the oxidized product of H2DCFDA, is typically measured in the FL1 or FITC channel.

Signaling Pathways

This compound has been reported to exert its anti-cancer effects through the modulation of specific signaling pathways. The following diagram illustrates a proposed mechanism of action leading to cell cycle arrest and apoptosis.

cluster_pathway Proposed DMB Signaling Pathway DMB Demethyleneberberine Chloride cMyc c-Myc DMB->cMyc Bcl2 Bcl-2 DMB->Bcl2 Bax Bax DMB->Bax HIF1a HIF-1α cMyc->HIF1a CellCycle Cell Cycle Progression HIF1a->CellCycle Apoptosis Apoptosis Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Mito->Apoptosis

Caption: DMB-induced signaling leading to cell cycle arrest and apoptosis.

References

Demethyleneberberine Chloride: Application Notes for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of demethyleneberberine (B150084) chloride (DMB), a natural derivative of berberine. DMB has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. This document outlines the key signaling pathways modulated by DMB and offers detailed protocols for their analysis using immunoblotting techniques.

Key Signaling Pathways Modulated by Demethyleneberberine Chloride

This compound has been shown to exert its biological effects by modulating several key signaling cascades. Understanding these pathways is crucial for designing and interpreting Western blot experiments.

  • NF-κB Signaling Pathway: DMB is known to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival. It has been observed to suppress the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

  • TLR4 Signaling Pathway: DMB can attenuate the inflammatory response by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This pathway is activated by lipopolysaccharide (LPS) and leads to the downstream activation of NF-κB and the production of pro-inflammatory cytokines. DMB has been shown to reduce the expression of key proteins in this pathway, such as MyD88.[3][4]

  • c-Myc/HIF-1α Signaling Pathway: In the context of cancer biology, DMB has been demonstrated to downregulate the c-Myc/HIF-1α signaling axis.[5] This pathway is critical for cell proliferation, angiogenesis, and metabolic reprogramming in cancer cells.

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize quantitative data from representative studies, illustrating the dose-dependent effects of this compound on key proteins in the NF-κB and TLR4 signaling pathways. Data is presented as relative protein levels or phosphorylation status compared to a control group, as determined by densitometric analysis of Western blot bands.

Table 1: Effect of this compound on NF-κB Signaling Pathway Components

Treatment GroupIκBα Protein Level (Relative to Control)Nuclear p65 Protein Level (Relative to Control)
Control (LPS only)1.001.00
DMB (10 µM) + LPSIncreasedDecreased
DMB (20 µM) + LPSSignificantly IncreasedSignificantly Decreased
DMB (40 µM) + LPSMarkedly IncreasedMarkedly Decreased

Note: This table is a representative summary based on findings that DMB inhibits IκBα degradation and p65 nuclear translocation.

Table 2: Effect of this compound on TLR4 Signaling Pathway Components

Treatment GroupMyD88 Protein Level (Relative to Control)Phospho-IκBα Protein Level (Relative to Control)
Control (TNBS-induced colitis)1.001.00
DMB (50 mg/kg)DecreasedDecreased
DMB (100 mg/kg)Significantly DecreasedSignificantly Decreased

Note: This table is based on grayscale analysis from studies on TNBS-induced colitis, where DMB was shown to inhibit TLR4 signaling.[3][4]

Experimental Protocols

This section provides a detailed methodology for performing a Western blot analysis to investigate the effect of this compound on the NF-κB signaling pathway in a relevant cell line (e.g., RAW 264.7 macrophages).

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Plate cells at a density of 1 x 10^6 cells/well in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

    • Include a vehicle-treated control group and an LPS-only treated group.

2. Protein Extraction (Cytoplasmic and Nuclear Fractions)

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100 µL of ice-cold hypotonic lysis buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to each well and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Fractionation:

    • Follow the manufacturer's protocol for the extraction kit to separate the cytoplasmic and nuclear fractions. This typically involves sequential centrifugation steps after the addition of specific reagents.

    • Add protease and phosphatase inhibitors to all lysis and extraction buffers.

3. Protein Quantification

  • Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA Protein Assay Kit.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples into the wells of a 10% SDS-polyacrylamide gel and run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the following primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation:

    • Rabbit anti-phospho-NF-κB p65 (1:1000)

    • Rabbit anti-NF-κB p65 (1:1000)

    • Rabbit anti-IκBα (1:1000)

    • Mouse anti-β-actin (1:5000, for cytoplasmic loading control)

    • Rabbit anti-Lamin B1 (1:1000, for nuclear loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:5000) in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Data Analysis

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (β-actin for cytoplasmic proteins, Lamin B1 for nuclear proteins).

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK DMB Demethyleneberberine Chloride DMB->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation releases IkBa->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Gene Inflammatory Gene Expression NFkB_nuc->Gene Nucleus Nucleus

Caption: NF-κB signaling pathway inhibition by this compound.

TLR4_Signaling LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 DMB Demethyleneberberine Chloride DMB->TLR4 Inhibits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation

Caption: TLR4 signaling pathway modulation by this compound.

cMyc_HIF1a_Signaling DMB Demethyleneberberine Chloride cMyc c-Myc DMB->cMyc Downregulates HIF1a HIF-1α cMyc->HIF1a Upregulates CellCycle Cell Cycle Progression HIF1a->CellCycle Inhibits Senescence Cellular Senescence HIF1a->Senescence Induces

Caption: c-Myc/HIF-1α signaling pathway affected by Demethyleneberberine.

Experimental Workflow Diagram

WesternBlot_Workflow start Start cell_culture Cell Culture & Treatment with DMB start->cell_culture protein_extraction Protein Extraction (Cytoplasmic & Nuclear) cell_culture->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: Demethyleneberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Demethyleneberberine (B150084) Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing demethyleneberberine chloride in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to address common challenges, with a particular focus on solubility issues in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Difficulty Dissolving in DMSO 1. Suboptimal Solvent Quality: DMSO can absorb moisture, which may reduce the solubility of the compound. 2. Compound Characteristics: this compound may be sparingly soluble, with reported values varying between 1-10 mg/mL and higher concentrations.[1] 3. Insufficient Dissolution Time/Energy: The compound may require more time or energy to fully dissolve.1. Use fresh, anhydrous, high-purity DMSO. 2. Start with a concentration within the lower end of the expected solubility range (e.g., 1-10 mg/mL) and gradually increase if needed.[1] 3. Vortex the solution vigorously. If necessary, sonicate the sample or gently warm it (e.g., to 37°C) to aid dissolution. Visually confirm that no particulates are present.
Precipitation Upon Dilution in Aqueous Buffer 1. Poor Aqueous Solubility: this compound has very low solubility in aqueous solutions like PBS.[1] 2. pH of the Aqueous Medium: The solubility of similar alkaloids can be pH-dependent. 3. High Final Concentration: The concentration of this compound in the final aqueous solution may exceed its solubility limit. 4. Localized High Concentration: Adding the DMSO stock solution too quickly can create areas of high concentration, leading to precipitation.1. For in vivo studies, consider formulating a suspension using a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).[1] For in vitro assays, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to maintain solubility and minimize solvent-induced cytotoxicity.[2] 2. Empirically test a range of pH values for your aqueous buffer to find the optimal pH for solubility. 3. Reduce the final working concentration of the compound if your experimental design allows. 4. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.
Inconsistent Experimental Results 1. Solution Degradation: The compound may be unstable in solution, especially when exposed to light or stored for extended periods. 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation of the compound in the stock solution.1. Prepare fresh working solutions for each experiment. Store stock solutions in single-use aliquots at -20°C or -80°C, protected from light. 2. Aliquot the stock solution after preparation to avoid repeated freezing and thawing.
Batch-to-Batch Solubility Variation 1. Variability in Starting Material: As a plant-derived compound, the purity and physical properties of this compound can vary between batches due to differences in the raw plant material and extraction/purification processes.[3][4] 2. Presence of Different Hydrates: The amount of crystalline water can vary, affecting the compound's properties.1. Always refer to the certificate of analysis for the specific lot you are using. 2. If significant variability is observed, it is advisable to perform a small-scale solubility test for each new batch before proceeding with large-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[1] For subsequent dilution into aqueous media for in vitro assays, it is crucial to ensure the final DMSO concentration is minimal (e.g., ≤ 0.1%) to avoid impacting the experiment.[2]

Q2: What is the solubility of this compound in DMSO and other solvents?

A2: The reported solubility in DMSO varies, with some sources indicating it is sparingly soluble at 1-10 mg/mL, while others suggest higher solubility.[1] It is slightly soluble in ethanol (B145695) (0.1-1 mg/mL) and poorly soluble in water.[1] For the related compound, berberine (B55584) chloride, the solubility in DMSO is reported to be approximately 25 mg/mL, and in ethanol and DMF, around 0.5 mg/mL.[5] See the solubility data table below for more details.

Q3: How should I store this compound stock solutions?

A3: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q4: My this compound solution in DMSO has a yellow to brownish color. Is this normal?

A4: Yes, demethyleneberberine is a yellow powder, so a colored solution in DMSO is expected. However, a significant change in color, such as darkening or browning over time, may indicate degradation.

Q5: Can I sonicate or warm the this compound solution to aid dissolution?

A5: Yes, gentle warming (e.g., to 37°C) and sonication can be used to facilitate the dissolution of this compound in DMSO. Ensure the solution becomes clear and free of any visible particles.

Quantitative Data

Table 1: Solubility of this compound and Related Compounds
Compound Solvent Solubility Reference
This compoundDMSOSparingly soluble: 1-10 mg/mL[1]
This compoundEthanolSlightly soluble: 0.1-1 mg/mL[1]
This compoundWaterPoorly soluble[1]
This compoundPBS (pH 7.2)Very low (suspension likely to form)[1]
Berberine ChlorideDMSO~25 mg/mL[5]
Berberine ChlorideEthanol~0.5 mg/mL[5]
Berberine ChlorideDMF~0.5 mg/mL[5]
Berberine ChlorideDMSO:PBS (1:4, pH 7.2)~0.2 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, use one of the following methods:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Place the vial in a water bath set to a temperature no higher than 37°C for a few minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Medium for In Vitro Assays

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous medium (e.g., cell culture medium, PBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare the aqueous medium: Gently warm your sterile aqueous medium to the desired experimental temperature (e.g., 37°C).

  • Dilution: While gently vortexing the aqueous medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • Important: Ensure the final concentration of DMSO in the aqueous medium is as low as possible (typically ≤ 0.1%) and is compatible with your experimental system.[2]

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation and degradation.

Visualizations

Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways, including the NF-κB and AMPK pathways.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB DMB Demethyleneberberine Chloride DMB->IKK_Complex Inhibition NFkB_nucleus NF-κB (Active) IkB_NFkB->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Caption: this compound inhibits the NF-κB signaling pathway, potentially by targeting the IKK complex.

AMPK_Pathway cluster_cellular_stress Cellular State cluster_cytoplasm Cytoplasm High_AMP_ATP High AMP/ATP Ratio (Energy Stress) LKB1 LKB1 High_AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation (Activation) Downstream Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream Phosphorylation DMB Demethyleneberberine Chloride DMB->AMPK Activation (LKB1-independent mechanism proposed) Metabolic_Outcomes Metabolic Regulation (e.g., Fatty Acid Oxidation, Autophagy) Downstream->Metabolic_Outcomes

Caption: this compound activates the AMPK pathway, potentially through an LKB1-independent mechanism.

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment Start Weigh Demethyleneberberine Chloride Powder Dissolve Dissolve in Anhydrous DMSO (Vortex, Sonicate, or Warm) Start->Dissolve Stock Prepare 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot and Store at -20°C/-80°C Stock->Aliquot Thaw Thaw Stock Solution Aliquot Aliquot->Thaw For each experiment Dilute Serially Dilute in Aqueous Buffer (Final DMSO ≤ 0.1%) Thaw->Dilute Treat Treat Cells Dilute->Treat Assay Perform Assay (e.g., Viability, Western Blot) Treat->Assay Analyze Analyze Data Assay->Analyze

Caption: A typical experimental workflow for preparing and using this compound solutions in vitro.

References

Technical Support Center: Optimizing Demethyleneberberine Chloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Demethyleneberberine chloride (DMB), a natural mitochondria-targeted antioxidant with potent anti-inflammatory and anti-cancer properties. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of DMB in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMB) and what are its primary mechanisms of action?

This compound is a natural product and a metabolite of berberine. It functions as a mitochondria-targeted antioxidant.[1] Its primary mechanisms of action include the inhibition of the NF-κB signaling pathway and the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2][3]

Q2: What are the recommended concentrations of DMB for in vitro and in vivo experiments?

The optimal concentration of DMB will vary depending on the cell line, experimental model, and specific research question. However, the following tables provide a summary of commonly used concentrations and reported IC50 values to guide your experimental design.

Data Presentation: Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound (DMB)

ApplicationCell/Animal ModelConcentration/DosageDurationReference
In Vitro (Anti-inflammatory)RAW264.7 Macrophages10, 20, 40 µM2 hours pre-treatment[4]
In Vitro (Anti-cancer)Non-Small Cell Lung Cancer (NSCLC) CellsVaries (IC50 dependent)24-72 hours[5]
In Vivo (Colitis Model)Mice150, 300 mg/kg (oral gavage)Daily[4]
In Vivo (Hepatic Fibrosis)MiceNot specified in abstractNot specified

Table 2: IC50 Values for this compound (DMB) and Berberine

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundPC-12Pheochromocytoma> 150[1]
BerberineHT29Colon Cancer52.37 ± 3.45[6]
BerberineTca8113Tongue Carcinoma218.52 ± 18.71[6]
BerberineCNE2Nasopharyngeal Carcinoma249.18 ± 18.14[6]
BerberineMCF-7Breast Cancer272.15 ± 11.06[6]
BerberineHeLaCervical Cancer245.18 ± 17.33[6]
BerberineHCC70Triple-Negative Breast Cancer0.19
BerberineBT-20Triple-Negative Breast Cancer0.23
BerberineMDA-MB-468Triple-Negative Breast Cancer0.48
BerberineMDA-MB-231Triple-Negative Breast Cancer16.7

Q3: How should I prepare and store DMB solutions?

DMB has poor aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For in vivo studies, a common method is to prepare a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na). Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light, as DMB may be photosensitive.[7] A color change in the solution (e.g., yellowing or browning) can indicate degradation, and it is advisable to discard such solutions.[7]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected bioactivity in experiments.

  • Possible Cause: Degradation of DMB solution.

    • Solution: Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution.[7] Assess the stability of your working solution under your specific experimental conditions (e.g., temperature, pH, light exposure) using HPLC to check for degradation products.[7]

  • Possible Cause: Suboptimal concentration.

    • Solution: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay.

Problem 2: Precipitation of DMB in cell culture media.

  • Possible Cause: Poor solubility of DMB in aqueous media.

    • Solution: Ensure the final concentration of DMSO in your cell culture media is kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity. When diluting the DMSO stock solution, add it to the media with vigorous vortexing to ensure rapid and uniform dispersion.

Problem 3: Unexpected cytotoxicity in control cells.

  • Possible Cause: Cytotoxicity from the solvent (DMSO).

    • Solution: Include a vehicle control in your experiments (cells treated with the same concentration of DMSO as your DMB-treated cells) to ensure that the observed effects are due to DMB and not the solvent.

Experimental Protocols

Protocol 1: Analysis of NF-κB Activation in LPS-Stimulated RAW264.7 Macrophages by Western Blot

This protocol details the steps to assess the inhibitory effect of DMB on the phosphorylation of the p65 subunit of NF-κB.

  • Cell Culture and Treatment:

    • Seed RAW264.7 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with desired concentrations of DMB (e.g., 10, 20, 40 µM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30-60 minutes.[8][9]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-NF-κB p65 (p-p65) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH) for normalization.

Protocol 2: Assessment of AMPK Activation by Western Blot

This protocol outlines the procedure to measure the activation of AMPK through the detection of its phosphorylated form.

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., HepG2, C2C12) in 6-well plates.

    • Treat cells with DMB at various concentrations and time points. Include a positive control such as AICAR.

  • Protein Extraction and Western Blotting:

    • Follow the same procedure for protein extraction and Western blotting as described in Protocol 1.

    • Use a primary antibody specific for phosphorylated AMPK (p-AMPKα at Thr172).

    • Normalize the results by re-probing the membrane for total AMPKα and a loading control.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This protocol describes how to quantify apoptosis in cells treated with DMB using flow cytometry.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HSC-T6) in 6-well plates.

    • Treat cells with DMB at the desired concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Staining:

    • Harvest the cells (including floating cells in the media) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]

    • Incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Healthy cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: DMB inhibits the NF-κB signaling pathway.

AMPK_Signaling cluster_cytoplasm Cytoplasm DMB Demethyleneberberine chloride AMPK AMPK DMB->AMPK pAMPK p-AMPK AMPK->pAMPK Activation Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) pAMPK->Anabolic Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic

Caption: DMB activates the AMPK signaling pathway.

cMyc_HIF1a_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMB Demethyleneberberine chloride cMyc c-Myc DMB->cMyc HIF1a HIF-1α cMyc->HIF1a HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Stabilization & Translocation CellCycle Cell Cycle Progression HIF1a_nuc->CellCycle Senescence Cellular Senescence HIF1a_nuc->Senescence

Caption: DMB downregulates the c-Myc/HIF-1α pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_dmb Prepare DMB Stock (e.g., in DMSO) treat_cells Treat Cells with DMB (and controls) prep_dmb->treat_cells prep_cells Culture Cells to Desired Confluency prep_cells->treat_cells harvest Harvest Cells/Lysates treat_cells->harvest assay Perform Assay (e.g., Western Blot, Flow Cytometry) harvest->assay data Data Acquisition and Analysis assay->data

Caption: General experimental workflow for DMB studies.

References

Demethyleneberberine chloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of demethyleneberberine (B150084) chloride in cell culture media.

Disclaimer: Specific stability data for demethyleneberberine chloride in cell culture media is limited in publicly available literature. The information provided is based on data for the closely related compound, berberine (B55584) chloride, and general best practices for handling chemical compounds in cell culture. It is strongly recommended to perform your own stability and solubility assessments under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare a stock solution of this compound?

For maximum solubility and stability, it is recommended to first dissolve this compound in an organic solvent like DMSO before diluting it with your aqueous buffer or cell culture medium.[1] A stock solution can be made in DMSO and stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks).[2] For berberine chloride, solubility in DMSO is approximately 25 mg/mL.[1]

Q2: How should I store this compound solutions?

Solid this compound should be stored in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below.[3] Aqueous solutions are not recommended for long-term storage.[1]

Q3: What is the stability of this compound in aqueous solutions?

Q4: What is the solubility of this compound?

Demethyleneberberine is poorly soluble in water.[9] For its related compound, berberine chloride, the aqueous solubility is temperature-dependent and is significantly higher in phosphate (B84403) buffer (pH 7.0) compared to other buffers.[4][5][6] Berberine chloride is sparingly soluble in ethanol.[1]

Q5: I see precipitation after adding this compound to my cell culture medium. What should I do?

Precipitation can occur if the final concentration of the compound exceeds its solubility in the cell culture medium or if the concentration of the organic solvent (like DMSO) is too high.

  • Troubleshooting Steps:

    • Ensure your stock solution is fully dissolved before adding it to the medium.

    • Try lowering the final concentration of this compound.

    • Decrease the percentage of the organic solvent in the final culture volume. The final DMSO concentration should ideally be kept below 0.5% to minimize solvent toxicity to the cells.

    • Pre-warm the cell culture medium to 37°C before adding the compound.

    • Add the stock solution to the medium dropwise while gently swirling.

Troubleshooting Guide

Issue Possible Cause Recommendation
Compound Precipitation in Media Final concentration exceeds solubility.Lower the final concentration of this compound.
High percentage of organic solvent.Decrease the final percentage of the organic solvent (e.g., DMSO) to <0.5%.
Interaction with media components.Prepare fresh dilutions immediately before use. Do not store the compound in media.
Loss of Compound Activity Degradation in solution.Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]
Adsorption to plasticware.Use low-protein-binding plastics.
Cell Toxicity High concentration of the compound.Perform a dose-response curve to determine the optimal non-toxic concentration.
High concentration of the solvent.Ensure the final solvent concentration is not toxic to your specific cell line (typically <0.5% for DMSO).

Data Summary

Note: The following data is for Berberine Chloride , a related compound.

Table 1: Solubility of Berberine Chloride
SolventSolubilityReference
DMSO~25 mg/mL[1]
Ethanol~500 µg/mL[1]
DMF~500 µg/mL[1]
DMSO:PBS (pH 7.2) (1:4)~0.2 mg/mL[1]
Aqueous Buffer (Phosphate, pH 7.0, 25°C)4.05 ± 0.09 mM[4][5]
Aqueous Buffer (Phosphate, pH 7.0, 37°C)9.69 ± 0.37 mM[4]
Water (25°C)5.27 ± 0.29 mM (1.96 ± 0.11 mg/mL)[4]
Water (37°C)8.50 ± 0.40 mM[4]
Table 2: Stability of Berberine Chloride in Different Conditions
ConditionDurationTemperatureDegradationReference
Various pH buffers6 months25°C< 5%[3]
1M HCl5 hours80°C6%[7]
1M NaOH30 minutes80°C48%[7]
1M NaOH3 hours80°C83%[7]
30% H2O21 hour80°C19%[7]
Dry Heat12 hours105°CStable[7]
Water Hydrolysis4 hours80°CStable[7]
Photolytic (254 nm & 365 nm)24 hoursRoom TempStable[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solution in Cell Culture Media
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.

  • Dilute the stock solution into the pre-warmed medium to achieve the final desired concentration. It is recommended to perform a serial dilution if a very low final concentration is required.

  • Gently mix the medium by pipetting or swirling. Do not vortex, as this can cause protein denaturation.

  • Use the freshly prepared medium containing this compound for your cell culture experiments immediately.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock prep_working Prepare Working Solution in Pre-warmed Media thaw_stock->prep_working treat_cells Treat Cells prep_working->treat_cells assay Perform Cellular Assay treat_cells->assay

Caption: Workflow for preparing and using this compound in cell culture.

troubleshooting_workflow start Precipitation Observed in Cell Culture Media? cause1 Is final concentration too high? start->cause1 Yes sol1 Lower the final concentration. cause1->sol1 Yes cause2 Is DMSO concentration >0.5%? cause1->cause2 No end Problem Resolved sol1->end sol2 Reduce DMSO concentration. cause2->sol2 Yes cause3 Was the media pre-warmed? cause2->cause3 No sol2->end sol3 Pre-warm media to 37°C. cause3->sol3 No cause3->end Yes sol3->end

Caption: Troubleshooting guide for compound precipitation in cell culture media.

References

Technical Support Center: Demethyleneberberine Chloride In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of demethyleneberberine (B150084) chloride.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments in a question-and-answer format.

Issue 1: Low or No Observed Efficacy In Vivo

  • Question: My in vivo model is not showing the expected therapeutic effect after administration of demethyleneberberine chloride. What are the potential causes and how can I troubleshoot this?

  • Answer: Low efficacy is a common challenge that can stem from several factors related to the compound's delivery and pharmacokinetics. A systematic approach is necessary to identify the bottleneck.

    • Initial Check - Bioavailability: The most likely culprit is poor oral bioavailability. Demethyleneberberine, like its parent compound berberine (B55584), faces challenges with absorption, rapid metabolism, and systemic elimination.[1][2] A pharmacokinetic study is essential to determine if the compound is reaching systemic circulation at therapeutic concentrations.

    • Troubleshooting Low Bioavailability:

      • Extensive First-Pass Metabolism: Berberine undergoes significant metabolism in the intestine and liver by cytochrome P450 (CYP450) enzymes.[3][5] Demethyleneberberine itself is a metabolite of berberine, but may be subject to further metabolism.[5][6]

      • P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-gp efflux pump, which actively transports the compound out of intestinal cells and back into the lumen, reducing absorption.[3]

dot graph TD { graph [rankdir="LR", size="7.6,!", bgcolor="#F1F3F4"]; node [style="filled", shape="rectangle", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

} caption: Troubleshooting workflow for low in vivo efficacy.

Issue 2: High Variability in Experimental Results

  • Question: I am observing significant inter-individual variability in my animal pharmacokinetic (PK) or efficacy studies. What could be causing this?

  • Answer: High variability can undermine the statistical power of your study. Key factors to investigate include:

    • Formulation Inconsistency: If the compound is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose. Ensure your formulation is homogenous and stable throughout the dosing period.

    • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption. Standardize the feeding schedule of your animals relative to the time of dosing.

    • Gastrointestinal pH and Transit Time: Natural variations in gut physiology between animals can affect drug dissolution and absorption. While difficult to control, using formulations that are less sensitive to pH changes, such as amorphous solid dispersions, can help mitigate this.[7]

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of this compound?

A1: The oral bioavailability of demethyleneberberine has been reported to be between 4.47% and 5.94% in rats and mice, which is noted to be higher than that of its parent compound, berberine.[6][8][9] Despite being higher, this is still considered low and is a significant hurdle for clinical application.[1]

Q2: What formulation strategies can improve the in vivo delivery of this compound?

A2: Several advanced formulation strategies can be employed to overcome the low bioavailability of berberine and its derivatives.[1][2][10] These include:

  • Nanoparticle-based Systems: Encapsulating the compound in liposomes, micelles, or polymeric nanoparticles can protect it from degradation, improve solubility, and enhance permeability.[2][10]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state in the GI tract.[11]

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form by dispersing it in a polymer matrix can significantly increase its dissolution rate and solubility.[7][12]

  • Use of Adjuvants: Co-administration with absorption enhancers or inhibitors of P-gp and CYP enzymes can increase systemic exposure.[3]

dot graph { graph [layout="neato", size="7.6,!", bgcolor="#F1F3F4", overlap="false"]; node [style="filled", shape="circle", fontname="Arial", fontsize="12", fixedsize="true", width="2"]; edge [fontname="Arial", fontsize="10"];

} caption: Formulation strategies to enhance bioavailability.

Q3: What are the known molecular targets of this compound?

A3: Demethyleneberberine is known to modulate several key signaling pathways related to inflammation and metabolism. It acts as an inhibitor of the NF-κB pathway, which plays a crucial role in inflammatory responses.[13][14][15] Additionally, it can serve as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[16][17][18]

G

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for demethyleneberberine and solubility data for its parent compound, berberine, to provide a reference for experimental design.

Table 1: Pharmacokinetic Parameters of Demethyleneberberine (Intragastric Administration) [6][8]

SpeciesDose (mg/kg)Tmax (min)Cmax (ng/mL)AUC (ng/mL*h)Bioavailability (%)
Rat50~5Data not specifiedData not specified4.47
Mouse100~5Data not specifiedData not specified5.94

Table 2: Solubility of Berberine Chloride (Parent Compound) [19][20][21]

SolventSolubility
Water (cold)Slightly soluble
Water (boiling)Soluble
DMSO~25-74 mg/mL
Methanol>20 mg/mL
Ethanol~0.5 to >2 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Simple Suspension for Oral Gavage

This protocol is a starting point for in vivo studies. Note: Formulation optimization will likely be required for efficacy studies.

  • Objective: To prepare a homogenous suspension of this compound for oral administration in rodents.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in purified water)

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Analytical balance and weighing paper

  • Methodology:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

    • Weigh the this compound powder accurately.

    • If starting with a dry powder, use a mortar and pestle to triturate the powder to a fine consistency, which helps prevent aggregation.

    • Add a small amount of the vehicle to the powder to create a smooth paste. This process, known as "wetting," is crucial for preventing clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring or mixing.

    • Transfer the mixture to a beaker or flask with a magnetic stir bar.

    • Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Visually inspect the suspension for any clumps or sediment. If necessary, use a homogenizer for a more uniform particle size distribution.

    • Store the suspension at 2-8°C and ensure it is re-suspended by vigorous shaking or vortexing before each use. Always prepare fresh, as stability may be limited.

Protocol 2: General Bioavailability Assessment in Mice

This protocol outlines a basic procedure to determine the oral bioavailability of a this compound formulation.[7]

  • Objective: To determine the absolute oral bioavailability of a this compound formulation in mice.

  • Animal Model: C57BL/6 or BALB/c mice, fasted overnight with free access to water.

  • Groups:

    • Intravenous (IV) Group (n=3-5): Administer this compound dissolved in a suitable IV vehicle (e.g., saline with a co-solvent like DMSO, final DMSO concentration <5%) at a low dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3-5): Administer the this compound formulation at a higher dose (e.g., 10-50 mg/kg) via oral gavage.

  • Methodology:

    • Dosing: Administer the compound to each group.

    • Blood Sampling: Collect sparse blood samples (e.g., via tail nick or saphenous vein) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose. Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Sample Processing: Centrifuge the blood samples to separate plasma. Immediately freeze the plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of demethyleneberberine in plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][8]

    • Data Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO groups, using non-compartmental analysis software.

    • Bioavailability Calculation:

      • Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

References

Technical Support Center: Mitigating Off-Target Effects of Demethyleneberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for understanding and mitigating potential off-target effects of demethyleneberberine (B150084) chloride (DMB) in experimental settings. Due to the limited availability of direct off-target screening data for DMB, this guide leverages data from its well-studied parent compound, berberine (B55584), as a predictive proxy. This approach is based on their structural similarity and shared biological activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned when using Demethyleneberberine Chloride?

A: Off-target effects are unintended interactions between a compound and cellular components other than its primary therapeutic target. For this compound, which has known on-target effects on pathways like NF-κB and AMPK, off-target binding can lead to unanticipated cellular responses, toxicity, or misinterpretation of experimental results. Proactively addressing these effects is crucial for validating the specific mechanism of action of DMB in your models.

Q2: My experimental results are inconsistent with the known on-target effects of DMB. Could this be due to off-target activity?

A: Yes, observing a phenotype that does not align with the known functions of DMB's primary targets is a strong indicator of potential off-target effects. For instance, if you observe effects related to ion channel modulation or unexpected kinase pathway alterations, it is prudent to investigate potential off-target interactions.

Q3: How can I begin to identify potential off-target effects of this compound in my experiments?

A: A primary step is to perform a literature review on the off-target profile of the parent compound, berberine. Subsequently, you can employ broad-spectrum screening assays. A cost-effective initial approach is to use a commercially available safety screening panel, such as the Eurofins SafetyScreen44™, which assesses binding against a panel of common off-target proteins like GPCRs, ion channels, and kinases.[1][2]

Q4: What are some general strategies to minimize the impact of suspected off-target effects?

A: A key strategy is to use the lowest effective concentration of DMB that elicits the desired on-target effect. Performing a dose-response curve for your primary endpoint can help establish this concentration. Additionally, using a structurally unrelated compound that targets the same primary pathway can help confirm that the observed phenotype is due to on-target activity.

Troubleshooting Guide

Problem 1: Unexpected Electrophysiological or Calcium Signaling Events
  • Possible Cause: Your observations may be due to off-target interactions with ion channels. Berberine is known to inhibit several potassium and calcium channels.[3][4]

  • Troubleshooting Steps:

    • Validate Ion Channel Activity: Use specific ion channel blockers in conjunction with DMB to see if the unexpected phenotype is rescued.

    • Consult Selectivity Data: Refer to the table below for known IC50/EC50 values of berberine against various ion channels.

    • Perform Patch-Clamp Analysis: For a detailed characterization of ion channel effects, consider performing whole-cell patch-clamp experiments.

Table 1: Off-Target Ion Channel Activity of Berberine (Proxy for DMB)

Target Ion ChannelReported EffectQuantitative Data (EC50/IC50)Reference
Delayed Outward Potassium Current (IK)Inhibition38.86 µM (EC50)[4]
Inward Rectifier Potassium Current (IK1)Mild InhibitionNot specified[4]
Ca2+ Release-Activated Ca2+ Current (ICRAC)Inhibition47.20 µM (EC50)[4]
KCNH6 Potassium ChannelDirect Binding and InhibitionNot specified[5]
Problem 2: Unanticipated Changes in Phosphorylation of Signaling Proteins
  • Possible Cause: DMB or its parent compound, berberine, may have off-target effects on various protein kinases. Berberine has been shown to modulate signaling pathways involving JAK/STAT and MAP kinases.[6][7]

  • Troubleshooting Steps:

    • Kinase Profiling: To identify specific off-target kinases, consider a broad-panel kinase screening assay (e.g., a KinomeScan).

    • Use a More Selective Agonist/Antagonist: Confirm that the observed phosphorylation changes are not a downstream consequence of the intended on-target pathway by using a more selective modulator of that pathway.

    • Western Blot Analysis: Probe for the phosphorylation status of key kinases in pathways known to be affected by berberine, such as JAK2, STAT3, p38-MAPK, and ERK1/2.[7]

Table 2: Potential Off-Target Kinase Pathways Modulated by Berberine (Proxy for DMB)

Kinase PathwayReported EffectCell Type/ContextReference
JAK/STATInhibition of JAK2 and STAT3 phosphorylationColorectal cancer cells[7]
p38-MAPKActivation or Inhibition (context-dependent)Various cancer cell lines[6]
ERK1/2Activation or Inhibition (context-dependent)Various cancer cell lines[6]
JNKActivation or Inhibition (context-dependent)Various cancer cell lines[6]
Problem 3: Discrepancy Between In Vitro Potency and Cellular Efficacy
  • Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism can lead to a lower effective intracellular concentration of DMB. Berberine is known to have low bioavailability.

  • Troubleshooting Steps:

    • Permeability Assays: Perform a Caco-2 permeability assay to assess the intestinal absorption and efflux characteristics of DMB.

    • Use Efflux Pump Inhibitors: Co-incubate cells with known inhibitors of efflux pumps (e.g., P-glycoprotein inhibitors) to see if the cellular potency of DMB increases.

    • LC-MS/MS Quantification: Directly measure the intracellular concentration of DMB using liquid chromatography-mass spectrometry to correlate with the observed cellular effects.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of protein kinases.

Principle: The ability of DMB to inhibit the phosphorylation of a substrate by a specific kinase is measured. This is often done using luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DMB in DMSO. Create a serial dilution of DMB to be tested.

    • Prepare the kinase buffer, purified kinase, substrate, and ATP solutions.

  • Assay Procedure (Example using ADP-Glo™ Assay):

    • In a 384-well plate, add the DMB dilutions or vehicle control (DMSO).

    • Add the purified kinase and its specific peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP.

    • Add the kinase detection reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of newly synthesized ATP.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each DMB concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the DMB concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for GPCR Off-Target Screening

This protocol describes a competitive binding assay to determine if DMB interacts with a specific G-Protein Coupled Receptor (GPCR).

Principle: This assay measures the ability of DMB to displace a known radiolabeled ligand from its receptor. A reduction in the binding of the radioligand in the presence of DMB indicates an interaction.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a known concentration of the radioligand (e.g., [³H]-NMS for muscarinic receptors), and the cell membrane preparation.

    • Non-specific Binding (NSB): Add a high concentration of an unlabeled competing ligand, the radioligand, and the cell membranes.

    • Competitive Binding: Add serial dilutions of DMB, the radioligand, and the cell membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB from the total binding.

    • Determine the percent inhibition of specific binding at each concentration of DMB.

    • Plot the percent inhibition against the logarithm of the DMB concentration to generate a competition curve and calculate the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.

Visualizations

On_Target_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_AMPK AMPK Pathway DMB Demethyleneberberine Chloride IKK IKK DMB->IKK Inhibits AMPK AMPK DMB->AMPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Inflammation Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammation Promotes Metabolism Metabolic Regulation AMPK->Metabolism Off_Target_Workflow start Unexpected Experimental Phenotype Observed lit_review Literature Review for Berberine Off-Targets start->lit_review broad_screen Broad Panel Screening (e.g., Kinase/GPCR Panel) lit_review->broad_screen identify_hits Identify Potential Off-Target 'Hits' broad_screen->identify_hits validate_hits Validate Hits with Orthogonal Assays identify_hits->validate_hits Hits Found conclusion Confirm On-Target Mechanism of Action identify_hits->conclusion No Hits dose_response Perform Dose-Response Curve for On- vs. Off-Target validate_hits->dose_response mitigate Mitigation Strategies dose_response->mitigate mitigate->conclusion SAR_Logic start Start with Lead Compound (e.g., Berberine/DMB) modify Systematically Modify Chemical Structure (e.g., at positions C9, C13) start->modify synthesize Synthesize Analogs modify->synthesize screen Screen Analogs for: 1. On-Target Potency 2. Off-Target Activity synthesize->screen analyze Analyze Structure-Activity and Structure-Selectivity Relationships screen->analyze improved Analog with Improved Selectivity Identified analyze->improved Favorable Profile reiterate Reiterate Design-Synthesize-Test Cycle analyze->reiterate Needs Improvement reiterate->modify

References

Technical Support Center: Improving Demethyleneberberine Chloride Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of demethyleneberberine (B150084) chloride.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of demethyleneberberine chloride, and how does it compare to its parent compound, berberine?

A1: The absolute oral bioavailability of demethyleneberberine in rats and mice is reported to be in the range of 4.47% to 5.94%.[1][2] This is significantly higher than the bioavailability of its parent compound, berberine, which is typically less than 1%.[1][2]

Q2: What are the primary factors limiting the oral bioavailability of this compound?

A2: The main factors limiting the oral bioavailability of this compound are believed to be:

  • First-pass metabolism: Extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes.

  • P-glycoprotein (P-gp) efflux: Active transport of the compound out of intestinal epithelial cells back into the gut lumen by the P-gp efflux pump.

  • Poor aqueous solubility: While demethyleneberberine has slightly better solubility than berberine, its relatively low solubility can still limit its dissolution and absorption in the gastrointestinal tract.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

A3: Several strategies have shown promise in improving the bioavailability of similar compounds and are applicable to this compound:

  • Formulation into nanoparticles: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles (e.g., PLGA), can protect it from degradation, improve its solubility, and facilitate its absorption.

  • Use of absorption enhancers: Co-administration with absorption enhancers like sodium caprate or d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) can increase intestinal permeability.

  • Inhibition of P-glycoprotein: Co-administration with P-gp inhibitors can reduce the efflux of this compound from intestinal cells.

Q4: Can you provide a summary of the pharmacokinetic parameters of demethyleneberberine in preclinical models?

A4: Yes, the following table summarizes the key pharmacokinetic parameters of demethyleneberberine in rats and mice following oral administration.

Data Presentation: Pharmacokinetic Parameters of Demethyleneberberine

ParameterSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
DemethyleneberberineRat2060.22 ± 12.53~0.0829.83 ± 2.142.44[1]
DemethyleneberberineRat40308.25 ± 103.86~0.08133.36 ± 33.205.92[1]
DemethyleneberberineMouse40-~0.08-4.47[1]

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles

Symptoms:

  • The calculated encapsulation efficiency (%EE) is consistently below the desired range.

  • A significant amount of this compound is detected in the supernatant after centrifugation of the nanoparticle suspension.

Possible Causes and Solutions:

CauseSolution
Poor affinity of the drug for the nanoparticle core material. For lipophilic drugs in polymeric nanoparticles like PLGA, ensure there is a favorable interaction. If this compound's hydrophilicity is a factor, consider using a double emulsion solvent evaporation method. For solid lipid nanoparticles, select lipids in which the drug has higher solubility.
Drug partitioning into the external aqueous phase during formulation. Modify the formulation process. For emulsion-based methods, increasing the viscosity of the external phase with agents like PVA can slow down drug diffusion. Optimizing the homogenization speed and time can also help.
Insufficient amount of polymer or lipid to encapsulate the drug. Increase the polymer or lipid concentration in the formulation. However, be aware that this may also increase the particle size.
Precipitation of the drug during the encapsulation process. Ensure that the drug is fully dissolved in the organic solvent before emulsification. If solubility is an issue, consider using a co-solvent system.
Issue 2: Precipitation of this compound in In Vitro Assays (e.g., Caco-2 Permeability Assay)

Symptoms:

  • Visible precipitate in the donor compartment of the transwell plate during the assay.

  • Inconsistent and low apparent permeability (Papp) values.

  • Poor mass balance at the end of the experiment.

Possible Causes and Solutions:

CauseSolution
Concentration of this compound exceeds its solubility in the assay buffer. Determine the aqueous solubility of this compound in the specific assay buffer (e.g., Hanks' Balanced Salt Solution) at the experimental temperature. Perform the assay at a concentration below the saturation solubility.
Interaction with components of the cell culture medium or buffer. The presence of certain salts or proteins can sometimes reduce the solubility of a compound.[3] If using a buffer with high salt concentrations, consider if a different buffer system could be used without compromising cell viability.
pH-dependent solubility. The pH of the assay buffer can influence the solubility of ionizable compounds. Ensure the pH of your buffer is controlled and appropriate for this compound.
Use of organic co-solvents. If a co-solvent like DMSO is used to dissolve the compound initially, ensure the final concentration in the assay medium is low (typically <1%) to avoid precipitation upon dilution and to prevent cytotoxicity.
Issue 3: High Variability in In Vivo Pharmacokinetic Data in Rats

Symptoms:

  • Large standard deviations in plasma concentrations of this compound at various time points.

  • Inconsistent pharmacokinetic parameters (Cmax, AUC) between individual animals in the same treatment group.

Possible Causes and Solutions:

CauseSolution
Inconsistent oral gavage technique. Ensure all technicians are properly trained and use a consistent technique for oral gavage to minimize variability in the rate and site of drug delivery in the gastrointestinal tract.
Variations in food intake and gastric emptying. Fasting animals overnight before dosing can help to standardize gastric emptying and reduce variability. Ensure all animals have free access to water.
Stress-induced physiological changes. Handle the animals gently and allow them to acclimatize to the experimental conditions to minimize stress, which can affect gastrointestinal motility and blood flow.
Inter-animal differences in metabolism. Use a sufficient number of animals per group to account for biological variability. Ensure the animals are of a similar age and weight.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into solid lipid nanoparticles to improve its oral bioavailability.

Materials:

Method (Solvent Diffusion Method):

  • Dissolve a specific amount of glyceryl monostearate and this compound in a mixture of acetone and ethanol at 50°C with stirring. This forms the organic phase.[4]

  • Prepare an aqueous solution containing Poloxamer 188 (e.g., 1% w/v) and heat it to the same temperature.[4]

  • Pour the organic phase into the aqueous phase under constant mechanical agitation.[4]

  • Allow the mixture to cool to room temperature while stirring. The SLNs will form as the solvent diffuses into the aqueous phase and the lipid precipitates.

  • Separate the formed SLNs by centrifugation.

  • Wash the SLN pellet with deionized water to remove any unencapsulated drug and excess surfactant.

  • Resuspend the final SLN formulation in deionized water for characterization.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency (%EE): Calculated using the following formula after separating the SLNs from the aqueous phase and quantifying the free drug in the supernatant using a validated analytical method like HPLC: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 2: In Vivo Bioavailability Study in Rats

Objective: To determine and compare the oral bioavailability of a novel this compound formulation with a control solution.

Animals: Male Sprague-Dawley rats (200-250 g).

Formulations:

  • Control Group: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Test Group: Novel this compound formulation (e.g., SLNs) suspended in the same vehicle.

  • Intravenous (IV) Group: this compound dissolved in saline for IV administration to determine absolute bioavailability.

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the formulations to the respective groups via oral gavage at a specific dose. For the IV group, administer the drug via the tail vein.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

  • Calculate the relative bioavailability of the test formulation compared to the control and the absolute bioavailability using the AUC values from the oral and IV groups.

Mandatory Visualizations

Signaling Pathway Diagrams

Below are diagrams of the NF-κB and AMPK signaling pathways, indicating the potential points of intervention for this compound.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TLR4->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression DMB Demethyleneberberine Chloride DMB->IKK_complex Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

AMPK_Pathway Energy_Stress Low Cellular Energy (High AMP/ATP) LKB1 LKB1 Energy_Stress->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation (Activation) ACC ACC AMPK->ACC Phosphorylation (Inhibition) Fatty_Acid_Synth Fatty Acid Synthesis ACC->Fatty_Acid_Synth DMB Demethyleneberberine Chloride DMB->AMPK Activation

Caption: this compound activates the AMPK signaling pathway.

Experimental Workflow Diagram

Bioavailability_Workflow Start Start: Improve DMB Bioavailability Formulation Formulation Development (e.g., Nanoparticles) Start->Formulation Characterization Physicochemical Characterization (Size, %EE) Formulation->Characterization In_Vitro In Vitro Permeability (Caco-2 Assay) Characterization->In_Vitro In_Vivo In Vivo Bioavailability (Rat Model) In_Vitro->In_Vivo Promising Candidates Analysis Pharmacokinetic Analysis In_Vivo->Analysis Analysis->Formulation Feedback for Optimization End End: Optimized Formulation Analysis->End

Caption: Workflow for improving this compound bioavailability.

References

Navigating Demethyleneberberine Chloride Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and reducing experimental variability when working with demethyleneberberine (B150084) chloride (DMB). This guide offers frequently asked questions (FAQs), detailed troubleshooting guides, structured data tables, and complete experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and use of demethyleneberberine chloride in experimental settings.

QuestionAnswer
1. What is the best solvent for dissolving this compound? This compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in ethanol (B145695) (0.1-1 mg/mL). It has poor solubility in water.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
2. How should I store this compound solutions? Stock solutions should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (days to weeks), 0-4°C is acceptable. Solutions should be protected from light. It is highly recommended to prepare fresh working solutions on the day of use.
3. My this compound solution has changed color. Is it still usable? A color change, such as yellowing or browning, often indicates chemical degradation due to oxidation or photodegradation. It is strongly advised to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.
4. What are the known signaling pathways modulated by this compound? This compound has been shown to modulate several key signaling pathways, including the inhibition of the NF-κB and c-Myc/HIF-1α pathways, and the activation of the AMPK pathway.[1][2][3][4][5] It also interacts with the TLR4 signaling pathway.[6][7][8]
5. What are typical starting concentrations for in vitro experiments? The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell model. A common starting range for an initial dose-response curve is between 1 µM and 50 µM.[9]
6. What is a typical incubation time for cell-based assays? Incubation times can vary depending on the assay. For signaling pathway studies (e.g., Western blot for protein phosphorylation), shorter incubation times of 1 to 6 hours may be sufficient. For cell viability or apoptosis assays, longer incubation times of 24, 48, or 72 hours are typically required. A time-course experiment is recommended to determine the optimal endpoint for your study.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experimentation with this compound.

Issue 1: High Variability in IC50 Values

Q: I am observing significant variability in the IC50 values of this compound between experiments. What could be the cause?

A: Variability in IC50 values can stem from several factors. Below is a troubleshooting workflow to help identify and resolve the issue.

A High IC50 Variability B Check Compound Handling A->B C Review Assay Protocol A->C D Evaluate Cell Culture Conditions A->D E Inconsistent Stock Solution (Degradation, Precipitation) B->E Possible Cause F Inaccurate Pipetting C->F Possible Causes G Variable Incubation Times C->G Possible Causes H Inconsistent Cell Seeding Density D->H Possible Causes I Cell Passage Number/Health D->I Possible Causes J Prepare Fresh Stock Solution Aliquot and Store Properly E->J Solution K Calibrate Pipettes Use Proper Technique F->K Solution L Standardize Incubation Time G->L Solution M Standardize Seeding Protocol H->M Solution N Use Consistent Passage Number Monitor Cell Health I->N Solution

Troubleshooting IC50 Variability
Issue 2: Unexpected Western Blot Results

Q: I am not observing the expected changes in my target protein expression after treatment with this compound. What should I do?

A: Unexpected Western blot results can be due to issues with the compound, the experimental setup, or the Western blot technique itself.

A Unexpected Western Blot Results B Compound-Related Issues A->B C Experimental Setup Issues A->C D Western Blot Technique Issues A->D E Degradation/Precipitation B->E Possible Causes F Suboptimal Concentration/Time B->F Possible Causes G Inappropriate Cell Line C->G Possible Causes H Poor Cell Health C->H Possible Causes I Antibody/Detection Problems D->I Possible Causes J Protein Degradation D->J Possible Causes K Prepare Fresh Solution E->K Solution L Perform Dose-Response & Time-Course F->L Solution M Verify Target Expression G->M Solution N Ensure Healthy, Sub-Confluent Cells H->N Solution O Validate Antibodies & Optimize Protocol I->O Solution P Use Protease/Phosphatase Inhibitors J->P Solution

Troubleshooting Western Blot Results

Quantitative Data Summary

This section provides a summary of reported IC50 values for demethyleneberberine and its parent compound, berberine, to guide concentration selection.

Table 1: IC50 Values of Demethyleneberberine and Berberine in Various Cell Lines

CompoundCell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
BerberineHCC70Triple-Negative Breast CancerMTT480.19[3][10]
BerberineBT-20Triple-Negative Breast CancerMTT480.23[3][10]
BerberineMDA-MB-468Triple-Negative Breast CancerMTT480.48[3][10]
BerberineMDA-MB-231Triple-Negative Breast CancerMTT4816.7[3][10]
DemethyleneberberineHCT116Colorectal CancerCrystal Violet4822.4 (as compound 1)[9]
DemethyleneberberineHTB-26Breast CancerCrystal Violet4810 - 50[9]
DemethyleneberberinePC-3Pancreatic CancerCrystal Violet4810 - 50[9]
DemethyleneberberineHepG2Hepatocellular CarcinomaCrystal Violet4810 - 50[9]

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the steps to assess the effect of this compound on the NF-κB signaling pathway.

  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., RAW264.7 macrophages) to 70-80% confluency.

    • Pre-treat the cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.[1]

    • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 30-60 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a cell line.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[11]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound research.

cluster_0 Cytoplasm DMB Demethyleneberberine Chloride IKK IKK DMB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Activates

Inhibition of NF-κB Pathway by DMB

DMB Demethyleneberberine Chloride AMPK AMPK DMB->AMPK Activates Metabolic_Pathways Catabolic Pathways (e.g., Glycolysis) AMPK->Metabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic_Pathways Inhibits

Activation of AMPK Pathway by DMB

DMB Demethyleneberberine Chloride cMyc c-Myc DMB->cMyc Inhibits Senescence Cellular Senescence DMB->Senescence Induces HIF1a HIF-1α cMyc->HIF1a Regulates Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Promotes HIF1a->Cell_Cycle Promotes

Inhibition of c-Myc/HIF-1α Pathway by DMB

References

Demethyleneberberine chloride inconsistent results troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Demethyleneberberine (B150084) Chloride (DMB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Demethyleneberberine Chloride are inconsistent. What are the common causes?

A1: Inconsistent results with DMB are frequently linked to its physicochemical properties. The most common culprits are poor solubility and degradation of the compound in solution. It is crucial to ensure proper dissolution and to handle the compound with care to avoid degradation from factors like pH, light, and temperature.

Q2: I'm observing lower than expected bioactivity. Could my DMB have degraded?

A2: Yes, a loss of potency is a strong indicator of degradation. DMB can be sensitive to environmental conditions. A visible color change in your solution, such as turning yellow or brown, is a sign of chemical degradation, likely due to oxidation or photodegradation[1]. It is recommended to discard any discolored solution and prepare a fresh batch. To avoid degradation, prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles[1].

Q3: What is the best way to dissolve this compound?

A3: DMB has limited aqueous solubility. For in vitro experiments, it is common practice to first dissolve the compound in a small amount of an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted in your aqueous experimental medium to the final desired concentration. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.

Q4: Can I pre-make and store DMB solutions?

A4: While it may be convenient, it is generally not recommended to store DMB solutions for extended periods, especially at working concentrations in aqueous buffers. If you must prepare stock solutions in an organic solvent like DMSO, they should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles[1]. For optimal results, working solutions in aqueous media should be prepared fresh on the day of the experiment[1].

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Media

Symptoms:

  • Visible precipitate in the culture medium after adding the DMB solution.

  • Inconsistent dose-response curves.

  • Lower than expected potency in cellular assays.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Check Stock Solution (in Organic Solvent) start->check_stock stock_clear Is Stock Solution Clear? check_stock->stock_clear dissolve_stock Re-dissolve Stock (Vortex/Warm Gently) stock_clear->dissolve_stock No check_dilution Review Dilution Protocol stock_clear->check_dilution Yes dissolve_stock->check_stock dilution_method Dilution Method Assessment check_dilution->dilution_method slow_addition Slowly add stock to aqueous media with mixing dilution_method->slow_addition final_conc Check Final Solvent Concentration slow_addition->final_conc conc_high Is final solvent conc. >0.5%? final_conc->conc_high reduce_solvent Reduce final solvent concentration conc_high->reduce_solvent Yes sonicate Consider brief sonication of final solution conc_high->sonicate No reduce_solvent->final_conc end Solution should be clear sonicate->end

Caption: Troubleshooting workflow for DMB precipitation.

Issue 2: Compound Degradation Leading to Loss of Activity

Symptoms:

  • Gradual decrease in efficacy in long-term experiments.

  • High variability between replicate experiments performed on different days.

  • Discoloration of the stock or working solutions.

Troubleshooting Workflow:

G start Loss of Activity Observed check_storage Review Storage Conditions start->check_storage storage_conditions Stock stored at -20°C/-80°C? Protected from light? check_storage->storage_conditions correct_storage Aliquot new stock and store properly storage_conditions->correct_storage No check_handling Review Solution Handling storage_conditions->check_handling Yes correct_storage->check_handling handling_protocol Are solutions prepared fresh? Avoiding freeze-thaw? check_handling->handling_protocol fresh_solutions Prepare fresh solutions daily handling_protocol->fresh_solutions No hplc_check Perform HPLC Purity Check handling_protocol->hplc_check Yes fresh_solutions->hplc_check purity_low Is purity <95%? hplc_check->purity_low new_compound Source fresh compound purity_low->new_compound Yes end Consistent Activity purity_low->end No new_compound->end

Caption: Troubleshooting workflow for DMB degradation.

Data Presentation

Table 1: Solubility of this compound and Related Berberine (B55584) Chloride
SolventDemethyleneberberine SolubilityBerberine Chloride SolubilityReference(s)
DMSOSparingly soluble: 1-10 mg/mL~25 mg/mL[2][3]
EthanolSlightly soluble: 0.1-1 mg/mL~0.5 mg/mL[2][3]
WaterPoorly solubleInsoluble[2][4]
PBS (pH 7.2)Very low (suspension likely to form)~0.2 mg/mL (in 1:4 DMSO:PBS)[2][3]
Table 2: Stability of Berberine Chloride Under Stress Conditions (as a proxy for DMB)
ConditionDurationTemperatureDegradation (%)Reference(s)
1M HCl5 hours80°C6%[5]
1M NaOH30 minutes80°C48%[5]
1M NaOH3 hours80°C83%[5]
30% H₂O₂1 hour80°C19%[5]
Dry Heat--Stable[5]
Photolytic (254 nm & 365 nm)24 hoursAmbientStable[5]
Water Hydrolysis4 hours80°CStable[5]
Aqueous Buffers (pH 1.2-9.0)6 months25°C & 40°C<5%[6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from methods for berberine chloride and can be optimized for DMB.

Objective: To determine the purity of a DMB sample and assess its degradation.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 25:75 v/v ratio of acetonitrile to 0.05 M phosphate (B84403) buffer at pH 3). The exact ratio may require optimization. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve DMB in the mobile phase or a suitable solvent (like methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Preparation: Dissolve the test sample of DMB in the mobile phase to the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30-40°C

    • Detection Wavelength: Scan for optimal absorbance; for the related berberine, 271 nm is used.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity is calculated based on the area of the main DMB peak relative to the total area of all peaks. The appearance of new peaks in aged solutions indicates degradation.

Protocol 2: Cell Viability Assay (CCK8/MTT)

Objective: To assess the effect of DMB on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO

  • CCK8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • DMB Treatment:

    • Prepare a concentrated stock solution of DMB in DMSO (e.g., 10-20 mM).

    • Perform serial dilutions of the DMB stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., ≤ 0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different DMB concentrations. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of CCK8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate for 1-4 hours. For MTT, after incubation, add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 450 nm for CCK8 or 570 nm for MTT using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the DMB concentration.

Signaling Pathways and Mechanisms of Action

TLR4/MD-2 and NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by targeting the TLR4 signaling pathway. It can directly interact with the myeloid differentiation protein-2 (MD-2), a co-receptor of TLR4, thereby inhibiting the downstream activation of both MyD88-dependent and -independent pathways, which ultimately leads to the suppression of NF-κB activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 DMB Demethyleneberberine Chloride DMB->TLR4_MD2 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB IκB Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: DMB inhibits the TLR4/MD-2/NF-κB pathway.

c-Myc/HIF-1α Signaling Pathway

In the context of cancer, this compound has been reported to induce cell cycle arrest and senescence by downregulating the c-Myc/HIF-1α signaling pathway. By inhibiting c-Myc, DMB can subsequently reduce the expression of HIF-1α, a key transcription factor involved in tumor progression.

G DMB Demethyleneberberine Chloride cMyc c-Myc DMB->cMyc Senescence Cellular Senescence DMB->Senescence CellCycleArrest Cell Cycle Arrest DMB->CellCycleArrest HIF1a HIF-1α cMyc->HIF1a CellCycle Cell Cycle Progression HIF1a->CellCycle

Caption: DMB suppresses the c-Myc/HIF-1α pathway.

References

Technical Support Center: Demethyleneberberine Chloride and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using demethyleneberberine (B150084) chloride (DMB) in cell-based assays. As a natural compound with inherent chemical properties, DMB can interfere with common cell viability and cytotoxicity assays, potentially leading to inaccurate results. This guide will help you identify, understand, and mitigate these issues to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Can demethyleneberberine chloride interfere with tetrazolium-based cell viability assays (e.g., MTT, XTT, WST-1, WST-8/CCK8)?

A: Yes, it is highly probable. This compound is a natural product with antioxidant properties.[1] Compounds with reducing potential can directly reduce tetrazolium salts (e.g., the yellow MTT to purple formazan) independent of cellular enzymatic activity.[2] This chemical reduction can lead to a false-positive signal, making the cells appear more viable than they are and potentially masking true cytotoxic effects.

Q2: My compound is yellow. How does this interfere with colorimetric assays like MTT, XTT, and WST-1?

A: Colored compounds like this compound can directly interfere with absorbance-based assays by absorbing light at the same wavelength as the formazan (B1609692) product.[3] This can lead to artificially high absorbance readings, resulting in an overestimation of cell viability. For instance, the formazan product of MTT is typically measured around 570 nm, while for WST-1 and XTT, it is around 450 nm. If DMB absorbs light in these regions, it will contribute to the final signal.

Q3: Can this compound interfere with fluorescence-based assays?

A: Yes, this is a possibility. Berberine, a closely related compound, is known to be fluorescent.[4][5] It is likely that this compound also possesses fluorescent properties. If the excitation and emission spectra of DMB overlap with those of the fluorescent dyes used in viability assays (e.g., resazurin-based assays or assays measuring protease activity with fluorescent substrates), it can lead to false-positive or false-negative results.

Q4: Are there specific cell viability assays that are less prone to interference by this compound?

A: Luminescence-based assays, such as those that measure ATP levels (e.g., CellTiter-Glo®), are generally less susceptible to interference from colored or fluorescent compounds.[3] This is because the signal is generated by a specific enzymatic reaction (luciferase) that produces light, a detection method less likely to be affected by the inherent optical properties of the test compound. However, it is still crucial to test for any direct effects of the compound on the assay chemistry. Some compounds can inhibit or stabilize luciferase, leading to inaccurate readings.[6][7]

Q5: How can I experimentally determine if this compound is interfering with my cell viability assay?

A: The most effective way is to run a cell-free control .[2] This involves incubating your compound at the same concentrations used in your experiment in the cell culture medium without cells, and then performing the assay as you normally would. This will allow you to measure any direct absorbance, fluorescence, or reaction with the assay reagents caused by the compound itself. This background signal can then be subtracted from your experimental values.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability at High Concentrations of DMB in Tetrazolium-Based Assays (MTT, XTT, WST-1)
Potential Cause Troubleshooting Step Expected Outcome
Direct Reduction of Tetrazolium Salt 1. Perform a cell-free assay with DMB and the tetrazolium reagent.[2] 2. Incubate for the same duration as your cell-based experiment. 3. Measure the absorbance.An increase in absorbance in the cell-free wells containing DMB will confirm direct reduction of the tetrazolium salt.
Intrinsic Absorbance of DMB 1. In a cell-free setup, add DMB to the culture medium. 2. Measure the absorbance at the wavelength used for your assay (e.g., ~570 nm for MTT, ~450 nm for XTT/WST-1).A significant absorbance reading from DMB alone indicates that its color is interfering with the measurement.
Solution 1. Subtract Background: Subtract the absorbance from the cell-free DMB control from your experimental wells. 2. Switch Assay: Use a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).[3]More accurate quantification of cell viability that is not skewed by the chemical properties of DMB.
Issue 2: Inconsistent or High Background in Fluorescence-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence of DMB 1. In a cell-free setup, add DMB to the culture medium in a microplate. 2. Measure the fluorescence using the same excitation and emission wavelengths as your assay.A high fluorescence reading from DMB alone will confirm its autofluorescence is interfering with the assay.
Solution 1. Subtract Background: Subtract the fluorescence signal from the cell-free DMB control from your experimental wells. 2. Optimize Wavelengths: If possible, adjust the excitation and emission wavelengths to minimize the contribution from DMB while maximizing the signal from the assay dye. 3. Switch Assay: Consider using a luminescence-based assay or a colorimetric assay (while accounting for its own potential interferences).A clearer signal-to-noise ratio and more reliable measurement of cell viability.
Issue 3: Unexpected Results in Luminescence-Based Assays (e.g., CellTiter-Glo®)
Potential Cause Troubleshooting Step Expected Outcome
Luciferase Inhibition or Stabilization 1. Perform a cell-free assay by adding DMB to a known concentration of ATP. 2. Add the luciferase-based reagent and measure luminescence. 3. Compare the signal to a control with ATP but without DMB.A decrease in luminescence suggests luciferase inhibition, while a prolonged or increased signal might indicate stabilization.[6][7]
Solution 1. Validate with an Orthogonal Assay: Confirm your results using a different type of viability assay that does not rely on luciferase, such as a cell counting method (e.g., Trypan Blue exclusion) or a protease-based viability assay.Increased confidence in the observed biological effects of DMB.

Experimental Protocols

Protocol: Cell-Free Interference Control for Absorbance-Based Assays
  • Prepare a 96-well plate.

  • Add 100 µL of cell culture medium to each well.

  • Add serial dilutions of this compound to the wells, mirroring the concentrations used in your cell-based experiment. Include vehicle control wells.

  • Add the assay reagent (e.g., 10 µL of MTT solution) to each well.

  • Incubate the plate under the same conditions as your cell viability assay.

  • If required by the assay (e.g., for MTT), add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength.

Protocol: Cell-Free Interference Control for Fluorescence-Based Assays
  • Prepare a black-walled 96-well plate.

  • Add 100 µL of cell culture medium to each well.

  • Add serial dilutions of this compound to the wells at the same concentrations used in your cell-based experiment. Include vehicle controls.

  • If the assay involves a reagent that is converted to a fluorescent product, add this reagent.

  • Incubate the plate as you would for your cell-based assay.

  • Measure the fluorescence using the same excitation and emission wavelengths as your main experiment.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Plate cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Treat cells with the desired concentrations of this compound and incubate for the desired duration.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Signaling Pathways and Experimental Workflows

experimental_workflow start Start Experiment prepare_cells Prepare and Plate Cells start->prepare_cells treat_cells Treat Cells with This compound prepare_cells->treat_cells prepare_controls Prepare Cell-Free Interference Controls prepare_cells->prepare_controls perform_assay Perform Cell Viability Assay treat_cells->perform_assay prepare_controls->perform_assay measure_signal Measure Absorbance, Fluorescence, or Luminescence perform_assay->measure_signal analyze_data Analyze Data (Subtract Background) measure_signal->analyze_data conclusion Draw Conclusion analyze_data->conclusion dmb_interference_logic dmb This compound (Colored, Antioxidant, Potentially Fluorescent) tetrazolium Tetrazolium Assays (MTT, XTT, WST-1) dmb->tetrazolium Direct Reduction & Absorbance Interference fluorescence Fluorescence Assays (e.g., Resazurin) dmb->fluorescence Autofluorescence Interference luminescence Luminescence Assays (e.g., CellTiter-Glo) dmb->luminescence Potential Luciferase Inhibition/Stabilization nfkb_pathway lps LPS tlr4 TLR4/MD2 lps->tlr4 myd88 MyD88 tlr4->myd88 dmb Demethyleneberberine Chloride dmb->tlr4 Inhibits traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb_ikb NF-κB/IκB ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription cmyc_hif1a_pathway dmb Demethyleneberberine Chloride cmyc c-Myc dmb->cmyc Downregulates cell_cycle Cell Cycle Progression dmb->cell_cycle Arrests senescence Cellular Senescence dmb->senescence Induces hif1a HIF-1α cmyc->hif1a Upregulates hif1a->cell_cycle Promotes

References

Demethyleneberberine chloride control experiment recommendations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Demethyleneberberine (DMB) chloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is Demethyleneberberine chloride and what are its primary mechanisms of action?

Demethyleneberberine (DMB) chloride is a natural, mitochondria-targeted antioxidant and a primary metabolite of berberine (B55584).[1][2][3] It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways:

  • Inhibition of the NF-κB Pathway: DMB alleviates inflammatory responses by inhibiting the NF-κB pathway.[5][6][7]

  • AMPK Activation: It can serve as an AMP-activated protein kinase (AMPK) activator, which is relevant for research in conditions like non-alcoholic fatty liver disease (NAFLD).[5][6][8]

  • TLR4 Signaling Inhibition: DMB can target the myeloid differentiation protein-2 (MD-2), a co-receptor of Toll-like receptor 4 (TLR4), thereby inhibiting TLR4 signaling and downstream inflammatory responses.[4][9][10]

  • c-Myc/HIF-1α Pathway Downregulation: In the context of non-small cell lung cancer (NSCLC), DMB has been shown to induce cell cycle arrest and cellular senescence by downregulating the c-Myc/HIF-1α pathway.[11]

Q2: What are the optimal storage and handling conditions for DMB chloride?

Proper storage is critical to maintain the compound's stability and activity.

  • Solid Form: Store solid DMB chloride at -20°C for long-term storage (months to years), protected from light and moisture.[3]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1][12] Aliquot into single-use vials to prevent repeated freeze-thaw cycles, which can inactivate the product. Store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[12] Always seal vials tightly and protect them from light.

Q3: How should I prepare DMB chloride for in vitro and in vivo experiments?

Due to its poor aqueous solubility, careful preparation is essential.[1][13]

  • In Vitro Experiments: For cell-based assays, a stock solution is typically prepared in DMSO.[1][14] This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) must always be included in the experiment.

  • In Vivo Experiments: For oral administration (gavage) in animal models, DMB chloride is often prepared as a suspension.[1] A common vehicle is an aqueous solution of 0.5% carboxymethylcellulose sodium (CMC-Na), which acts as a suspending agent.[1] It is vital to vortex or stir the suspension thoroughly before each administration to ensure uniform dosing.

Q4: What are appropriate positive and negative controls for a DMB experiment?

The choice of controls is fundamental for interpreting your results correctly.

  • Vehicle Control (Negative Control): This is the most crucial control. It consists of the solvent or vehicle used to dissolve/suspend the DMB (e.g., DMSO for in vitro, 0.5% CMC-Na for in vivo) administered to cells or animals at the same final concentration as the DMB-treated groups. This control accounts for any effects of the vehicle itself.

  • Comparative Controls: The parent compound, berberine (BBR), is often used as a comparative control to evaluate if DMB offers enhanced or different activity.[4][9] Other natural compounds with similar purported effects, like curcumin, can also be included.[9]

  • Positive Controls: The choice of a positive control depends on the specific biological effect being studied. For example, if investigating anti-inflammatory effects via NF-κB inhibition, a known NF-κB inhibitor could be used. When studying antioxidant properties, a well-characterized antioxidant like N-acetyl cysteine (NAC) can be an appropriate positive control.[7]

Q5: Why is the chloride salt of DMB used? Does it differ from other forms?

The chloride salt form is commonly used in research and clinical applications for berberine and its analogs because it often improves aqueous solubility and stability compared to the free base form.[1][15][16] While other salt forms (e.g., bromide, iodide) exist, the chloride version is the most frequently studied.[3] When comparing results across studies, it is important to note which form of DMB was used, as differences in salt form could potentially influence bioavailability and efficacy.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Poor Solubility / Precipitation DMB has inherently low aqueous solubility.[1] The concentration may be too high for the chosen solvent system.For in vitro use, ensure the stock solution in DMSO is fully dissolved before diluting into aqueous media. Observe for precipitation upon dilution. For in vivo oral gavage, use a suspension vehicle like 0.5% CMC-Na and ensure vigorous and consistent mixing before each dose.[1]
High Variability in Results Inconsistent dosing due to settling of in vivo suspensions. Degradation of DMB in stock solutions from improper storage or multiple freeze-thaw cycles.[12]Homogenize or vortex suspensions immediately before each animal administration.[1] Prepare fresh solutions for each experiment. Store stock solutions as single-use aliquots at -20°C or -80°C.[12]
No Observed Biological Effect The compound may have degraded. The chosen cell line or model may not be sensitive to DMB's mechanism of action. The effect may be due to an off-target mechanism not present in your system.[17][18]Verify compound integrity. Use a positive control to ensure the assay is working. Confirm that the target pathway (e.g., TLR4, NF-κB) is active and relevant in your experimental model. Consider using a different cell line.
Unexpected Cell Toxicity The concentration of the organic solvent (e.g., DMSO) may be too high. The compound itself may have off-target cytotoxic effects.[17][18]Ensure the final DMSO concentration is below the toxic threshold for your cells (e.g., <0.1%). Always run a vehicle control. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference(s)
DMSO Sparingly soluble: 1-10 mg/mL [1]
Ethanol Slightly soluble: 0.1-1 mg/mL [1]

| Water / PBS (pH 7.2) | Poorly soluble / Very low |[1] |

Note: The use of the hydrochloride salt may improve aqueous solubility compared to the parent compound.[1]

Table 2: Recommended Concentration & Dosage Ranges

Application Species/Cell Type Route/Method Concentration/Dosage Reference(s)
In Vitro Anti-inflammation RAW264.7 macrophages Cell Culture 10, 20, 40 µM [7]
In Vivo Colitis Model Mice Oral Gavage 150 and 300 mg/kg [7]
In Vivo Sepsis Model Mice Oral Gavage Not specified, but used in model [9]

| In Vitro NSCLC study | NSCLC cell lines | Cell Culture | Not specified, but used in model |[11] |

Experimental Protocols

Protocol 1: Preparation of DMB Stock and Working Solutions for In Vitro Assays

  • Weighing: Accurately weigh the required amount of solid DMB chloride in a sterile microcentrifuge tube under sterile conditions.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a desired high-concentration stock (e.g., 10-20 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protected (amber) sterile vials. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]

  • Working Solution: On the day of the experiment, thaw one aliquot of the stock solution. Dilute it with sterile cell culture medium to the final desired working concentration immediately before adding to cells.

  • Controls: Prepare a vehicle control by diluting DMSO with culture medium to the same final concentration used for the DMB working solutions.

Protocol 2: In Vivo Formulation for Oral Gavage

  • Vehicle Preparation: Prepare a sterile 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in purified water. Stir the mixture for several hours or overnight at room temperature until the CMC-Na is fully hydrated and the solution is clear and viscous.[1]

  • DMB Preparation: Calculate the total amount of DMB chloride needed based on the number of animals, their average weight, the desired dose (e.g., 150 mg/kg), and the administration volume (e.g., 10 mL/kg).

  • Suspension Formulation:

    • Weigh the calculated DMB chloride powder. For improved homogeneity, the powder can be gently ground with a mortar and pestle.[1]

    • Slowly add the DMB powder to the 0.5% CMC-Na vehicle while continuously stirring or vortexing.

    • Continue to stir the suspension for at least 30 minutes to ensure it is uniformly dispersed.[1]

  • Administration:

    • Crucially, vortex or stir the suspension vigorously immediately before drawing each dose into the gavage syringe. This step is essential to prevent settling and ensure accurate, consistent dosing for each animal.

    • It is highly recommended to prepare the suspension fresh daily.[1]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Suspension Preparation cluster_admin Dosing Procedure weigh 1. Weigh DMB Chloride Powder vehicle 2. Prepare 0.5% CMC-Na Vehicle mix 3. Add DMB to Vehicle & Mix Thoroughly vehicle->mix vortex 4. VORTEX VIGOROUSLY (Immediately Before Each Dose) mix->vortex dose 5. Administer via Oral Gavage vortex->dose caption Workflow for preparing an oral suspension of Demethyleneberberine.

Caption: Workflow for preparing an oral suspension of Demethyleneberberine.

troubleshooting_workflow start Inconsistent or No Effect Observed check_compound Is the compound properly stored? (Aliquoted, -80°C, protected from light) start->check_compound check_solubility Is the compound fully dissolved (in vitro) or uniformly suspended (in vivo)? check_compound->check_solubility Yes sol_compound Solution: Prepare fresh stock solutions. check_compound->sol_compound No check_controls Did the positive and vehicle controls work as expected? check_solubility->check_controls Yes sol_solubility Solution: Review solubilization protocol. Vortex suspension before each dose. check_solubility->sol_solubility No check_model Is the target pathway active in your cell/animal model? check_controls->check_model Yes sol_assay Issue is with the assay itself. Troubleshoot assay components. check_controls->sol_assay No check_model->start Yes, problem persists. Consider off-target effects. sol_model Solution: Validate target expression/activity. Consider a different model. check_model->sol_model No caption Troubleshooting logic for inconsistent experimental results.

Caption: Troubleshooting logic for inconsistent experimental results.

TLR4_pathway cluster_nuc LPS LPS MD2 MD-2 LPS->MD2 binds TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 DMB Demethyleneberberine (DMB) DMB->MD2 INHIBITS IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines caption DMB inhibits the TLR4/NF-κB inflammatory signaling pathway.

Caption: DMB inhibits the TLR4/NF-κB inflammatory signaling pathway.

cMyc_pathway DMB Demethyleneberberine (DMB) cMyc c-Myc DMB->cMyc INHIBITS HIF1a HIF-1α cMyc->HIF1a promotes expression CellCycle Cell Cycle Progression (Cyclins, CDKs) HIF1a->CellCycle promotes Senescence Cellular Senescence CellCycle->Senescence Arrest Cell Cycle Arrest CellCycle->Arrest caption DMB induces senescence via the c-Myc/HIF-1α pathway in NSCLC.

Caption: DMB induces senescence via the c-Myc/HIF-1α pathway in NSCLC.

References

Technical Support Center: Demethyleneberberine Chloride Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with Demethyleneberberine chloride (DMB).

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary research applications?

Demethyleneberberine (DMB) is a primary metabolite of berberine (B55584), an isoquinoline (B145761) alkaloid.[1][2] It is formed by the cleavage of the methylenedioxy bridge of berberine, a reaction catalyzed by cytochrome P450 enzymes in the liver.[2][3] DMB is investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Its potential as a mitochondria-targeted antioxidant makes it a compound of interest in studies related to mitochondrial dysfunction and oxidative stress.

2. What are the basic physicochemical properties of this compound?

PropertyValueSource
Chemical FormulaC₁₉H₁₈ClNO₄[4]
Molecular Weight359.81 g/mol [4]
CAS Number16705-03-6[4]
AppearanceYellow powder[1]
IUPAC Name9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol chloride[1]

3. How should this compound be stored?

For long-term storage, it is recommended to store this compound in a dry, dark place at -20°C for months to years. For short-term storage (days to weeks), 0-4°C is suitable.[4] Stock solutions should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.[5]

Troubleshooting Guides

Solubility and Solution Preparation

Problem: I am having difficulty dissolving this compound.

  • Possible Cause: this compound has poor aqueous solubility.

  • Solutions:

    • Solvent Selection: DMB is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in ethanol (B145695) (0.1-1 mg/mL).[1] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it in the aqueous medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

    • pH Adjustment: The solubility of the related compound, berberine chloride, is pH-dependent, with maximum solubility observed around pH 7.0 in phosphate (B84403) buffer.[6] Experimenting with buffered solutions at neutral pH may improve the solubility of DMB.

    • Gentle Heating: Gentle warming can aid in the dissolution of DMB in some organic solvents.

Solubility Data of this compound

SolventSolubilityReference
DMSOSparingly soluble (1-10 mg/mL)[1]
EthanolSlightly soluble (0.1-1 mg/mL)[1]
WaterPoorly soluble
PBS (pH 7.2)Very low (suspension likely to form)

Problem: My this compound solution has changed color.

  • Possible Cause: A color change, such as yellowing or browning, often indicates chemical degradation due to oxidation or photodegradation.

  • Solution: Discard the solution and prepare a fresh one from solid material or a new stock aliquot to ensure the accuracy of your experimental results.

Stability

Problem: I am observing inconsistent results in my experiments, possibly due to compound instability.

  • Possible Causes:

    • Degradation in Solution: DMB can degrade in solution, especially when exposed to light, extreme pH, or oxidizing agents.

    • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.

  • Solutions:

    • Fresh Solutions: Prepare fresh working solutions from a stock on the day of the experiment.

    • Aliquotting: Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[5]

    • Storage Conditions: Store stock solutions and solid compounds protected from light and at the recommended temperatures.

    • pH Considerations: Use buffers within a neutral to slightly acidic range for your experiments, and validate the stability of DMB in your specific buffer system.

In Vitro Cell-Based Assays

Problem: I am observing high background or artifacts in my cell viability assay (e.g., MTT, XTT).

  • Possible Causes:

    • Compound Interference: As a colored compound, DMB can interfere with colorimetric assays by directly absorbing light at the measurement wavelength.

    • Mitochondrial Targeting Effects: As a mitochondria-targeting compound, DMB might directly interact with cellular metabolic indicators like tetrazolium salts, leading to false readings. Cationic compounds can also interfere with membranes, causing artifactual results.

    • Precipitation: If DMB precipitates in the cell culture medium, it can cause light scattering and affect absorbance readings.

  • Solutions:

    • Controls: Run parallel controls of DMB in cell-free media to quantify its intrinsic absorbance at the assay wavelength. Subtract this background from your experimental values.

    • Alternative Assays: Consider using non-colorimetric viability assays, such as ATP-based luminescence assays (e.g., CellTiter-Glo®), which are generally less prone to interference from colored compounds.[7]

    • Solubility Check: Visually inspect your assay plates under a microscope for any signs of compound precipitation. If precipitation is observed, you may need to adjust the compound concentration or the vehicle used.

    • Real-time Monitoring: Employ real-time cell monitoring systems to track cell proliferation and viability, which can provide a more dynamic and less endpoint-biased assessment.

Analytical Chemistry (HPLC)

Problem: I am experiencing issues with my HPLC analysis of this compound (e.g., poor peak shape, shifting retention times).

  • Possible Causes:

    • Column Contamination: Buildup of contaminants on the column can lead to peak tailing and loss of resolution.

    • Mobile Phase Issues: Improperly prepared or degassed mobile phase can cause baseline noise and retention time variability. The pH of the mobile phase is also critical for ionizable compounds.

    • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

  • Solutions:

    • Column Washing: Regularly flush the column with a strong solvent to remove contaminants.

    • Mobile Phase Preparation: Use high-purity solvents and degas the mobile phase before use. Adding a small amount of formic acid to the mobile phase can improve peak shape for this class of compounds.[1]

    • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

    • Guard Column: Use a guard column to protect the analytical column from contaminants.

Experimental Protocols

Representative Synthesis of Demethyleneberberine from Berberine

While a detailed, step-by-step protocol is not widely published, the general approach involves the demethylenation of berberine.[1] This process typically uses strong Lewis acids to cleave the methylenedioxy group. Researchers should consult literature on the cleavage of methylenedioxy protecting groups on similar aromatic systems to develop a specific protocol.

General Workflow:

  • Reaction Setup: Dissolve berberine chloride in a suitable dry solvent under an inert atmosphere.

  • Reagent Addition: Add a Lewis acid (e.g., boron tribromide) dropwise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Carefully quench the reaction with a suitable reagent (e.g., methanol).

  • Extraction and Purification: Extract the crude product and purify it using techniques such as column chromatography or recrystallization.[8][9]

  • Characterization: Confirm the identity and purity of the final product using methods like NMR, Mass Spectrometry, and HPLC.[1]

Purification by Column Chromatography
  • Column Packing: Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of dichloromethane (B109758) and methanol).

  • Sample Loading: Dissolve the crude Demethyleneberberine in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC-UV) Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape). A common starting point is a gradient from 5% to 95% acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: Monitor at the maximum absorbance of Demethyleneberberine.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired concentration with the initial mobile phase.

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_application Experimental Application berberine Berberine reaction Demethylenation Reaction (e.g., with Lewis Acid) berberine->reaction crude_dmb Crude DMB reaction->crude_dmb purification Purification (Column Chromatography) crude_dmb->purification pure_dmb Pure DMB Chloride purification->pure_dmb hplc HPLC-UV Analysis pure_dmb->hplc lcms LC-MS/MS Analysis pure_dmb->lcms nmr NMR Spectroscopy pure_dmb->nmr stock_solution Stock Solution (e.g., in DMSO) pure_dmb->stock_solution working_solution Working Solution (Dilution in Media) stock_solution->working_solution in_vivo_formulation In Vivo Formulation (e.g., with CMC-Na) stock_solution->in_vivo_formulation cell_assay In Vitro Cell Assay working_solution->cell_assay animal_study Animal Study in_vivo_formulation->animal_study troubleshooting_workflow start Inconsistent Experimental Results check_solution Is the DMB solution fresh and properly prepared? start->check_solution prepare_fresh Prepare fresh solution from a new aliquot. check_solution->prepare_fresh No check_assay Are there potential assay interferences? check_solution->check_assay Yes prepare_fresh->check_assay run_controls Run compound-only controls. Consider alternative assays. check_assay->run_controls Yes check_cells Are the cells healthy and consistent? check_assay->check_cells No run_controls->check_cells standardize_culture Standardize cell passage, density, and health. check_cells->standardize_culture No end Consistent Results check_cells->end Yes standardize_culture->end signaling_pathway DMB Demethyleneberberine Chloride Mitochondria Mitochondria DMB->Mitochondria Accumulates in NFkB NF-κB Pathway DMB->NFkB Inhibits AMPK AMPK Pathway DMB->AMPK Activates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Reduces OxidativeStress Oxidative Stress ROS->OxidativeStress Causes Inflammation Inflammation NFkB->Inflammation Promotes Metabolism Cellular Metabolism AMPK->Metabolism Regulates

References

Technical Support Center: Demethyleneberberine Chloride Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for demethyleneberberine (B150084) chloride, ensuring greater reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for demethyleneberberine chloride?

A1: The primary and most common method for synthesizing demethyleneberberine is through the demethylenation of its parent compound, berberine (B55584).[1] This process involves the selective cleavage of the methylenedioxy bridge (C-O bonds) on the berberine molecule.[1] While a universally standardized, detailed protocol is not extensively published, the general approach involves reacting berberine with a demethylenating agent, followed by purification and conversion to the chloride salt.[1] Researchers often need to optimize reaction conditions, such as the choice of reagent, temperature, and reaction time, based on similar chemical transformations reported in organic synthesis literature.[1]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of experimental results. Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₉H₁₈ClNO₄[2]
Molecular Weight 359.81 g/mol [2]
CAS Number 16705-03-6 (chloride salt)[2]
Appearance Yellow powder[1]
Solubility Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in ethanol (B145695) (0.1-1 mg/ml)[1]
Purity >98% (commercially available)[2]

Q3: Which analytical techniques are essential for characterizing this compound?

A3: A combination of spectroscopic and chromatographic techniques is necessary for the unambiguous identification and purity assessment of this compound.[1] The most critical methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A C18 reversed-phase column is typically used.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. The protonated molecule [M+H]⁺ is typically observed.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure and confirming the connectivity of atoms.[1] 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural confirmation.[1]

Troubleshooting Guides

Synthesis & Purification

Problem: Low or no yield of demethyleneberberine after the demethylenation reaction.

Possible Cause Troubleshooting Step
Ineffective Demethylenating Agent The chosen Lewis acid or other reagent may not be strong enough. Consult literature for reagents known to cleave methylenedioxy groups on similar aromatic systems.
Suboptimal Reaction Conditions The temperature may be too low for the reaction to proceed or too high, causing degradation. Perform small-scale experiments to screen a range of temperatures and reaction times.
Poor Quality Starting Material The berberine starting material may be impure. Verify the purity of the berberine using HPLC or NMR before starting the synthesis.
Moisture in the Reaction Many demethylenating agents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Problem: The purified this compound is of low purity.

Possible Cause Troubleshooting Step
Incomplete Reaction The presence of starting material (berberine) is a common impurity. Increase the reaction time or the stoichiometry of the demethylenating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
Formation of Side Products Suboptimal reaction conditions can lead to the formation of byproducts. Adjust the reaction temperature and consider using a more selective demethylenating agent.
Inefficient Purification The chosen purification method may not be adequate. If using column chromatography, try different solvent systems (gradients) or a different stationary phase. Recrystallization from a suitable solvent system can also improve purity.
Characterization

Problem: Ambiguous or unexpected results in NMR spectra.

Possible Cause Troubleshooting Step
Presence of Impurities Small peaks that do not correspond to the desired structure may indicate impurities. Re-purify the sample and acquire new spectra.
Residual Solvent Peaks corresponding to the deuterated solvent or other solvents used during purification may be present. Dry the sample under high vacuum for an extended period before analysis.
Incorrect Solvent for Analysis The chemical shifts in NMR are solvent-dependent.[1] Ensure the solvent used (e.g., DMSO-d₆, CD₃OD) is appropriate and compare the obtained spectra with any available literature data.
Poor Signal-to-Noise Ratio If the sample concentration is too low, the signal may be weak. Prepare a more concentrated sample for NMR analysis.

Problem: Inconsistent molecular weight determination by Mass Spectrometry.

Possible Cause Troubleshooting Step
Incorrect Ionization Mode Ensure the mass spectrometer is operating in the positive ion mode to observe the [M+H]⁺ ion.[1]
Sample Degradation The compound may be degrading in the ion source. Optimize the ionization source parameters (e.g., temperature, voltage).
Presence of Adducts In addition to the protonated molecule, you may observe adducts with salts (e.g., sodium, potassium). This is common and should be considered during data interpretation.

Experimental Protocols

Generalized Synthesis of Demethyleneberberine from Berberine

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and reagent choices.

  • Reaction Setup: In a round-bottom flask dried in an oven, dissolve berberine in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Demethylenating Agent: Cool the solution in an ice bath. Slowly add the chosen demethylenating agent (e.g., a strong Lewis acid).

  • Reaction: Allow the reaction to warm to the optimized temperature and stir for the predetermined time. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled quenching solution (e.g., ice-water or a basic solution, depending on the reagent used).

  • Extraction: Extract the crude product into a suitable organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography or recrystallization.

  • Salt Formation: To obtain the chloride salt, dissolve the purified demethyleneberberine in a suitable solvent and treat with a solution of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

HPLC Method for Purity Assessment

  • Standard Preparation: Prepare a standard solution of demethyleneberberine of a known concentration in a suitable solvent like methanol (B129727) or acetonitrile (B52724).[1]

  • Instrumentation: Use a C18 reversed-phase column on an HPLC system equipped with a UV detector.[1]

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).

  • Detection: Set the UV detector to the wavelength of maximum absorbance for demethyleneberberine.[1]

  • Analysis: Inject the sample and analyze the resulting chromatogram. Calculate the purity based on the area of the main peak relative to the total peak area.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Berberine reaction Demethylenation Reaction start->reaction crude Crude Demethyleneberberine reaction->crude purify Chromatography / Recrystallization crude->purify pure Pure Demethyleneberberine purify->pure hplc HPLC (Purity) pure->hplc ms MS (Molecular Weight) pure->ms nmr NMR (Structure) pure->nmr troubleshooting_purity start Low Purity after Initial Purification check_reaction Check for complete reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes optimize_reaction Increase reaction time or reagent stoichiometry incomplete->optimize_reaction check_side_products Analyze for side products side_products Side Products Present check_side_products->side_products Yes improve_purification Refine Purification Method check_side_products->improve_purification No optimize_conditions Adjust temperature or change reagent side_products->optimize_conditions complete->check_side_products signaling_pathway DMB Demethyleneberberine cMyc c-Myc DMB->cMyc CellCycleArrest Cell Cycle Arrest DMB->CellCycleArrest Senescence Cellular Senescence DMB->Senescence HIF1a HIF-1α cMyc->HIF1a NSCLC_progress NSCLC Progression HIF1a->NSCLC_progress CellCycleArrest->NSCLC_progress Senescence->NSCLC_progress

References

Technical Support Center: Demethyleneberberine Chloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Demethyleneberberine chloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A: The degradation of this compound in solution is primarily influenced by several factors. Key contributors to its instability include elevated temperatures, which can accelerate chemical degradation, and exposure to light, indicating potential photosensitivity.[1] The pH of the solution is also critical, as extreme acidic or basic conditions can catalyze degradation pathways like hydrolysis or oxidation.[1] Furthermore, as an antioxidant, this compound is susceptible to oxidation, which can be expedited by exposure to oxygen or other oxidizing agents.[1]

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

A: Proper storage is crucial for maintaining the long-term stability of this compound. For the solid form, long-term storage (months to years) should be in a dry, dark environment at -20°C, with the vial tightly sealed to prevent moisture absorption.[1] For short-term storage (days to weeks), keeping it dry and dark at 0-4°C is suitable.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from light.[2]

Q3: How can I tell if my this compound solution has degraded?

A: A visible change in the solution's color, such as turning yellow or brown, often indicates chemical degradation, likely due to oxidation or photodegradation.[1] If a color change is observed, it is highly recommended to discard the solution and prepare a fresh one to ensure the validity of your experimental results.[1] Additionally, inconsistent or lower-than-expected biological activity in your experiments can also be a sign of degradation.[1]

Q4: Is it necessary to prepare fresh working solutions of this compound for each experiment?

A: Yes, for optimal and reproducible results, especially for in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use from a properly stored stock solution.[1] If you are using a buffer system, ensure its pH is within a neutral to slightly acidic range, though this should be validated for your specific experimental setup to ensure compound stability.[1]

Q5: Can I repeatedly freeze and thaw my stock solution of this compound?

A: It is not recommended to repeatedly freeze and thaw stock solutions. This process can accelerate degradation and compromise the integrity of the compound. To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes after preparation and store them under the recommended conditions.[2]

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected biological activity in experiments.

  • Possible Cause: The this compound solution may have degraded, resulting in a lower effective concentration of the active compound.[1]

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, solid compound or a new aliquot of a stock solution before each experiment.[1]

    • Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored according to the recommended guidelines (see storage tables below).

    • Perform a Stability Check: If issues persist, you can perform a basic stability assessment using HPLC to compare a freshly prepared solution with one that has been stored under your experimental conditions.[1]

Problem: The this compound solution has changed color.

  • Possible Cause: A color change to yellow or brown is a strong indicator of chemical degradation, likely from oxidation or photodegradation.[1]

  • Solution:

    • Discard the Solution: Do not use a solution that has changed color. Discard it immediately.[1]

    • Review Handling Procedures: Ensure that solutions are always protected from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to air.

    • Prepare a Fresh Solution: Make a new solution from a reliable stock.

Problem: Precipitate has formed in a thawed stock solution.

  • Possible Cause: The solubility of this compound may be limited in the chosen solvent, or precipitation may have occurred during the freeze-thaw cycle.

  • Solution:

    • Gentle Warming and Sonication: Try gently warming the solution and using an ultrasonic bath to redissolve the precipitate.

    • Verify Concentration: Ensure the concentration of your stock solution does not exceed the solubility limit of the solvent. For instance, its solubility is ≥50.1 mg/mL in DMSO.[3]

    • Filter Sterilize: If the precipitate does not redissolve, it may be due to degradation. In such cases, it is best to discard the solution. If you must use it, consider sterile filtering before use, but be aware that the actual concentration may be lower than intended.

Data Presentation

Table 1: Recommended Storage Conditions
FormStorage ConditionDurationRecommendations
Solid Dry, dark at -20°CLong-term (months to years)Keep vial tightly sealed to prevent moisture.[1]
Dry, dark at 0-4°CShort-term (days to weeks)Suitable for near-term use.[1]
Stock Solution -80°C in a suitable solvent (e.g., DMSO)Up to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.[2]
-20°C in a suitable solvent (e.g., DMSO)Up to 1 monthAliquot to avoid freeze-thaw cycles; protect from light.[2]
Table 2: Representative Long-Term Stability Data for this compound

Disclaimer: The following data is for illustrative purposes only and represents a typical stability profile. Actual results may vary based on specific batch purity and experimental conditions.

Storage Condition: 25°C / 60% RH

Time Point (Months)AppearancePurity by HPLC (%)Total Degradation Products (%)
0Yellow Crystalline Powder99.8< 0.2
3Yellow Crystalline Powder99.50.5
6Yellow Crystalline Powder99.10.9
12Light Yellow Powder98.51.5
24Pale Yellow Powder97.22.8

Storage Condition: 40°C / 75% RH (Accelerated)

Time Point (Months)AppearancePurity by HPLC (%)Total Degradation Products (%)
0Yellow Crystalline Powder99.8< 0.2
1Yellow Crystalline Powder99.20.8
3Light Yellow Powder98.02.0
6Pale Yellow Powder96.53.5

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is adapted from methods developed for the related compound, Berberine chloride, and is suitable for assessing the stability of this compound.[4][5]

1. Objective: To quantify the purity of this compound and separate it from potential degradation products.

2. Materials and Equipment:

  • This compound reference standard and test samples

  • HPLC grade acetonitrile (B52724) and water

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) or Orthophosphoric acid

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • 0.45 µm membrane filter for mobile phase filtration

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 3.0 with orthophosphoric acid) in a ratio of approximately 25:75 (v/v). The exact ratio may require optimization.[4][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (or controlled at 25°C)

  • Detection Wavelength: UV detection at a wavelength where Demethyleneberberine has maximum absorbance.

  • Injection Volume: 10-20 µL

4. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Filter the buffer and acetonitrile separately through a 0.45 µm filter, then mix in the desired ratio and degas.[4]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).[4]

  • Sample Solution Preparation: For stability samples, accurately weigh the sample and dissolve it in the mobile phase to achieve the same target concentration as the standard solution.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by injecting the standard solution multiple times (e.g., 5 injections). The relative standard deviation (RSD) for the peak area should be less than 2%.

  • Inject the blank (mobile phase), followed by the standard solution and then the test samples.

  • Record the chromatograms and integrate the peak areas.

6. Data Analysis:

  • Identify the peak for this compound based on the retention time of the standard.

  • Calculate the purity of the sample using the following formula: Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard

  • Identify any new peaks in the chromatograms of the stressed samples as degradation products.

  • Calculate the percentage of each degradation product relative to the total peak area.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Testing Time Points cluster_analysis Analysis prep_solid Prepare Solid Sample in Appropriate Containers long_term Long-Term (e.g., 25°C/60% RH) prep_solid->long_term Place on Stability accelerated Accelerated (e.g., 40°C/75% RH) prep_solid->accelerated Place on Stability photostability Photostability Chamber prep_solid->photostability Place on Stability prep_solution Prepare Solution at Working Concentration t0 T = 0 t_interim Interim Points (e.g., 3, 6, 9, 12 months) long_term->t_interim Pull Samples accelerated->t_interim hplc_analysis Analyze by Stability- Indicating HPLC Method t0->hplc_analysis Initial Analysis t_final Final Point (e.g., 24, 36 months) t_interim->t_final t_interim->hplc_analysis Pull Samples t_final->hplc_analysis eval Evaluate Purity and Degradation Products hplc_analysis->eval Generate Data

Caption: Workflow for a long-term stability testing program.

G cluster_pathways Degradation Pathways cluster_products Potential Products dmb Demethyleneberberine Chloride hydrolysis Hydrolysis (Acidic/Basic Conditions) dmb->hydrolysis oxidation Oxidation (Presence of O2) dmb->oxidation photodegradation Photodegradation (Exposure to Light) dmb->photodegradation deg_products Various Degradation Products hydrolysis->deg_products oxidation->deg_products photodegradation->deg_products

Caption: Potential degradation pathways for Demethyleneberberine.

References

Technical Support Center: Demethyleneberberine Chloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Demethyleneberberine chloride (DMB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts and ensuring the accuracy and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent results in experiments with this compound?

A1: Inconsistent results with DMB often stem from the degradation of the compound in solution. DMB is sensitive to several environmental factors, including temperature, light, and pH. Repeated freeze-thaw cycles of stock solutions can also lead to product inactivation and degradation.[1] A visible color change in the solution, such as yellowing or browning, is a common indicator of chemical degradation due to oxidation or photodegradation.[1]

Q2: How should I properly store this compound solutions to ensure stability?

A2: For optimal stability, DMB stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] It is recommended to store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), protected from light and moisture.[2] For in-vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use from a properly stored stock solution.[1]

Q3: My DMB solution has changed color. Can I still use it?

A3: A visible change in color, such as yellowing or browning, strongly indicates chemical degradation.[1] It is highly recommended to discard the solution and prepare a fresh one from solid material or a new stock aliquot to ensure the integrity and accuracy of your experimental results.[1]

Q4: Can the fluorescence of this compound interfere with my cell-based fluorescence assays?

A4: Yes, DMB is a fluorescent compound and can cause interference in fluorescence-based assays such as flow cytometry, fluorescence microscopy, and plate reader-based assays. This interference can manifest as high background fluorescence, making it difficult to distinguish the specific signal from your intended fluorophores.

Q5: What are the known signaling pathways affected by this compound?

A5: DMB has been shown to modulate several key signaling pathways. It is known to be a natural mitochondria-targeted antioxidant and can act as an AMPK activator.[2] It has been reported to inhibit the NF-κB pathway, regulate the balance of Th cells, and inhibit the TLR4 signaling pathway by targeting MD-2.[2] Additionally, DMB can induce cell cycle arrest and cellular senescence through the c-Myc/HIF-1α pathway.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

This is often due to the degradation of DMB in your experimental setup.

Troubleshooting Workflow:

A Inconsistent Experimental Results B 1. Verify Solution Storage (Temperature, Light Exposure, Age) A->B C 2. Review Handling Protocol (Freeze-Thaw Cycles, Fresh Preparation) B->C D 3. Assess Experimental Buffer (pH, Potential Oxidants) C->D E 4. Perform Analytical Check (e.g., HPLC, UV-Vis) D->E F Solution Stable E->F No Degradation G Degradation Detected E->G Degradation H Prepare Fresh Solution & Re-evaluate Protocol G->H

Caption: A logical workflow for troubleshooting DMB solution instability.

Quantitative Data on DMB Stability:

ConditionDegradation of Berberine (B55584) Chloride
1M HCl at 80°C for 5 hours~6%
1M NaOH at 80°C for 30 minutes~48%
1M NaOH at 80°C for 3 hours~83%
30% H₂O₂ at 80°C for 1 hour~19%
Dry heat (105°C for 12 hours)Stable
Photolytic degradation (254 nm & 365 nm for 24 hours)Stable
Water hydrolysis (reflux at 80°C for 4 hours)Stable
Data is for Berberine Chloride and should be used as a guideline for DMB.
Issue 2: High Background in Fluorescence-Based Assays

The intrinsic fluorescence of DMB can interfere with assays using other fluorophores.

Troubleshooting Steps:

  • Run Proper Controls: Always include an "unstained" control group of cells treated only with DMB to measure its contribution to the overall fluorescence.

  • Choose Appropriate Fluorophores: Whenever possible, select fluorophores with emission spectra in the far-red or near-infrared range, as autofluorescence from biological molecules and compounds like DMB is typically lower in this region.

  • Spectral Unmixing: If your imaging system has spectral imaging capabilities, you can computationally separate the DMB fluorescence from your specific signal based on their distinct emission spectra.

  • Quenching: While specific quenchers for DMB have not been documented, general chemical quenchers for autofluorescence, such as Sudan Black B, can be tested. However, their effectiveness against DMB's specific fluorescence needs to be empirically determined.

Estimated Spectral Properties of DMB (based on Berberine):

ParameterWavelength (nm)Notes
Excitation Maximum 1~356Fluorescence is weak in aqueous solutions.
Excitation Maximum 2~416Fluorescence is enhanced in methanol (B129727) and with cyclodextrins.
Emission Maximum~530-540This falls within the emission range of common green/yellow fluorophores.

Potential Spectral Overlap:

The emission spectrum of DMB likely overlaps with that of Green Fluorescent Protein (GFP) and other green-emitting dyes. This can lead to false-positive signals in the green channel. Careful compensation and the use of fluorescence unmixing are crucial when performing multi-color fluorescence experiments.

cluster_DMB DMB Fluorescence cluster_GFP GFP Fluorescence DMB_Ex Excitation (~350-420 nm) DMB_Em Emission (~530-540 nm) DMB_Ex->DMB_Em GFP_Em Emission (~509 nm) DMB_Em->GFP_Em Spectral Overlap GFP_Ex Excitation (~488 nm) GFP_Ex->GFP_Em

Caption: Potential spectral overlap between DMB and GFP fluorescence.

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound using HPLC

This protocol allows for a straightforward assessment of DMB stability under your specific experimental conditions.

Materials:

  • This compound

  • Your experimental buffer

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Hypersil C18)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 0.05 M, pH 3)

Procedure:

  • Prepare Mobile Phase: A mobile phase of acetonitrile and phosphate buffer (e.g., 25:75 v/v) is a good starting point based on methods for the parent compound, berberine chloride.[4] Filter and degas the mobile phase before use.

  • Prepare 'Time Zero' Sample: Prepare a working solution of DMB in your experimental buffer at the final concentration used in your assays. Immediately inject this solution into the HPLC system to obtain the 'time zero' chromatogram. Record the peak area of the DMB peak.

  • Incubate Sample: Place a sealed vial of the same working solution under your exact experimental conditions (e.g., 37°C incubator, specific lighting) for a duration that reflects your longest assay time (e.g., 24, 48, or 72 hours).

  • Analyze Incubated Sample: After the incubation period, inject the sample into the HPLC system using the same method as the 'time zero' sample.

  • Data Evaluation: Compare the chromatogram of the incubated sample to the 'time zero' sample. Look for a decrease in the DMB peak area and the appearance of new peaks, which may indicate degradation products.

Protocol 2: General Workflow for Immunofluorescence Staining with DMB Treatment

This protocol is designed to help minimize artifacts when performing immunofluorescence on cells treated with DMB.

Workflow Diagram:

A Cell Seeding & DMB Treatment B Wash with PBS A->B I Control: DMB only (no antibodies) A->I Autofluorescence Control C Fixation B->C D Permeabilization C->D E Blocking D->E F Primary Antibody Incubation E->F J Control: Secondary antibody only E->J Non-specific Binding Control G Secondary Antibody Incubation F->G H Mounting & Imaging G->H

Caption: Workflow for immunofluorescence with DMB treatment.

Key Signaling Pathways of this compound

cluster_inflammation Inflammatory Response cluster_metabolism Metabolism & Cell Fate DMB Demethyleneberberine Chloride (DMB) TLR4 TLR4 Signaling DMB->TLR4 inhibits NFkB NF-κB Pathway DMB->NFkB inhibits Th_balance T-helper Cell Balance DMB->Th_balance regulates AMPK AMPK DMB->AMPK activates cMyc c-Myc DMB->cMyc downregulates HIF1a HIF-1α cMyc->HIF1a CellCycle Cell Cycle Arrest HIF1a->CellCycle Senescence Cellular Senescence HIF1a->Senescence

Caption: Key signaling pathways modulated by DMB.

References

Demethyleneberberine chloride sample preparation best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for demethyleneberberine (B150084) chloride. This resource is designed to assist researchers, scientists, and drug development professionals in the successful preparation and handling of demethyleneberberine chloride for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems you may encounter when working with this compound.

1. Solubility and Solution Preparation

  • Q1: What is the best solvent to dissolve this compound?

    A1: this compound has limited solubility in aqueous solutions. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. It is sparingly soluble in DMSO, typically in the range of 1-10 mg/mL.[1] For other organic solvents, it is slightly soluble in ethanol (B145695) (0.1-1 mg/mL) and poorly soluble in water and Phosphate-Buffered Saline (PBS) at pH 7.2, where it is likely to form a suspension.[1]

  • Q2: I am having trouble dissolving this compound in DMSO. What can I do?

    A2: Gentle warming and vortexing can aid in the dissolution of this compound in DMSO.[1] Ensure you are using a high-purity, anhydrous grade of DMSO, as water content can affect solubility. Prepare a stock solution at a concentration of 10-20 mg/mL in DMSO for further dilutions.[1]

  • Q3: My this compound solution has changed color. Is it still usable?

    A3: A visible color change, such as yellowing or browning, often indicates chemical degradation, which could be due to oxidation or photodegradation.[1] It is strongly recommended to discard any discolored solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.[1]

  • Q4: Can I repeatedly freeze and thaw my this compound stock solution?

    A4: No, it is best practice to avoid repeated freeze-thaw cycles. This can lead to the degradation of the compound and reduce its activity. Upon initial preparation of the stock solution, it is highly recommended to aliquot it into single-use volumes. This practice ensures that you are consistently working with a solution that has not been compromised by temperature fluctuations.

2. Stability and Storage

  • Q5: How should I store my solid this compound and prepared solutions?

    A5: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For prepared stock solutions in an organic solvent like DMSO, it is recommended to aliquot them into single-use vials and store them at -20°C or -80°C for long-term stability. Always protect solutions from light.

  • Q6: How stable is this compound in aqueous solutions or cell culture media?

    A6: this compound is susceptible to degradation in aqueous solutions, particularly due to oxidation and photodegradation.[1] For optimal results, it is strongly recommended to prepare fresh working solutions from a stock solution on the day of your experiment.[1] If you must use a buffer system, a neutral to slightly acidic pH range is generally recommended, but this should be validated for your specific experimental conditions.[1]

  • Q7: I am observing inconsistent results in my multi-day experiments. Could this be a stability issue?

    A7: Yes, inconsistent results in experiments that span several days can be a strong indicator of compound degradation in your working solution. To troubleshoot this, you can perform a basic stability assessment. Prepare your working solution and analyze it by HPLC at the beginning of your experiment (time zero) and after incubating it under your experimental conditions (e.g., 37°C, specific lighting) for the duration of your assay. A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.

3. In Vivo Formulation

  • Q8: How do I prepare this compound for oral administration (gavage) in animal models?

    A8: Due to its poor aqueous solubility, a suspension is the recommended method for oral gavage. A common and effective vehicle is a 0.5% solution of carboxymethylcellulose sodium (CMC-Na). You can prepare the suspension by either directly adding the powdered compound to the CMC-Na solution with continuous stirring or by first creating a paste of the compound with a small amount of a co-solvent like DMSO (not to exceed 1-5% of the final volume) before adding the CMC-Na vehicle. For a more uniform and stable suspension, homogenization is recommended.[1]

  • Q9: What is the recommended formulation for intravenous (IV) injection of this compound?

    A9: For intravenous administration, a co-solvent system is necessary to solubilize the compound. A common formulation consists of a mixture of DMSO, polyethylene (B3416737) glycol 300 (PEG300), and Tween 80, diluted with sterile saline or a 5% dextrose solution. A typical ratio might be 5-10% DMSO, 30-40% PEG300, and 5-10% Tween 80, with the remainder being the aqueous vehicle.[1] Crucially, the final concentration of DMSO in the injected solution should be kept as low as possible (ideally below 5-10%) to minimize toxicity. [1] The final solution should be filtered through a 0.22 µm sterile syringe filter before injection.[1]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO1-10 mg/mL (Sparingly soluble)[1]
Ethanol0.1-1 mg/mL (Slightly soluble)[1]
WaterPoorly soluble[1]
PBS (pH 7.2)Very low (Suspension likely to form)[1]

Table 2: Typical Dosage Ranges for Demethyleneberberine in Rodent Models for Inflammatory Bowel Disease (IBD)

SpeciesRoute of AdministrationDosage Range (mg/kg/day)Vehicle
MiceOral gavage100 - 2000.5% CMC-Na

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage (10 mg/mL)

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile, distilled water or saline

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh 0.5 g of CMC-Na.

    • In a beaker with a magnetic stir bar, add the CMC-Na to 100 mL of sterile water or saline.

    • Stir vigorously at room temperature until the CMC-Na is fully hydrated and the solution is clear and viscous. This may take several hours.

  • Prepare the this compound:

    • Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/mL suspension, you will need 100 mg for a final volume of 10 mL.

  • Formulate the Suspension (Direct Suspension Method):

    • Slowly add the weighed this compound powder to the prepared 0.5% CMC-Na vehicle while continuously stirring.

    • Continue to stir for at least 30 minutes to ensure a uniform suspension.[1]

  • Storage:

    • Store the suspension in a tightly sealed, light-protected container at 2-8°C. It is recommended to use the suspension shortly after preparation.

Protocol 2: Quantitative Analysis of Demethyleneberberine in Plasma using LC-MS/MS

This protocol provides a general guideline for the analysis of demethyleneberberine in plasma samples. Optimization may be required for your specific instrumentation and experimental needs.

Materials and Reagents:

  • Demethyleneberberine reference standard

  • Internal Standard (IS), e.g., a deuterated analog of demethyleneberberine

  • HPLC-grade methanol (B129727) and acetonitrile (B52724)

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ultrapure water

  • Blank plasma (from the same species as your study samples)

Procedure:

  • Preparation of Stock and Standard Solutions:

    • Prepare primary stock solutions of demethyleneberberine and the internal standard in methanol at a concentration of 1 mg/mL.[2]

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) methanol/water mixture.[2]

    • Spike appropriate amounts of the working standard solutions into blank plasma to create calibration standards and quality control (QC) samples.[2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (or methanol) containing the internal standard.[2]

    • Vortex the mixture for 1 minute to precipitate proteins.[2]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

    • Vortex for 30 seconds and transfer to an autosampler vial.[2]

  • LC-MS/MS Conditions (Typical Parameters):

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 0.4 mL/min

      • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: These need to be optimized for your specific instrument.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_invivo In Vivo Formulation (Oral) stock_prep Weigh Demethyleneberberine Chloride Powder dissolve Dissolve in DMSO (1-10 mg/mL) stock_prep->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute with appropriate buffer or media thaw->dilute use Use immediately in experiment dilute->use cmc Prepare 0.5% CMC-Na solution suspend Suspend Demethyleneberberine Chloride in vehicle cmc->suspend homogenize Homogenize for uniformity suspend->homogenize administer Administer via oral gavage homogenize->administer

Caption: Recommended experimental workflow for the preparation of this compound solutions.

signaling_pathway DMB Demethyleneberberine Chloride NFkB NF-κB Pathway DMB->NFkB inhibits Inflammation Inflammatory Response NFkB->Inflammation promotes

Caption: Simplified signaling pathway showing the inhibitory effect of this compound on the NF-κB pathway.

References

Technical Support Center: Demethyleneberberine Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and stability of Demethyleneberberine (DMB) chloride solutions, with a focus on mitigating light-induced degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Demethyleneberberine (DMB) chloride solutions to degrade?

A: The stability of DMB in solution is influenced by several factors. Key contributors to its degradation include exposure to light, elevated temperatures, and extreme pH levels.[1][2] Oxidative processes can also lead to the degradation of the compound.[1]

Q2: My DMB solution has changed color from yellow to a brownish hue. What does this signify?

A: A visible color change, such as yellowing or browning, is a common indicator of chemical degradation.[1] This is likely due to photodegradation or oxidation. If you observe a color change, it is strongly recommended to discard the solution and prepare a fresh one to ensure the validity and reproducibility of your experimental results.[1]

Q3: How should I store my DMB chloride stock solutions to ensure stability?

A: For long-term storage, solid DMB chloride should be kept in a dry, dark environment at -20°C.[3] Once in solution, it is best to prepare stock solutions, aliquot them into single-use volumes in tightly sealed vials, and store them at -20°C for long-term use or at 0-4°C for short-term use (days to weeks).[1][3] This practice of aliquoting helps to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q4: Is it necessary to prepare fresh working solutions of DMB for each experiment?

A: Yes, for optimal and reproducible results, especially for in-vivo studies, it is highly recommended to prepare fresh working solutions on the day of use from a properly stored stock aliquot.[1]

Q5: Are there any specific considerations for handling DMB in biological samples?

A: Yes, the stability of DMB in biological matrices can be limited. It is recommended that sample pretreatment be conducted on ice and processed rapidly to minimize degradation.[4]

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected biological activity observed in experiments using a DMB chloride solution.

Possible Cause: The DMB solution may have degraded, resulting in a lower effective concentration of the active compound.

Solution Workflow:

A Inconsistent Experimental Results B Check Solution Appearance: - Color Change? - Precipitation? A->B C Solution Appears Degraded (e.g., brown color) B->C Yes I Solution Appears Normal B->I No D Discard Solution C->D E Prepare Fresh Solution from Solid or New Stock D->E F Review Handling & Storage Procedures: - Light protection? - Aliquoted? - Correct temperature? E->F G Implement Best Practices F->G H Re-run Experiment G->H J Perform Basic Stability Check (e.g., HPLC) I->J K Degradation Confirmed J->K Degradation >5% L No Significant Degradation J->L Degradation <5% K->D M Investigate Other Experimental Variables (e.g., cell viability, reagent quality) L->M

Caption: Troubleshooting workflow for DMB solution instability.

Experimental Protocols

Protocol 1: Preparation of Stable DMB Chloride Stock Solutions
  • Weighing: Allow the solid DMB chloride vial to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of DMB chloride in a fume hood.

  • Solubilization: Dissolve the solid DMB chloride in an appropriate solvent (e.g., DMSO for a high concentration stock).[5] Ensure complete dissolution by vortexing or gentle warming if necessary.

  • Aliquoting: Immediately after preparation, divide the stock solution into single-use aliquots in light-protecting (e.g., amber) microcentrifuge tubes or cryovials.

  • Storage: Tightly seal the vials and store them at -20°C for long-term storage. For daily use, a working stock can be stored at 4°C for a limited time, but stability should be verified.

  • Usage: When needed, thaw a single aliquot at room temperature. Do not refreeze any unused portion of the thawed solution.

Protocol 2: Basic Assessment of DMB Chloride Solution Stability via HPLC

This protocol provides a basic framework for assessing the stability of your DMB working solution under your specific experimental conditions.

  • Prepare 'Time Zero' Sample: Prepare a fresh working solution of DMB in your experimental buffer at the final concentration used in your assays.

  • Initial Analysis: Immediately inject this solution into an HPLC system to obtain the 'time zero' chromatogram. Record the peak area of the DMB peak.

  • Incubate Sample: Place a sealed, light-protected vial of the same working solution under your exact experimental conditions (e.g., 37°C incubator) for a duration that reflects your longest assay time (e.g., 24, 48, or 72 hours).

  • Analyze Incubated Sample: After the incubation period, inject the sample into the HPLC system using the same method as the 'time zero' sample.

  • Data Evaluation: Compare the chromatogram of the incubated sample to the 'time zero' sample. Look for a decrease in the main DMB peak area and the appearance of new peaks, which may indicate degradation products.

Data on Stability of Related Compounds

CompoundConditionDurationTemperatureDegradation
Berberine chloridepH 1.2 - 9.06 months25°C & 40°C< 5%[6]
Berberine chloride1M HCl5 hours80°C~6%[7]
Berberine chloride1M NaOH30 minutes80°C~48%[7]
Berberine chloride30% H₂O₂1 hour80°C~19%[7]
Berberine chloridePhotolytic (254 nm & 365 nm)24 hoursNot specifiedStable (No additional peaks)[7]

Note: This data is for Berberine chloride and may not be directly extrapolated to Demethyleneberberine chloride. It is crucial to perform stability tests for your specific compound and conditions.

Degradation Pathways Overview

The degradation of Demethyleneberberine in solution can be triggered by several environmental factors, leading to a loss of potency and inaccurate experimental outcomes.

cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_result Result A Light Exposure E Photodegradation A->E B Elevated Temperature F Hydrolysis B->F G Oxidation B->G C Extreme pH C->F D Oxygen / Oxidants D->G H Loss of Potency & Inaccurate Results E->H F->H G->H

Caption: Key factors and pathways leading to DMB degradation.

References

Validation & Comparative

A Comparative Analysis of Demethyleneberberine Chloride and Berberine Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Demethyleneberberine chloride and Berberine (B55584) hydrochloride, focusing on their anticancer, anti-inflammatory, and antidiabetic properties. The information is supported by available experimental data to aid in research and development decisions.

Executive Summary

Berberine, a well-studied isoquinoline (B145761) alkaloid, and its metabolite, Demethyleneberberine (also known as Berberrubine), both exhibit a wide range of pharmacological activities. While Berberine hydrochloride is more extensively researched and commercially available, evidence suggests that this compound may offer comparable or, in some instances, superior potency. This guide synthesizes the current understanding of their comparative efficacy, supported by quantitative data where available, and details the experimental methodologies used in these assessments.

Data Presentation

Anticancer Efficacy

The following table summarizes the available quantitative data on the anticancer efficacy of Demethyleneberberine and Berberine. Direct comparative studies are limited, and efficacy can be highly cell-line dependent.

CompoundCancer Cell LineAssayIC50 (µM)Reference
Demethyleneberberine (Berberrubine) A549 (Non-small-cell lung cancer)MTT Assay> 100[1]
H23 (Non-small-cell lung cancer)MTT Assay> 100[1]
H1435 (Non-small-cell lung cancer)MTT Assay> 100[1]
Berberine hydrochloride Tca8113 (Oral squamous cell carcinoma)MTT Assay218.52 ± 18.71[2]
CNE2 (Nasopharyngeal carcinoma)MTT Assay249.18 ± 18.14[2]
MCF-7 (Breast cancer)MTT Assay272.15 ± 11.06[2]
Hela (Cervical cancer)MTT Assay245.18 ± 17.33[2]
HT29 (Colon cancer)MTT Assay52.37 ± 3.45[2]
MG-63 (Osteosarcoma)MTT Assay77.08 (24h), 12.42 (48h)[3]
TNBC cell lines (various)MTT Assay0.19 - 16.7[4]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Anti-inflammatory Efficacy
CompoundModelKey FindingsReference
Demethyleneberberine TNBS-induced colitis in ratsAlleviated colitis and suppressed TLR4 signaling.[5]
Berberine Carrageenan-induced paw edema in ratsReduced PGE2 production.[6]
Oxyberberine vs. Berberine vs. Dihydroberberine LPS-induced RAW264.7 macrophagesRelative efficiency: Oxyberberine > Berberine > Dihydroberberine in reducing pro-inflammatory cytokines.[2]
Antidiabetic Efficacy

While direct comparative data is lacking, some studies have evaluated the effects of both compounds on glucose metabolism.

CompoundModelKey FindingsReference
Berberine hydrochloride Prediabetic human subjectsReduced Fasting Plasma Glucose by 12.6 mg/dl and Postprandial Plasma Glucose by 21.8 mg/dl after 12 weeks.[7]
Cinnamic acid berberrubine (B190655) esters In vitro glucose consumption assayMore potent (27.4-33.6% increased activity) than berberine at 5 µg/mL.[8]

Experimental Protocols

MTT Assay for Anticancer Activity Assessment

This protocol is a standard colorimetric assay for assessing cell viability.

Principle: The assay is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Berberine hydrochloride for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity Assessment

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer this compound, Berberine hydrochloride, or a reference drug (e.g., Indomethacin) orally or intraperitoneally at various doses one hour before carrageenan injection. A control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Mechanisms of Action

Both this compound and Berberine hydrochloride exert their effects by modulating multiple signaling pathways.

Key Signaling Pathways
  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Both compounds have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[9][10] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in cell proliferation, differentiation, and apoptosis. Berberine has been shown to modulate these pathways, contributing to its anticancer effects.[11]

  • AMPK (AMP-activated protein kinase) Pathway: Activation of AMPK by berberine plays a crucial role in its antidiabetic effects by promoting glucose uptake and inhibiting gluconeogenesis.[12][13]

  • TLR4 (Toll-like receptor 4) Signaling: Demethyleneberberine has been shown to inhibit the TLR4 signaling pathway, which is involved in the innate immune response and inflammation.[5]

  • c-Myc/HIF-1α Pathway: Demethyleneberberine can induce cell cycle arrest and senescence in non-small cell lung cancer cells by downregulating the c-Myc/HIF-1α pathway.[14]

G cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 Signaling Cascade cluster_2 Transcription Factors cluster_3 Cellular Response Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 MAPK MAPK TLR4->MAPK NF-kB NF-kB TLR4->NF-kB AP-1 AP-1 MAPK->AP-1 Apoptosis Apoptosis MAPK->Apoptosis AMPK AMPK Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Inflammation Inflammation NF-kB->Inflammation Cell Proliferation Cell Proliferation NF-kB->Cell Proliferation AP-1->Inflammation AP-1->Cell Proliferation Demethyleneberberine Demethyleneberberine Demethyleneberberine->TLR4 Inhibits Berberine Berberine Berberine->MAPK Modulates Berberine->AMPK Activates Berberine->NF-kB Inhibits G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Inflammation Induction Inflammation Induction Compound Administration->Inflammation Induction Efficacy Measurement Efficacy Measurement Inflammation Induction->Efficacy Measurement Data Analysis Data Analysis Efficacy Measurement->Data Analysis Data Analysis->Comparative Analysis

References

A Comparative Analysis of Demethyleneberberine Chloride and Other Natural Compounds for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Demethyleneberberine chloride (DMB), a key metabolite of Berberine (B55584), with its parent compound and another widely studied natural product, Curcumin. The comparison focuses on their therapeutic potential in oncology, inflammatory conditions, and metabolic diseases, with supporting experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Executive Summary

Demethyleneberberine (DMB) is an active metabolite of Berberine, formed primarily in the liver, that demonstrates significant therapeutic potential.[1] Emerging research indicates that DMB may offer advantages over its parent compound, Berberine, in terms of efficacy and toxicity in certain contexts. This guide synthesizes available data to compare the bioactivity of DMB, Berberine, and Curcumin, a polyphenol from Curcuma longa, across key therapeutic areas. All three compounds modulate critical signaling pathways, including NF-κB and AMPK, which are central to inflammation, metabolism, and cancer progression.

Comparative Efficacy and Bioactivity

The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of Demethyleneberberine, Berberine, and Curcumin.

Anti-Inflammatory Activity

The anti-inflammatory properties of these natural compounds are often attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.

CompoundAssayModelKey FindingsIC₅₀ (μM)Reference
Demethyleneberberine TLR4 Signaling InhibitionTNBS-induced colitis in ratsAlleviated colitis and suppressed TLR4 signaling. Rescued mice from LPS-induced sepsis shock.N/A[2]
Berberine NF-κB InhibitionLPS-stimulated RAW264.7 cellsInhibited production of pro-inflammatory cytokines.~11.64 (NO production)[3]
Curcumin NF-κB InhibitionLPS-stimulated RAW264.7 cellsDose-dependently inhibited NF-κB luciferase activity.~18 (NF-κB activity)[4]

Note: IC₅₀ values are highly dependent on the specific assay conditions and cell lines used. Direct comparison should be made with caution when data is from different studies.

Anti-Cancer Activity: Non-Small Cell Lung Cancer (NSCLC)

These compounds have been investigated for their potential to inhibit the proliferation of non-small cell lung cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

CompoundCell LineIC₅₀ (μM)Reference
Berberine A549, H1435IC₅₀ not determined, but derivatives showed activity in the range of 0.6–12.9 μM[5]
Berberine CNE-2 (Nasopharyngeal Carcinoma)49.5 (48h), 13.3 (72h)[3]
Curcumin A5496-15 μM (dose-dependent inhibition)[6]
Curcumin + Berberine A549Synergistic effect, inducing >77% cell death[7]

Note: The data is compiled from multiple sources and may not be directly comparable due to variations in experimental protocols.

Mechanism of Action: Key Signaling Pathways

Demethyleneberberine, Berberine, and Curcumin exert their effects by modulating multiple signaling pathways. Below are visualizations of two of the most significant pathways.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammatory responses. Its inhibition is a key mechanism for the anti-inflammatory effects of many natural compounds.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 IKK IKK Complex TLR4_MD2->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_active NF-κB (p65/p50) (Active) Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription DMB Demethyleneberberine DMB->TLR4_MD2 Inhibits Berberine Berberine Berberine->IKK Inhibits Curcumin Curcumin Curcumin->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway
AMPK Signaling Pathway Activation

The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy metabolism. Its activation is beneficial in metabolic diseases like NAFLD and has also been linked to anti-cancer effects.

AMPK_Pathway cluster_effects Downstream Effects DMB Demethyleneberberine AMPK AMPK DMB->AMPK Activates Berberine Berberine Berberine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes Autophagy Autophagy AMPK->Autophagy Promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Activation of the AMPK Signaling Pathway

Detailed Experimental Protocols

For reproducibility and further investigation, the following are detailed methodologies for key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay (NF-κB Luciferase Reporter Assay)

This assay is used to quantify the inhibition of NF-κB transcriptional activity.

  • Cell Culture and Plating:

    • Maintain RAW264.7 macrophages stably transfected with an NF-κB luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of Demethyleneberberine, Berberine, or Curcumin for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 6-24 hours to activate the NF-κB pathway. An unstimulated control group should be included.

  • Luciferase Activity Measurement:

    • After incubation, lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add a luciferase assay reagent containing luciferin (B1168401) substrate to each well.

    • Measure the luminescence intensity using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity of treated cells to that of the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NF-κB activity.

AMPK Activation Assay (Western Blot)

This protocol details the detection of phosphorylated AMPK (p-AMPK), an indicator of its activation.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HepG2 hepatocytes or A549 lung cancer cells) in 6-well plates until they reach 70-80% confluency.

    • Treat the cells with desired concentrations of Demethyleneberberine, Berberine, or Curcumin for a specified time (e.g., 1, 6, or 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. A loading control antibody (e.g., β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the p-AMPK levels to the total AMPK levels to determine the extent of activation.

Conclusion

This compound, Berberine, and Curcumin are promising natural compounds with multifaceted therapeutic potential. DMB, as a primary metabolite of Berberine, shows particular promise and may exhibit superior activity in certain therapeutic contexts, such as liver disease.[1] The synergistic effects observed when combining Berberine and Curcumin suggest that multi-target approaches could be beneficial, particularly in cancer therapy.[7] The provided data and protocols serve as a valuable resource for researchers to further explore the mechanisms and comparative efficacy of these compounds in preclinical and clinical settings. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these natural products.

References

Demethyleneberberine Chloride: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Demethyleneberberine chloride (DMB), a primary metabolite of berberine, is emerging as a compound of significant interest in the scientific and drug development communities. Possessing a unique mitochondria-targeting antioxidant property, DMB has demonstrated promising therapeutic potential across a spectrum of diseases, including inflammatory conditions, metabolic disorders, cancer, and neurodegenerative diseases. This guide provides an objective comparison of DMB's performance with existing alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic promise.

Therapeutic Area: Inflammatory Bowel Disease (Colitis)

DMB has shown significant efficacy in preclinical models of colitis, primarily through the inhibition of the NF-κB and TLR4 signaling pathways, which are critical mediators of inflammation.[1]

Comparative Efficacy Data:

CompoundAnimal ModelDosageKey Efficacy EndpointResult
This compound DSS-induced colitis (mice)150 & 300 mg/kgReduced Disease Activity Index (DAI)Significant alleviation of weight loss and diminished myeloperoxidase (MPO) activity[2]
BerberineDSS-induced colitis (mice)100 mg/kgReduced Disease Activity Index (DAI)Significant decrease in DAI score and colonic MPO activity[3]
SulfasalazineDSS-induced colitis (mice)200 mg/kgReduced Disease Activity Index (DAI)Significant reduction in DAI score[4]

Signaling Pathway: DMB in Colitis

DMB_Colitis_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 DMB Demethyleneberberine chloride DMB->TLR4_MD2 Inhibits NF_kB NF-κB MyD88->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Inflammation Colonic Inflammation Inflammatory_Cytokines->Inflammation DMB_NAFLD_Pathway DMB Demethyleneberberine chloride AMPK AMPK DMB->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Lipid_Accumulation Hepatic Lipid Accumulation Fatty_Acid_Synthesis->Lipid_Accumulation Fatty_Acid_Oxidation->Lipid_Accumulation Reduces DMB_NSCLC_Pathway DMB Demethyleneberberine chloride c_Myc c-Myc DMB->c_Myc Downregulates Cellular_Senescence Cellular Senescence DMB->Cellular_Senescence Induces HIF_1a HIF-1α c_Myc->HIF_1a Cell_Cycle_Progression Cell Cycle Progression HIF_1a->Cell_Cycle_Progression Promotes DSS_Colitis_Workflow Start Acclimatize Mice (1 week) DSS_Admin Administer 2-5% DSS in drinking water (5-7 days) Start->DSS_Admin Monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding DSS_Admin->Monitoring Sacrifice Sacrifice & Colon Harvest Monitoring->Sacrifice Analysis Analysis: - Colon length & weight - Histology (H&E) - MPO assay - Cytokine analysis Sacrifice->Analysis ELISA_Workflow Coat_Plate Coat plate with capture antibody Block Block non-specific binding sites Coat_Plate->Block Add_Sample Add sample (containing cytokine) Block->Add_Sample Add_Detection_Ab Add biotinylated detection antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB substrate Add_Enzyme->Add_Substrate Read_Plate Read absorbance Add_Substrate->Read_Plate Western_Blot_Workflow Lysis Cell/Tissue Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-pAMPK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

A Comparative Analysis of Demethyleneberberine Chloride and Dihydroberberine Activity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Demethyleneberberine chloride and Dihydroberberine, two prominent derivatives of berberine (B55584), for researchers, scientists, and professionals in drug development. The following sections detail their mechanisms of action, present quantitative data from experimental studies, and outline the protocols for key assays.

Introduction

Berberine, a natural isoquinoline (B145761) alkaloid, is well-documented for its broad range of pharmacological activities. However, its clinical application is often hampered by poor oral bioavailability. To address this limitation, derivatives such as this compound and Dihydroberberine have been developed and studied. Demethyleneberberine, a metabolite of berberine, has shown potent intrinsic pharmacological activities, particularly in inflammation and cancer. Dihydroberberine, a reduced form of berberine, is primarily recognized for its significantly enhanced bioavailability, leading to higher plasma levels of berberine after oral administration. This guide offers a side-by-side comparison of their reported activities, supported by experimental data.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and Dihydroberberine, focusing on their pharmacokinetic profiles and in vitro activities.

Table 1: Pharmacokinetic Parameters

CompoundSpeciesDoseRouteCmaxTmaxAUCAbsolute Bioavailability (%)Reference
DemethyleneberberineRat20 mg/kgi.g.-0.08 ± 0.00 h-2.44
Rat40 mg/kgi.g.-0.08 ± 0.00 h-5.92
Mouse40 mg/kgi.g.-0.08 ± 0.00 h-4.47
Dihydroberberine (as Berberine)Human100 mgOral3.76 ± 1.4 ng/mL-284.4 ± 115.9 ng/mL × 120 min-
Human200 mgOral12.0 ± 10.1 ng/mL---
Berberine (for comparison)Human500 mgOral0.4 ± 0.17 ng/mL-42.3 ± 17.6 ng/mL × 120 min-

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve, i.g.: Intragastric

Table 2: In Vitro Activity

CompoundAssayCell Line/TargetEffectConcentration/IC50Reference
This compoundAnti-inflammatoryRAW264.7Inhibition of pro-inflammatory cytokines10, 20, 40 µM
Anti-cancerNSCLC cellsInhibition of cell migration and cell cycle arrest-
DihydroberberineEnzyme InhibitionPancreatic LipaseInhibition8 µg/ml

IC50: Half-maximal inhibitory concentration, NSCLC: Non-small cell lung cancer

Signaling Pathways and Mechanisms of Action

Both this compound and Dihydroberberine have been shown to modulate key signaling pathways involved in cellular metabolism and inflammation.

AMP-Activated Protein Kinase (AMPK) Pathway

Activation of AMPK is a central mechanism for both compounds, similar to berberine. AMPK acts as a master regulator of cellular energy homeostasis. Its activation leads to a switch from anabolic to catabolic pathways to restore cellular energy balance.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects DMB_DHB Demethyleneberberine or Dihydroberberine Complex_I Mitochondrial Complex I Inhibition DMB_DHB->Complex_I ROS ↑ ROS AMPK AMPK ROS->AMPK Complex_I->ROS Glycolysis ↑ Glycolysis AMPK->Glycolysis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation mTORC1 ↓ mTORC1 Signaling (Protein Synthesis) AMPK->mTORC1

AMPK signaling pathway activation.
NF-κB Signaling Pathway

Demethyleneberberine has been specifically shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting this pathway, Demethyleneberberine reduces the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_inhibition Inhibition cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4/MD2 LPS->TLR4 IKK IKK Activation TLR4->IKK DMB Demethyleneberberine DMB->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a compound after oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration: The compound (e.g., this compound or Dihydroberberine) is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Analysis: Plasma concentrations of the compound and its metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Pharmacokinetic_Workflow Animal_Dosing Oral Gavage of Compound Blood_Collection Serial Blood Sampling (Tail Vein) Animal_Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis Data_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->Data_Analysis

Replicating Published Findings on Demethyleneberberine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of published findings on Demethyleneberberine chloride (DMB), a metabolite of berberine (B55584). It is intended to assist researchers in replicating and building upon existing studies by offering a comparative analysis of DMB's performance against its parent compound, berberine, and another key metabolite, dihydroberberine. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of DMB's therapeutic potential.

Executive Summary

This compound is a naturally occurring compound that has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies. As a metabolite of the well-researched alkaloid berberine, DMB presents a promising avenue for therapeutic development. This guide collates available data to provide a clear comparison of its activities and outlines the methodologies required to investigate its mechanisms of action further.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and its comparators, berberine and dihydroberberine, across key therapeutic areas.

Table 1: Anti-Cancer Activity (IC50 Values in µM)

CompoundA549 (NSCLC)NCI-H460 (NSCLC)NCI-H1299 (NSCLC)MDA-MB-231 (Breast)HCC70 (Breast)BT-20 (Breast)MDA-MB-468 (Breast)MG-63 (Osteosarcoma)HeLa (Cervical)HepG2 (Liver)
This compound (DMB) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Berberine 139.4[1]--16.7[2][3]0.19[2][3]0.23[2][3]0.48[2][3]77.08 (24h), 12.42 (48h)[4]159.5[1]3587.9[1]
Dihydroberberine 11.17[5]46.33[5]37.91[5]-------

Note: The lack of publicly available IC50 values for this compound presents a significant data gap and a key area for future research.

Table 2: Anti-Inflammatory Activity

CompoundModelKey FindingsReference
This compound (DMB) DSS-induced colitis in miceSignificantly reduced weight loss, myeloperoxidase (MPO) activity, and production of pro-inflammatory cytokines (TNF-α, IL-6).[6][6]
Berberine LPS-stimulated macrophagesInhibited expression and secretion of TNF-α, MCP-1, and IL-6.[7][7]
Dihydroberberine In vivo murine inflammatory modelsMitigated acetic acid-induced vascular permeability, xylene-elicited ear edema, and carrageenan-caused paw edema.[8][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and its analogs.

In Vivo Model of Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis

This protocol is widely used to mimic the pathology of inflammatory bowel disease.

  • Animal Model: Female C57BL/6 mice (6-8 weeks old).

  • Induction of Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in sterile drinking water for 5-7 consecutive days.[9][10][11][12]

  • DMB Administration:

    • Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.

    • Dosage: Administer this compound orally via gavage at doses of 150 mg/kg and 300 mg/kg daily for the duration of the DSS treatment.[13]

  • Outcome Measures:

    • Disease Activity Index (DAI): Monitor and score daily for weight loss, stool consistency, and presence of blood.[14]

    • Colon Length: Measure the length of the colon from the cecum to the anus upon sacrifice.

    • Histological Analysis: Collect colon tissue, fix in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.[14]

    • Myeloperoxidase (MPO) Assay: Homogenize colon tissue to quantify neutrophil infiltration as a marker of inflammation.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 in colon tissue homogenates using ELISA or qPCR.

Cell Viability and Cytotoxicity (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][15][16][17][18]

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add various concentrations of DMB to the wells. Include a vehicle control (DMSO alone) and a negative control (untreated cells).

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[4][15][16][17][18]

  • Assay Procedure:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.[4][15][16][17][18]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of DMB that inhibits cell growth by 50%) by plotting a dose-response curve.

Western Blot Analysis of NF-κB Signaling Pathway

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.

  • Cell Treatment and Lysis:

    • Treat cells with this compound with or without a stimulant (e.g., LPS or TNF-α) for the desired time.

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

DMB_NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Release IkB IκB IkB_NFkB->IkB Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription DMB Demethyleneberberine Chloride (DMB) DMB->IKK Inhibition

Caption: DMB inhibits the NF-κB signaling pathway.

DMB_Cancer_Pathway cluster_cell Cancer Cell DMB Demethyleneberberine Chloride (DMB) cMyc c-Myc DMB->cMyc Inhibition Senescence Cellular Senescence DMB->Senescence Induction HIF1a HIF-1α cMyc->HIF1a Upregulation CellCycle Cell Cycle Progression HIF1a->CellCycle Promotion Proliferation Cell Proliferation CellCycle->Proliferation CellCycle->Senescence Arrest

Caption: DMB's anti-cancer mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Hypothesis Formulation invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_culture Cell Culture (Cancer/Immune Cells) invitro->cell_culture animal_model Animal Model (e.g., DSS-induced colitis) invivo->animal_model data_analysis Data Analysis and Interpretation conclusion Conclusion and Future Directions data_analysis->conclusion treatment Treatment with DMB and Controls cell_culture->treatment cck8 CCK-8 Assay (Viability/IC50) treatment->cck8 western Western Blot (Signaling Pathways) treatment->western elisa ELISA/qPCR (Cytokine Levels) treatment->elisa cck8->data_analysis western->data_analysis elisa->data_analysis dmb_admin DMB Administration animal_model->dmb_admin outcome Outcome Measurement (DAI, Histology, etc.) dmb_admin->outcome outcome->data_analysis

Caption: General workflow for DMB evaluation.

References

Demethyleneberberine Chloride vs. Synthetic Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Demethyleneberberine (DMB) chloride and its synthetic analogs, focusing on their anti-cancer and anti-inflammatory properties. This document summarizes key performance data, details experimental protocols for cited assays, and visualizes relevant signaling pathways to facilitate informed decisions in drug discovery and development.

Demethyleneberberine, a natural metabolite of berberine (B55584), has garnered significant attention for its diverse pharmacological activities. Concurrently, extensive research has focused on synthesizing berberine analogs to enhance bioavailability and therapeutic efficacy. This guide offers a comparative analysis of their performance based on available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Demethyleneberberine chloride and various synthetic berberine analogs against several cancer cell lines and markers of inflammation. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Anti-Cancer Activity (IC50 Values in µM)

Compound/AnalogCell LineIC50 (µM)Reference
Demethyleneberberine (DMB) A549 (Lung Carcinoma)Not explicitly found in searches
HCT116 (Colon Carcinoma)Not explicitly found in searches
HeLa (Cervical Carcinoma)Not explicitly found in searches
Berberine (Parent Compound) HeLa (Cervical Carcinoma)>200 (48h)[1]
HL-60 (Leukemia)21.4 (48h)[1]
SMMC-7721 (Hepatocellular Carcinoma)14.861±2.4[2]
Synthetic Analog: 9-O-(3-bromopropoxy)-berberine (Derivative 3) HeLa (Cervical Carcinoma)36.0 (48h)[1]
HL-60 (Leukemia)0.7 (48h)[1]
Synthetic Analog: 13-n-Octylberberine SMMC7721 (Hepatocellular Carcinoma)0.02 ± 0.01[3]
HepG2 (Hepatocellular Carcinoma)0.85 ± 0.12[3]
Synthetic Analog: 8-octyl-13-bromo-berberine (Compound 4) HepG2 (Hepatocellular Carcinoma)3.33 µg/mL[2]
Synthetic Analog: 13-phenylpropyl-berberine HepG2 (Hepatocellular Carcinoma)0.08 µg/mL[2]
Synthetic Analog: 9-O-hydrophobic modified berberine (Compound 9) HeLa (Cervical Carcinoma)4.87 ± 0.24[4]
Synthetic Analog: Linoleic acid-modified berberine (Compound 8) A549 (Lung Carcinoma)3.24 - 7.30[4]

Table 2: Anti-Inflammatory Activity (IC50 Values)

Compound/AnalogParameterIC50Cell Line/ModelReference
Berberine NO Production11.64 µMRAW 264.7[2]
Oxyberberine (Natural Derivative) NO Production9.32 µMRAW 264.7[2]
Dihydroberberine (Natural Derivative) NO Production>100 µMRAW 264.7
Synthetic Analog: 3i NO ProductionSignificantly improved vs BerberineRAW264.7[5]
Synthetic Analog: 5e NO ProductionSignificantly improved vs BerberineRAW264.7[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or synthetic analogs) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for NF-κB Pathway Activation

This protocol details the steps to investigate the effect of compounds on the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins.[9][10][11]

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the test compounds for the desired time. For inflammatory stimulation, cells can be co-treated with an agent like lipopolysaccharide (LPS). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow start_end start_end process process decision decision data data start Start: Hypothesis Formulation cell_culture Cell Culture & Seeding start->cell_culture compound_treatment Compound Treatment (DMB or Analogs) cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay protein_extraction Protein Extraction compound_treatment->protein_extraction data_analysis Data Analysis & IC50 Calculation viability_assay->data_analysis western_blot Western Blot Analysis protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Experimental Workflow for Compound Evaluation

DMB_TLR4_Signaling receptor receptor protein protein inhibitor inhibitor outcome outcome LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF DMB Demethyleneberberine (DMB) DMB->TLR4_MD2 IKK IKK MyD88->IKK TRIF->IKK NFkB NF-κB IKK->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Inflammatory_Cytokines promotes transcription Synthetic_Analog_MAPK_Signaling stimulus stimulus receptor receptor protein protein inhibitor inhibitor outcome outcome Growth_Factors Growth Factors/ Stress Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis inhibits Synthetic_Analog Synthetic Berberine Analog Synthetic_Analog->Raf Synthetic_Analog->ERK promotes

References

A Head-to-Head Comparison of Demethyleneberberine Chloride and Other Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Demethyleneberberine chloride (DMB), a key metabolite of Berberine (B55584), against its parent compound and other structurally related protoberberine alkaloids: Palmatine (B190311) and Jatrorrhizine. The focus is on their comparative performance in key pharmacological activities, supported by experimental data and detailed protocols.

Introduction to Protoberberine Alkaloids

Protoberberine alkaloids are a class of isoquinoline (B145761) alkaloids found in various medicinal plants, such as those from the Berberis and Coptis species.[1][2][3] They are characterized by a tetracyclic ring system and have garnered significant interest for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-diabetic properties.[1][4][5][6] This guide focuses on Demethyleneberberine (DMB), Berberine, Palmatine, and Jatrorrhizine, exploring the subtle structural differences that lead to significant variations in their biological efficacy and mechanisms of action.

Demethyleneberberine is a primary metabolite of Berberine, formed by the demethylenation of its methylenedioxy group, a transformation primarily catalyzed by hepatic CYP450 enzymes.[7] Emerging evidence suggests that DMB not only shares but, in some instances, surpasses the therapeutic activities of its parent compound, partly due to potentially enhanced bioavailability.[7][8]

Comparative Pharmacological Activities

This section details the comparative efficacy of this compound and other selected alkaloids across various therapeutic areas.

Anti-Inflammatory Activity

Demethyleneberberine has demonstrated potent anti-inflammatory effects. It has been shown to alleviate inflammatory bowel disease (IBD) in mice by inhibiting the NF-κB signaling pathway and regulating T-helper cell homeostasis.[9] It also blocks the maturation of the pro-inflammatory cytokine IL-1β by inhibiting TLR4-mitochondria signaling.[10] Recent studies have further elucidated that DMB targets the myeloid differentiation protein-2 (MD-2), an accessory protein of TLR4, to suppress hyperactivated TLR4 signaling in both MyD88-dependent and -independent manners.[11][12] Palmatine has also been shown to ameliorate gouty inflammation by inhibiting the NLRP3 inflammasome-mediated pyroptosis.[13]

AlkaloidModelKey FindingsReference
Demethyleneberberine DSS-induced colitis in miceSignificantly reduced pro-inflammatory cytokines (IL-6, TNF-α) and inhibited NF-κB activation.[9][9]
Demethyleneberberine TNBS-induced colitis in ratsAlleviated colitis and suppressed TLR4 signaling activation.[11][11]
Palmatine MSU crystal-induced gouty arthritis in miceAttenuated inflammation by inhibiting NLRP3, ASC, caspase-1, and IL-1β.[13][13]
Berberine Various inflammation modelsBroad anti-inflammatory effects reported.[14][14]
Jatrorrhizine Various inflammation modelsExhibits anti-inflammatory properties.[1][1]
Anticancer Activity

Protoberberine alkaloids have been extensively studied for their anti-tumor properties. Demethyleneberberine induces cell cycle arrest and cellular senescence in non-small-cell lung cancer (NSCLC) cells by downregulating the c-Myc/HIF-1α pathway.[15] Berberine and Palmatine have both been shown to inhibit the growth of human rhabdomyosarcoma (RMS) cells, with Berberine demonstrating higher intracellular incorporation and a more significant inhibitory effect on the cell cycle across multiple RMS cell lines.[16] Palmatine has also been found to inhibit the viability and proliferation of estrogen receptor-positive breast cancer cells in a dose-dependent manner.[2][17]

AlkaloidCell LineIC₅₀ (µM)Duration (hrs)Key FindingsReference
Demethyleneberberine NSCLC cellsNot specifiedNot specifiedInduces cell cycle arrest and senescence via c-Myc/HIF-1α pathway.[15][15]
Palmatine MCF7 (Breast Cancer)~15.2 (5.805 µg/mL)72Inhibited viability and proliferation in a dose-dependent manner.[2][17][2][17]
Palmatine T47D (Breast Cancer)~14.2 (5.404 µg/mL)72Inhibited viability and proliferation in a dose-dependent manner.[2][2]
Palmatine ZR-75-1 (Breast Cancer)~13.5 (5.126 µg/mL)72Inhibited viability and proliferation in a dose-dependent manner.[2][2]
Berberine ERMS1, KYM1, RD (Rhabdomyosarcoma)Not specifiedNot specifiedSignificantly inhibited cell cycle at G1 phase in all cell lines.[16][16]
Palmatine ERMS1, KYM1, RD (Rhabdomyosarcoma)Not specifiedNot specifiedSuppressed the growth of RD cells only.[16][16]
Jatrorrhizine Various Cancer CellsVariesVariesExhibits anti-cancer effects.[1][1]
Metabolic Regulation

Berberine is well-documented as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6][7] This activity contributes to its anti-diabetic and lipid-lowering effects.[6][18] Demethyleneberberine, as a metabolite, is also believed to share this AMPK-activating property and has been investigated as a potential therapeutic for non-alcoholic fatty liver disease (NAFLD).[7][19][20] Jatrorrhizine has also shown anti-obesity and hypolipidemic activity by increasing the expression of the hepatic low-density lipoprotein receptor (LDLR).[4]

AlkaloidPrimary Target/PathwayKey Metabolic EffectsReference
Demethyleneberberine AMPK ActivationAttenuates NAFLD, inhibits oxidative stress.[19][20][19][20]
Berberine AMPK ActivationMitigates insulin (B600854) resistance, reduces blood glucose and lipids.[6][21][6][21]
Jatrorrhizine LDLR UpregulationReduces cellular lipid accumulation.[4][4]
Bioavailability and P-glycoprotein Efflux

A significant challenge in the clinical application of many protoberberine alkaloids is their low oral bioavailability, often due to P-glycoprotein (P-gp)-mediated drug efflux.[7][8] A comparative study revealed significant differences in the P-gp efflux capacity among these alkaloids. Demethyleneberberine exhibited the lowest efflux, suggesting it may have higher bioavailability compared to its parent compound, Berberine.[8]

P-gp Efflux Capacity Ranking (Highest to Lowest): Berberrubine > Berberine > Columbamine ~ Jatrorrhizine > Thalifendine > Demethyleneberberine [8]

Key Signaling Pathways

The therapeutic effects of these alkaloids are mediated through the modulation of complex intracellular signaling pathways.

Demethyleneberberine Signaling

DMB is known to modulate several critical pathways related to inflammation and cellular metabolism. It acts as an inhibitor of the NF-κB pathway, a central regulator of inflammatory responses, and as an activator of the AMPK pathway, which governs energy homeostasis.[7][9][19][20]

DMB_Signaling_Pathways cluster_nfkb NF-κB Pathway (Inflammation) cluster_ampk AMPK Pathway (Metabolism) Inflammatory_Stimuli Inflammatory Stimuli (LPS, etc.) TLR4_MD2 TLR4/MD-2 Complex Inflammatory_Stimuli->TLR4_MD2 IKK IKK TLR4_MD2->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB sequesters Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus_NFkB->Pro_inflammatory_Genes activates DMB_NFkB DMB DMB_NFkB->TLR4_MD2 inhibits Low_Energy Low Energy State (High AMP/ATP Ratio) AMPK AMPK Low_Energy->AMPK Metabolic_Processes Metabolic Processes (e.g., Fatty Acid Oxidation) AMPK->Metabolic_Processes regulates Energy_Production ↑ Energy Production Metabolic_Processes->Energy_Production Energy_Consumption ↓ Energy Consumption Metabolic_Processes->Energy_Consumption DMB_AMPK DMB DMB_AMPK->AMPK activates

Signaling pathways modulated by Demethyleneberberine (DMB).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the alkaloids discussed.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from methodologies used to assess the anti-cancer effects of Palmatine.[2]

Objective: To determine the effect of a compound on the metabolic activity and viability of cultured cells.

Materials:

  • Cancer cell lines (e.g., MCF7, T47D)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test alkaloids (this compound, Berberine, Palmatine, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add serial dilutions of test alkaloids incubate_24h->add_compounds incubate_treatment Incubate for 24/48/72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate 4h (Formazan formation) add_mtt->incubate_4h solubilize Add solubilization buffer incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for the MTT cell viability assay.
In Vivo Murine Colitis Model

This protocol is a generalized representation based on studies evaluating the anti-inflammatory effects of Demethyleneberberine.[9]

Objective: To evaluate the therapeutic efficacy of a compound in a chemically-induced model of inflammatory bowel disease.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Dextran sulfate (B86663) sodium (DSS)

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

  • Standard diet and water

  • Equipment for oral gavage, animal weighing, and tissue collection/processing.

Procedure:

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions.

  • Group Allocation: Randomly divide mice into several groups (n=8-10 per group):

    • Control Group: Receive normal drinking water and vehicle.

    • DSS Model Group: Receive DSS in drinking water and vehicle.

    • Treatment Group(s): Receive DSS in drinking water and the test compound at various doses.

  • Induction of Colitis: Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.

  • Compound Administration: Administer the test compound or vehicle daily via oral gavage, starting from day 1 of DSS induction and continuing for the duration of the experiment (e.g., 7-10 days).

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Sacrifice and Sample Collection: At the end of the experiment, euthanize the mice. Collect colon tissues for length measurement, histological analysis (H&E staining), and myeloperoxidase (MPO) activity assay. Spleen and blood samples can also be collected for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

  • Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the different groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound emerges as a highly promising protoberberine alkaloid with a distinct pharmacological profile. Its potent anti-inflammatory activity, mediated through the inhibition of the TLR4/NF-κB pathway, and its potential for metabolic regulation via AMPK activation are significant.[9][11][19][20] Notably, its lower P-glycoprotein efflux capacity compared to Berberine suggests a potential for improved oral bioavailability, addressing a key limitation of its parent compound.[8] While Berberine remains a benchmark alkaloid with a vast body of research, DMB's unique characteristics warrant further investigation. Palmatine and Jatrorrhizine also exhibit valuable therapeutic properties, but direct comparative data with DMB is less common.[2][4] Future research should focus on more head-to-head preclinical and clinical studies to fully elucidate the comparative therapeutic potential of these related alkaloids.

References

Demethyleneberberine Chloride: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethyleneberberine (DMB) chloride, a primary metabolite of the well-known natural alkaloid berberine, has garnered significant attention for its diverse pharmacological activities. Exhibiting anti-inflammatory, antioxidant, and anti-cancer properties, DMB often demonstrates comparable or even superior potency to its parent compound. This guide provides a comprehensive comparison of the in vitro and in vivo activities of DMB chloride, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Data Presentation: Quantitative Insights into DMB's Efficacy

The following tables summarize key quantitative data from preclinical studies, offering a comparative look at DMB's performance in both laboratory and living models.

Table 1: In Vitro Activity of Demethyleneberberine Chloride
Cell LineAssay TypeConcentration/IC50Observed EffectReference
RAW264.7 (Murine Macrophages)Nitric Oxide (NO) Production10, 20, 40 µMInhibition of LPS-induced NO production[1]
RAW264.7 (Murine Macrophages)Cytokine Production (TNF-α, IL-6)10, 20, 40 µMInhibition of LPS-induced pro-inflammatory cytokine production[1]
NSCLC (Non-Small Cell Lung Cancer) CellsCCK-8 Assay, Colony FormationNot SpecifiedEfficient inhibition of cell proliferation and colony formation[2]
NSCLC (Non-Small Cell Lung Cancer) CellsFlow CytometryNot SpecifiedInduction of cell cycle arrest and cellular senescence[2]
Table 2: In Vivo Activity of this compound
Animal ModelDisease/ConditionDosing RegimenKey FindingsReference
DSS-induced Colitis (Mice)Inflammatory Bowel Disease150 and 300 mg/kg, oral administrationAlleviation of weight loss, reduced myeloperoxidase (MPO) activity, decreased pro-inflammatory cytokines (TNF-α, IL-6)[1]
TNBS-induced Colitis (Rats)Inflammatory Bowel DiseaseNot SpecifiedAlleviation of colitis and suppression of TLR4 signaling[3][4]
NSCLC Xenograft (Mice)Non-Small Cell Lung CancerNot SpecifiedEfficient inhibition of tumor xenograft growth[2]
Table 3: Comparative Pharmacokinetic Parameters of Demethyleneberberine in Rodents (Oral Administration)
ParameterSpeciesDoseTmax (h)Bioavailability (%)Reference
DemethyleneberberineRat20 mg/kg~0.0835.94Not Specified
DemethyleneberberineMouse40 mg/kg~0.0834.47Not Specified

Tmax: Time to reach maximum plasma concentration.

Correlation of In Vitro and In Vivo Findings

A direct quantitative correlation between in vitro IC50 values and in vivo efficacy for DMB is not extensively documented in the current literature. However, a strong qualitative correlation is evident.

For instance, in the context of inflammation, the concentrations of DMB (10-40 µM) that effectively inhibit the pro-inflammatory NF-κB pathway and cytokine production in RAW264.7 macrophage cells in vitro translate to the significant anti-inflammatory effects observed in mouse models of colitis at oral doses of 150-300 mg/kg.[1] This suggests that the molecular mechanisms observed in cell culture are relevant to the therapeutic outcomes in a whole-organism setting.

Similarly, the potent anti-proliferative and senescence-inducing effects of DMB on non-small cell lung cancer (NSCLC) cells in vitro are mirrored by the compound's ability to inhibit tumor growth in NSCLC xenograft models in vivo.[2] While specific dose-response relationships linking the two are yet to be fully elucidated, the consistent anti-cancer activity across both experimental systems underscores the therapeutic potential of DMB.

Key Signaling Pathways Modulated by Demethyleneberberine

DMB exerts its biological effects through the modulation of several critical intracellular signaling pathways.

NF-κB Signaling Pathway

In inflammatory conditions, DMB has been shown to inhibit the activation of the NF-κB pathway.[1] This is a crucial mechanism as NF-κB is a key transcriptional regulator of pro-inflammatory genes, including cytokines and chemokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκB IKK->p_IkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation p_IkB->IkB Degradation DMB Demethyleneberberine Chloride DMB->IKK Inhibition DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Demethyleneberberine's inhibition of the NF-κB pathway.

AMPK Signaling Pathway

DMB is also known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic pathways and the promotion of catabolic processes, which is relevant to DMB's effects on cancer cell metabolism.

AMPK_Pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects DMB Demethyleneberberine Chloride AMPK AMPK DMB->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Activation mTORC1 mTORC1 p_AMPK->mTORC1 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Demethyleneberberine's activation of the AMPK pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature.

In Vitro Cell Viability Assay (CCK-8)

This assay is used to assess the effect of DMB on the proliferation and viability of cell lines.

CCK8_Workflow A Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) B Incubate for 24 hours (allow cells to adhere) A->B C Treat with varying concentrations of this compound B->C D Incubate for a specified period (e.g., 24, 48, or 72 hours) C->D E Add CCK-8 solution to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm using a microplate reader F->G H Calculate cell viability (%) and IC50 G->H

Caption: Experimental workflow for a CCK-8 cell viability assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of DMB chloride in culture medium. Replace the existing medium with 100 µL of the DMB-containing medium. Include vehicle-treated controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

In Vivo DSS-Induced Colitis Model

This model is used to evaluate the anti-inflammatory effects of DMB in an animal model of inflammatory bowel disease.

Colitis_Workflow A Induce colitis in mice with 3% Dextran Sulfate Sodium (DSS) in drinking water for 7 days B Divide mice into groups: - Control (no DSS) - DSS + Vehicle - DSS + DMB (e.g., 150 mg/kg) - DSS + DMB (e.g., 300 mg/kg) A->B C Administer DMB or vehicle orally once daily during DSS treatment B->C D Monitor body weight, stool consistency, and rectal bleeding daily C->D E Sacrifice mice at the end of the study D->E F Collect colon tissue for analysis: - Measure colon length - Histological examination - Myeloperoxidase (MPO) assay - Cytokine analysis (e.g., ELISA) E->F

Caption: Experimental workflow for a DSS-induced colitis model.

Protocol Details:

  • Induction of Colitis: Administer 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water of mice for a period of 7 days to induce acute colitis.

  • Animal Grouping: Randomly divide the mice into different treatment groups: a healthy control group, a DSS-treated group receiving a vehicle, and DSS-treated groups receiving different doses of DMB chloride (e.g., 150 and 300 mg/kg).

  • Drug Administration: Administer DMB chloride or the vehicle orally to the respective groups once daily throughout the DSS treatment period.

  • Monitoring: Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.

  • Tissue Collection: At the end of the experimental period, euthanize the mice and carefully excise the colon.

  • Analysis: Measure the length of the colon. Process sections of the colon for histological analysis to assess tissue damage. Homogenize portions of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Conclusion

This compound demonstrates significant and consistent biological activity both in vitro and in vivo. Its ability to modulate key signaling pathways, such as NF-κB and AMPK, translates from cellular models to efficacy in animal models of inflammation and cancer. While a more direct quantitative correlation between in vitro potency and in vivo efficacy requires further investigation, the existing data strongly supports the continued development of DMB as a potential therapeutic agent. The provided experimental protocols offer a foundation for researchers to further explore the promising pharmacological profile of this natural compound.

References

Demethyleneberberine Chloride: A Preclinical Contender Against Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethyleneberberine chloride (DMB), a natural mitochondria-targeted antioxidant derived from the traditional Chinese medicine Cortex Phellodendri, is emerging as a promising therapeutic candidate across a spectrum of inflammatory and neoplastic diseases. As a metabolite of Berberine, DMB exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This guide provides a comprehensive comparison of the preclinical data for this compound against current standard-of-care drugs in key therapeutic areas: Inflammatory Bowel Disease (IBD), Non-Alcoholic Fatty Liver Disease (NAFLD), Alcoholic Liver Disease (ALD), and Non-Small Cell Lung Cancer (NSCLC).

Currently, research on this compound is in the preclinical phase, with no registered human clinical trials to date. The following comparisons are based on in vitro and in vivo animal studies of DMB, juxtaposed with the established clinical efficacy of standard-of-care treatments. Additionally, due to the close metabolic relationship, relevant comparative data for its parent compound, Berberine, is included to provide a broader context.

Inflammatory Bowel Disease (IBD)

Standard-of-Care: Treatment for IBD, including ulcerative colitis and Crohn's disease, typically involves a stepwise approach starting with 5-aminosalicylic acid (5-ASA) compounds like mesalazine, followed by corticosteroids for acute flares, and escalating to immunomodulators and biologic therapies (e.g., anti-TNF agents) for moderate to severe disease.[1][2][3][4]

This compound (DMB) - Preclinical Evidence: In animal models of colitis, DMB has demonstrated significant anti-inflammatory effects. Studies show that DMB can alleviate weight loss, reduce the activity of myeloperoxidase (a marker of inflammation), and decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[5] The mechanism of action appears to involve the inhibition of the NF-κB signaling pathway and the regulation of T-helper cell balance.[5]

Comparative Insights: While direct comparisons are unavailable, preclinical studies on the parent compound, Berberine, have shown that its addition to mesalazine (a 5-ASA drug) more potently ameliorated colitis in mice than mesalazine alone. A meta-analysis of clinical trials on Berberine in ulcerative colitis found that Berberine combined with mesalazine significantly improved the clinical efficacy rate and reduced inflammatory markers compared to mesalazine alone.[6][7] This suggests that DMB, as a metabolite, may hold similar synergistic potential.

Quantitative Data Summary: DMB in IBD Models vs. Standard-of-Care
ParameterThis compound (Preclinical)Standard-of-Care (Clinical)
Efficacy Endpoint Reduction in Disease Activity Index (DAI) in miceClinical remission and mucosal healing in humans
Mechanism of Action Inhibition of NF-κB pathway, regulation of Th cellsAnti-inflammatory, immunosuppression
Supporting Evidence DSS-induced colitis mouse models[5]Numerous randomized controlled clinical trials
Experimental Protocol: DMB in DSS-Induced Colitis

A widely used preclinical model to evaluate the efficacy of new compounds for IBD is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.

  • Induction of Colitis: Mice are administered 2-3% DSS in their drinking water for a period of 5-7 days to induce acute colitis.[5]

  • Treatment: DMB is orally administered to the mice at doses typically ranging from 150 to 300 mg/kg daily.[5]

  • Evaluation: The severity of colitis is assessed by monitoring body weight, stool consistency, and the presence of blood in the stool, which are combined to calculate a Disease Activity Index (DAI). At the end of the study, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers like MPO, TNF-α, and IL-6.[5]

G cluster_0 Dextran Sulfate Sodium (DSS) Induced Colitis Model Animal Selection Animal Selection DSS Administration DSS Administration Animal Selection->DSS Administration Induces colitis DMB Treatment DMB Treatment DSS Administration->DMB Treatment Treatment group Monitoring Monitoring DMB Treatment->Monitoring Daily observation Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data collection

Experimental workflow for DSS-induced colitis model.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Standard-of-Care: The cornerstone of NAFLD management is lifestyle modification, including diet and exercise, aimed at weight loss.[8][9][10] For patients with non-alcoholic steatohepatitis (NASH), the more severe form of NAFLD, pharmacotherapy with pioglitazone (B448) or vitamin E may be considered.[9][11]

This compound (DMB) - Preclinical Evidence: DMB is identified as an AMP-activated protein kinase (AMPK) activator, a key regulator of metabolism. Its potential in NAFLD is linked to its ability to inhibit oxidative stress and regulate lipid metabolism.

Comparative Insights: A clinical study comparing Berberine to pioglitazone in patients with NAFLD and impaired glucose metabolism found that Berberine plus lifestyle intervention was associated with a greater decrease in hepatic fat content, triglycerides, and total cholesterol compared to pioglitazone plus lifestyle intervention.[12] This suggests that DMB could offer a competitive or complementary approach to existing NAFLD treatments.

Quantitative Data Summary: DMB in NAFLD vs. Standard-of-Care
ParameterThis compound (Preclinical)Standard-of-Care (Clinical)
Efficacy Endpoint Reduction of hepatic steatosis and oxidative stress in animal modelsImprovement in liver histology (steatosis, inflammation, ballooning) in humans
Mechanism of Action AMPK activation, antioxidantImproved insulin (B600854) sensitivity (Pioglitazone), antioxidant (Vitamin E)
Supporting Evidence In vitro and in vivo models of NAFLDRandomized controlled clinical trials

Alcoholic Liver Disease (ALD)

Standard-of-Care: The most critical intervention for ALD is complete abstinence from alcohol.[13][14][15] For severe alcoholic hepatitis, corticosteroids or pentoxifylline (B538998) may be used to reduce liver inflammation.[16][17]

This compound (DMB) - Preclinical Evidence: In a mouse model of ALD, DMB was shown to be a natural mitochondria-targeted antioxidant that inhibits mitochondrial dysfunction, oxidative stress, and steatosis. DMB administration ameliorated lipid peroxidation and macrosteatosis in the liver of ethanol-fed mice.[18]

Quantitative Data Summary: DMB in ALD Models vs. Standard-of-Care
ParameterThis compound (Preclinical)Standard-of-Care (Clinical)
Efficacy Endpoint Reduction of oxidative stress and steatosis in miceReduced liver inflammation and improved short-term survival in severe alcoholic hepatitis
Mechanism of Action Mitochondria-targeted antioxidantAnti-inflammatory
Supporting Evidence Acutely and chronically ethanol-fed mouse models[18]Clinical trials in patients with severe alcoholic hepatitis
Experimental Protocol: DMB in an Alcoholic Liver Disease Mouse Model
  • Induction of ALD: Mice are fed a liquid diet containing ethanol (B145695) for several weeks to induce chronic liver injury. An acute-on-chronic injury model may also be used, involving a binge of ethanol after a period of chronic feeding.

  • Treatment: DMB is administered to the mice, typically via oral gavage.

  • Evaluation: Liver injury is assessed by measuring serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Liver tissue is examined for steatosis, inflammation, and fibrosis. Markers of oxidative stress and mitochondrial function are also analyzed.[18]

G cluster_1 DMB Signaling in ALD DMB DMB Mitochondria Mitochondria DMB->Mitochondria Accumulates in OxidativeStress Oxidative Stress Mitochondria->OxidativeStress Reduces Steatosis Steatosis Mitochondria->Steatosis Ameliorates G cluster_2 DMB Signaling in NSCLC DMB DMB cMyc c-Myc DMB->cMyc Downregulates CellCycleArrest Cell Cycle Arrest DMB->CellCycleArrest Induces Senescence Senescence DMB->Senescence Induces HIF1a HIF-1α cMyc->HIF1a Regulates TumorGrowth Tumor Growth HIF1a->TumorGrowth Promotes CellCycleArrest->TumorGrowth Inhibits Senescence->TumorGrowth Inhibits

References

Independent Verification of Demethyleneberberine Chloride's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Demethyleneberberine chloride (DMB), a natural compound with noted anti-inflammatory and anti-cancer properties. Its performance is compared with its well-known precursor, Berberine (B55584), and other relevant therapeutic alternatives. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound (DMB) demonstrates significant therapeutic potential through distinct molecular mechanisms. Primarily, it functions as a potent anti-inflammatory agent by directly inhibiting the TLR4 signaling pathway via interaction with MD-2, and by suppressing the NF-κB signaling cascade, which in turn regulates T-helper cell differentiation. Furthermore, DMB exhibits anti-cancer activity by downregulating the c-Myc/HIF-1α pathway, leading to cell cycle arrest and cellular senescence.

Berberine, a structurally related alkaloid, primarily exerts its effects through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. This activation leads to broad effects on glucose and lipid metabolism, as well as anti-inflammatory responses. While both compounds share anti-inflammatory and anti-cancer properties, their primary molecular targets and pathways of action differ significantly, suggesting distinct therapeutic applications and potential for combination therapies.

I. Comparative Analysis of Anti-inflammatory Mechanisms

DMB and Berberine both exhibit anti-inflammatory effects, primarily through the modulation of the NF-κB pathway. However, DMB has been shown to have a more direct and potent inhibitory effect on upstream signaling components.

Table 1: Quantitative Comparison of Anti-inflammatory Activity

CompoundTarget PathwayKey Molecular TargetIn Vitro ModelIn Vivo ModelEfficacyReference
This compound (DMB) TLR4/NF-κBMD-2LPS-stimulated RAW264.7 cellsTNBS-induced colitis in ratsSignificantly alleviates colitis and suppresses TLR4 activation.[1][2][1][2]
NF-κB, T-helper cell balanceNF-κBLPS-stimulated RAW264.7 cellsDSS-induced colitis in miceReduces pro-inflammatory cytokines (IL-6, TNF-α) and regulates Th1/Th2 balance.[3][3]
Berberine NF-κB/MAPKIKKLPS-stimulated macrophagesCarrageenan-induced paw edema in miceInhibits NF-κB and MAPK signaling pathways.[4][5][4][5]
TLR4/NF-κB/HIF-1αTLR4, NF-κB, HIF-1αLPS-stimulated NCM460 cellsDSS-induced colitis in miceAmeliorates colitis by inhibiting the TLR4/NF-κB/HIF-1α pathway.[6][7][6][7]
Other NF-κB Inhibitors (e.g., TPCA-1) NF-κBIKKβVariousVariousPotent and selective inhibition of IKKβ.[8][9]

Signaling Pathway Diagram: DMB vs. Berberine in Inflammation

G cluster_DMB Demethyleneberberine (DMB) Pathway cluster_Berberine Berberine Pathway DMB DMB MD2 MD-2 DMB->MD2 Inhibits TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_DMB IKK MyD88->IKK_DMB NFkB_DMB NF-κB IKK_DMB->NFkB_DMB Inflammation_DMB Inflammation NFkB_DMB->Inflammation_DMB Berberine Berberine AMPK_BBR AMPK Berberine->AMPK_BBR Activates IKK_BBR IKK AMPK_BBR->IKK_BBR Inhibits NFkB_BBR NF-κB IKK_BBR->NFkB_BBR Inflammation_BBR Inflammation NFkB_BBR->Inflammation_BBR

Caption: Comparative anti-inflammatory signaling pathways of DMB and Berberine.

II. Comparative Analysis of Anti-Cancer Mechanisms

DMB and Berberine also demonstrate anti-proliferative and pro-apoptotic effects in various cancer cell lines. DMB's mechanism is linked to the c-Myc/HIF-1α axis, while Berberine's anti-cancer effects are often attributed to its AMPK activation and subsequent downstream signaling.

Table 2: Comparative IC50 Values in Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound (DMB) A549Non-small cell lung cancerData not available[10]
H1299Non-small cell lung cancerData not available[10]
Berberine HT29Colon Cancer52.37[11]
Tca8113Oral Squamous Cell Carcinoma218.52[11]
CNE2Nasopharyngeal Carcinoma249.18[11]
HelaCervical Carcinoma245.18[11]
MCF-7Breast Cancer272.15[11]
T47DBreast Cancer25[12]
MGC803Gastric Carcinoma45 (48h)[13]
Other c-Myc/HIF-1α Inhibitors (e.g., WP1066) VariousBrain TumorsData not available[14]

Note: Direct comparative IC50 values for DMB and Berberine in the same cancer cell lines under identical experimental conditions are limited in the currently available literature.

Signaling Pathway Diagram: DMB vs. Berberine in Cancer

G cluster_DMB_Cancer Demethyleneberberine (DMB) Pathway in Cancer cluster_Berberine_Cancer Berberine Pathway in Cancer DMB_C DMB cMyc c-Myc DMB_C->cMyc Inhibits HIF1a HIF-1α cMyc->HIF1a CellCycle Cell Cycle Arrest HIF1a->CellCycle Senescence Cellular Senescence HIF1a->Senescence Berberine_C Berberine AMPK_C AMPK Berberine_C->AMPK_C Activates mTOR mTOR AMPK_C->mTOR Inhibits Apoptosis Apoptosis AMPK_C->Apoptosis Proliferation Proliferation Inhibition mTOR->Proliferation

Caption: Comparative anti-cancer signaling pathways of DMB and Berberine.

III. Detailed Experimental Protocols

A. In Vivo Model of Colitis

Objective: To evaluate the anti-inflammatory effects of DMB and Berberine in a chemically induced colitis model in rodents.

Protocol:

  • Animal Model: Male Sprague Dawley rats or C57BL/6 mice are used.

  • Induction of Colitis:

    • TNBS Model: Rats are fasted and anesthetized. A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is administered intrarectally.[1]

    • DSS Model: Mice are provided with drinking water containing 3% (w/v) dextran (B179266) sodium sulfate (B86663) (DSS) for a specified period (e.g., 7 days).[3][15]

  • Treatment:

    • DMB (e.g., 100 or 200 mg/kg/day) or Berberine (e.g., 200 mg/kg/day) is administered orally by gavage.[1] A vehicle control group receives the vehicle (e.g., 0.5% CMC-Na solution).[1]

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Body weight, stool consistency, and presence of blood in stool are monitored daily.

    • Colon Length and Weight: At the end of the experiment, colons are excised, and their length and weight are measured.

    • Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Activity: MPO activity in colon tissue is measured as an indicator of neutrophil infiltration.

  • Biochemical Analysis:

    • Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue or serum are quantified using ELISA.

    • Western Blot Analysis: Protein expression of key signaling molecules (e.g., p-p65, IκBα) in colon tissue lysates is determined to assess NF-κB pathway activation.

B. In Vitro AMPK Activation Assay

Objective: To determine the effect of Berberine and its alternatives on the activation of AMPK in a cell-based assay.

Protocol:

  • Cell Culture: L6 myotubes or 3T3-L1 adipocytes are cultured in appropriate media.[16]

  • Treatment: Cells are treated with Berberine (e.g., 5 µg/ml) or other test compounds for a specified time (e.g., 30 minutes).[16] A vehicle control (e.g., DMSO) is also included.[16]

  • Cell Lysis: After treatment, cells are washed and lysed in a suitable lysis buffer.

  • Western Blot Analysis:

    • Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

    • A secondary antibody conjugated to horseradish peroxidase is used for detection.

    • The bands are visualized using a chemiluminescence detection system.

  • AMPK Activity Assay (ELISA):

    • Cell lysates are added to a microplate pre-coated with an AMPK substrate peptide.

    • The phosphorylation of the substrate is detected using an antibody specific for the phosphorylated substrate.[17][18]

    • The relative AMPK activity is determined by measuring the absorbance at a specific wavelength.[17][18]

C. In Vitro Anti-Cancer Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of DMB and Berberine on cancer cell viability.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., A549, H1299, HT29, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of DMB or Berberine for a specified period (e.g., 48 hours).[12]

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

IV. Conclusion

The independent verification of this compound's mechanism of action reveals a distinct profile compared to its precursor, Berberine. DMB's potent and direct inhibition of the TLR4/MD-2 and NF-κB signaling pathways suggests its strong potential as a targeted anti-inflammatory agent. Its ability to downregulate the c-Myc/HIF-1α pathway provides a clear rationale for its investigation as an anti-cancer therapeutic.

Berberine's primary role as an AMPK activator positions it as a broader metabolic modulator with significant anti-inflammatory and anti-cancer benefits. The differing primary mechanisms of DMB and Berberine suggest that they may have different optimal therapeutic windows and applications. Further head-to-head comparative studies with robust quantitative data are warranted to fully elucidate their respective potencies and to explore potential synergistic effects in combination therapies. This guide provides a foundational framework for researchers to design and interpret future experiments aimed at further validating and harnessing the therapeutic potential of this compound.

References

A Comparative Analysis of Demethyleneberberine Chloride and Palmatine for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine chloride and Palmatine are two protoberberine alkaloids that have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds, derived from natural sources, exhibit promising potential in the treatment of various diseases, including cancer, inflammatory disorders, and microbial infections. This guide provides a comprehensive comparative study of this compound and Palmatine, presenting available experimental data to facilitate objective evaluation and inform future research and drug development endeavors.

Comparative Data Summary

The following tables summarize the available quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of this compound and Palmatine. It is important to note that direct comparative studies are limited, and the presented data is collated from various independent research projects. This may lead to variations due to different experimental conditions.

Table 1: Comparative Anticancer Activity (IC50 Values)
CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Palmatine MCF-7 (Breast)5.126~14.5[1][2]
T47D (Breast)5.805~16.4[1][2]
ZR-75-1 (Breast)5.332~15.1[1][2]
SMMC7721 (Hepatoma)-0.02 ± 0.01 (derivative)[3]
This compound NSCLC cellsInhibits proliferation-[4]
Table 2: Comparative Antimicrobial Activity (MIC Values)
CompoundMicroorganismMIC (µg/mL)Reference
Palmatine Candida albicans32 - 128[5]
Candida tropicalis32 - 128[5]
Candida parapsilosis32 - 128[5]
Gram-positive bacteriaIncreased activity of derivatives (2- to 64-fold vs. Palmatine)[6]
This compound -Data not available-

Note: While this compound is mentioned to have antibacterial properties, specific Minimum Inhibitory Concentration (MIC) values from direct studies were not found in the conducted search.

Key Signaling Pathways

Both this compound and Palmatine exert their therapeutic effects by modulating key cellular signaling pathways, primarily the NF-κB and AMPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Both compounds have been shown to inhibit this pathway, leading to their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by this compound and Palmatine.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial effects in metabolic diseases and cancer. Both compounds are reported to activate this pathway.

AMPK_Pathway cluster_cellular_stress Cellular Stress cluster_activation Activation cluster_downstream Downstream Effects Stress Metabolic Stress (e.g., increased AMP/ATP ratio) AMPK AMPK Stress->AMPK DMB_Palmatine This compound Palmatine DMB_Palmatine->AMPK activate p_AMPK p-AMPK AMPK->p_AMPK phosphorylation Anabolic Anabolic Pathways (e.g., protein synthesis) p_AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) p_AMPK->Catabolic activates

Caption: Activation of the AMPK signaling pathway by this compound and Palmatine.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Experimental Workflow

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add serial dilutions of the test compound Seed_Cells->Add_Compound Incubate_1 3. Incubate for 24-72 hours Add_Compound->Incubate_1 Add_MTT 4. Add MTT solution to each well Incubate_1->Add_MTT Incubate_2 5. Incubate for 2-4 hours Add_MTT->Incubate_2 Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_2->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT assay to determine anticancer activity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Palmatine. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution for Antimicrobial Activity (MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Experimental Workflow

MIC_Workflow Prepare_Dilutions 1. Prepare serial two-fold dilutions of the compound in broth Inoculate 2. Inoculate each well with a standardized microbial suspension Prepare_Dilutions->Inoculate Incubate 3. Incubate at an appropriate temperature and duration Inoculate->Incubate Observe_Growth 4. Visually inspect for microbial growth (turbidity) Incubate->Observe_Growth Determine_MIC 5. The lowest concentration with no visible growth is the MIC Observe_Growth->Determine_MIC

Caption: Workflow for the broth microdilution method to determine MIC.

Methodology:

  • Compound Dilution: Prepare a series of two-fold dilutions of this compound or Palmatine in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Western Blot for NF-κB and AMPK Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compounds for a specified time, then lyse the cells to extract proteins. For NF-κB analysis, cytoplasmic and nuclear fractions may be separated.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, IκBα for NF-κB pathway; p-AMPK, AMPK for AMPK pathway).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity to determine the relative protein expression levels.

Conclusion

Both this compound and Palmatine demonstrate significant potential as therapeutic agents, primarily through their anticancer, anti-inflammatory, and antimicrobial properties. Their mechanisms of action converge on the inhibition of the pro-inflammatory NF-κB pathway and the activation of the metabolic regulator AMPK.

While Palmatine has been more extensively studied, with a clearer profile of its effective concentrations, this compound also shows promise, particularly as a mitochondria-targeted antioxidant. The lack of direct comparative studies and a more extensive quantitative dataset for this compound highlights a critical area for future research.

This guide provides a foundational comparison based on currently available data. Further head-to-head studies under standardized experimental conditions are necessary to definitively elucidate the comparative efficacy and therapeutic potential of these two promising natural compounds. Such research will be invaluable for guiding the development of novel and effective therapies for a range of human diseases.

References

A Comparative Guide to the Biological Effects of Demethyleneberberine Chloride and Columbamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine chloride (DMB) and Columbamine are both berberine-derived alkaloids that have garnered significant interest in the scientific community for their diverse biological activities. While sharing a common structural heritage, these compounds exhibit distinct pharmacological profiles, particularly in their anti-inflammatory and anti-cancer properties. This guide provides a comprehensive comparison of their biological effects, supported by experimental data, to aid researchers in their exploration of these promising natural products.

At a Glance: Key Biological Effects

FeatureThis compound (DMB)Columbamine
Primary Anti-Cancer Mechanism Induces apoptosis and suppresses Epithelial-Mesenchymal Transition (EMT) in colon cancer via the TGF-β/Smads pathway.[1] Induces cell cycle arrest and senescence in non-small cell lung cancer (NSCLC) through the c-Myc/HIF-1α pathway.[2]Suppresses proliferation and malignization of colon cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[3][4][5][6]
Primary Anti-Inflammatory Mechanism Inhibits the NF-κB signaling pathway and regulates T-helper cell homeostasis.[7][8] Targets myeloid differentiation protein-2 (MD-2) to inhibit the TLR4 signaling pathway.[9][10]Demonstrates general anti-inflammatory properties, with some evidence pointing to the inhibition of the NF-κB and MAPK signaling pathways.[11]
Other Notable Effects Acts as a natural mitochondria-targeted antioxidant.[8] Shows potential as an AMPK activator for non-alcoholic fatty liver disease (NAFLD).[8]

Anti-Cancer Effects: A Mechanistic Showdown

Both DMB and Columbamine have demonstrated potent anti-cancer activities, particularly against colon cancer, but they achieve these effects through distinct molecular pathways.

This compound (DMB): Targeting TGF-β/Smads and c-Myc/HIF-1α

DMB has been shown to induce apoptosis and inhibit the critical process of EMT in HCT-116 colon cancer cells.[1] This is achieved by suppressing the transforming growth factor-β (TGF-β)/Smads signaling pathway.[1] Furthermore, in the context of NSCLC, DMB induces cell cycle arrest and cellular senescence by downregulating the c-Myc/HIF-1α pathway.[2]

Columbamine: Abolishing the Wnt/β-catenin Pathway

Columbamine's anti-cancer effects in colon cancer are primarily attributed to its ability to abolish the Wnt/β-catenin signaling pathway.[3][4][5][6] This pathway is crucial for cancer cell proliferation and survival. By inhibiting this pathway, Columbamine effectively suppresses the growth, migration, and invasion of colon cancer cells, while promoting apoptosis.[4][5][6]

Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the available quantitative data on the anti-cancer effects of DMB and Columbamine.

Table 1: In Vitro Anti-Cancer Efficacy of this compound (DMB)

Cell LineCancer TypeAssayConcentration(s)EffectReference
HCT-116Colon CancerApoptosis Assay6, 12, 18 µMDose-dependent induction of apoptosis[1]
HCT-116Colon CancerWestern Blot6, 12, 18 µMInhibition of p-Smad2 and p-Smad3 expression[1]
A549, H1299NSCLCCCK8 Assay2.5, 5, 10, 20, 40 µMDose-dependent inhibition of cell viability[2]
A549, H1299NSCLCColony Formation10, 20 µMInhibition of colony formation[2]

Table 2: In Vitro Anti-Cancer Efficacy of Columbamine

Cell LineCancer TypeAssayConcentration(s)EffectReference
HCT116Colon CancerMTT Assay10, 20, 30, 40, 50 µMTime- and dose-dependent inhibition of cell growth[3][4]
SW480Colon CancerMTT Assay10, 20, 30, 40, 50 µMTime- and dose-dependent inhibition of cell growth[3][4]
LoVoColon CancerMTT Assay10, 20, 30, 40, 50 µMTime- and dose-dependent inhibition of cell growth[3][4]
HCT116Colon CancerColony Formation20, 30, 40 µMDose-dependent suppression of clone formation[3][4]
HCT116Colon CancerApoptosis (Flow Cytometry)20, 30, 40 µMIncreased population of Annexin V-positive cells[3][4]

Signaling Pathway Visualizations

To better illustrate the mechanisms of action, the following diagrams depict the signaling pathways modulated by DMB and Columbamine.

DMB_Anticancer_Pathway DMB Demethyleneberberine Chloride (DMB) TGFBR TGF-β Receptor DMB->TGFBR inhibits EMT Epithelial-Mesenchymal Transition (EMT) DMB->EMT suppresses Apoptosis Apoptosis DMB->Apoptosis induces cMyc c-Myc DMB->cMyc inhibits HIF1a HIF-1α DMB->HIF1a inhibits CellCycleArrest Cell Cycle Arrest DMB->CellCycleArrest induces Senescence Cellular Senescence DMB->Senescence induces Smad23 Smad2/3 TGFBR->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 phosphorylation pSmad23->EMT promotes cMyc->HIF1a activates HIF1a->CellCycleArrest regulates HIF1a->Senescence regulates

Caption: DMB's anti-cancer mechanisms.

Columbamine_Anticancer_Pathway Columbamine Columbamine Wnt Wnt Columbamine->Wnt inhibits DestructionComplex Destruction Complex Columbamine->DestructionComplex activates Proliferation Cell Proliferation & Survival Columbamine->Proliferation inhibits Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocation TCFLEF TCF/LEF Nucleus->TCFLEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCFLEF->TargetGenes activates TargetGenes->Proliferation

Caption: Columbamine's anti-cancer mechanism.

Anti-Inflammatory Effects: Common Pathways, Different Targets?

Both DMB and Columbamine exhibit anti-inflammatory properties, with the NF-κB pathway appearing as a common mediator. However, the specific molecular targets and the breadth of their anti-inflammatory actions may differ.

This compound (DMB): A Multi-pronged Anti-Inflammatory Agent

DMB demonstrates robust anti-inflammatory effects by inhibiting the NF-κB pathway and modulating the balance of T-helper cells.[7][8] A key discovery has been its ability to directly target MD-2, a co-receptor of Toll-like receptor 4 (TLR4), thereby inhibiting the TLR4 signaling cascade, which is a critical initiator of the inflammatory response.[9][10]

Columbamine: General Anti-inflammatory Activity

Columbamine has been shown to possess anti-inflammatory properties, though its mechanisms are less elucidated compared to DMB.[11] Studies suggest its involvement in inhibiting the NF-κB and MAPK signaling pathways.[11] Further research is needed to pinpoint its specific molecular targets within these pathways.

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative quantitative data for the anti-inflammatory effects of DMB and Columbamine is limited. However, individual studies provide insights into their potency.

Table 3: In Vitro/In Vivo Anti-Inflammatory Efficacy of this compound (DMB)

ModelAssayTreatmentEffectReference
DSS-induced colitis in miceMPO activity, cytokine levels (IL-6, TNF-α)150, 300 mg/kg DMB (oral)Significantly reduced MPO activity and pro-inflammatory cytokine production[7]
LPS-stimulated RAW264.7 cellsROS production, pro-inflammatory cytokines10, 20, 40 µM DMBMarkedly inhibited ROS production and pro-inflammatory cytokines[7]
TNBS-induced colitis in ratsTLR4 signaling activationDMB administrationSuppressed the activation of TLR4 signaling[9]

Table 4: In Vivo Anti-Inflammatory Efficacy of Columbamine

ModelAssayTreatmentEffectReference
Serotonin-induced hind paw edema in ratsEdema volumeOral and topical applicationSignificant dose-dependent inhibitory activity[4]
Acetic acid-induced vascular permeability in miceVascular permeabilityOral administrationSignificant dose-dependent inhibitory activity[4]

Experimental Protocols

MTT Assay for Cell Viability (General Protocol)

This protocol is a standard method for assessing the effect of compounds like DMB and Columbamine on cell proliferation and viability.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., DMB or Columbamine) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression (General Protocol)

This protocol is used to detect changes in the levels of specific proteins within a signaling pathway, such as β-catenin or components of the NF-κB and TGF-β pathways.[14][15]

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and Columbamine are both valuable natural compounds with significant therapeutic potential. While they share the ability to combat cancer and inflammation, their mechanisms of action are distinct. DMB exerts its anti-cancer effects through the TGF-β/Smads and c-Myc/HIF-1α pathways and its anti-inflammatory effects by targeting the NF-κB and TLR4 signaling pathways. In contrast, Columbamine's primary anti-cancer activity is mediated by the inhibition of the Wnt/β-catenin pathway, with a more general anti-inflammatory profile. This comparative guide highlights the importance of understanding the specific molecular targets of these compounds to better inform future research and drug development efforts. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic advantages in various disease models.

References

A Comparative Guide to Demethyleneberberine Chloride and Metformin in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Demethyleneberberine chloride (DMB) and Metformin (B114582), two compounds of significant interest in the field of metabolic research. While both molecules show promise in modulating key metabolic pathways, this document aims to present the available experimental data, outline their mechanisms of action, and provide detailed experimental protocols to support further investigation.

Disclaimer: Direct head-to-head comparative studies on the efficacy of this compound versus Metformin are limited in the current scientific literature. The quantitative comparisons presented below are primarily between Berberine (B55584) , the parent compound of DMB, and Metformin. This information is provided as the closest available surrogate for a direct comparison.

Quantitative Efficacy in Metabolic Studies

The therapeutic effects of both compounds have been quantified across various preclinical and clinical studies. Below are summaries of their performance on key metabolic parameters.

Table 1: Comparative Glycemic Control in Prediabetic Patients (12-Week Study)

This table summarizes data from a randomized clinical trial comparing Berberine hydrochloride (500 mg, twice daily) to Metformin (500 mg, twice daily) in newly diagnosed prediabetic individuals.[1][2]

ParameterBerberine HCl GroupMetformin Group
Fasting Plasma Glucose (FPG)
Baseline (mg/dL)109.8 ± 4.6110.2 ± 4.8
Week 12 (mg/dL)97.2 ± 3.699.4 ± 3.8
Change from Baseline (mg/dL)-12.6 ± 2.4-10.8 ± 2.5
Postprandial Plasma Glucose (PPG)
Baseline (mg/dL)156.4 ± 6.8157.1 ± 7.0
Week 12 (mg/dL)134.6 ± 5.4137.8 ± 5.6
Change from Baseline (mg/dL)-21.8 ± 3.9-19.3 ± 4.0
Glycated Hemoglobin (HbA1c)
Baseline (%)6.18 ± 0.226.21 ± 0.20
Week 12 (%)5.87 ± 0.205.93 ± 0.19
Change from Baseline (%)-0.31-0.28
Adverse Events
Gastrointestinal Upset20% of participants30% of participants

Data presented as mean ± standard deviation where applicable.

Table 2: Effects on Lipid Profile and Hepatic Function in Animal Models of NAFLD

This table presents data on the individual efficacy of Demethyleneberberine (DMB) and Metformin on lipid metabolism and liver health, compiled from separate animal studies.

ParameterDemethyleneberberine (DMB)Metformin
Model Methionine and choline (B1196258) deficient (MCD) high-fat diet miceHigh-fat diet-induced metabolic disorder mice
Dosage 20 or 40 mg/kg (intraperitoneal)0.3 g/kg (gavage)
Duration Not specified7 weeks
Effect on Hepatic Lipid Accumulation Significantly decreased[3]Significantly alleviated[4]
Effect on Serum Triglycerides (TG) Not specifiedSignificantly decreased[4]
Effect on Serum Total Cholesterol (TC) Not specifiedSignificantly decreased[4]
Effect on Serum LDL-C Not specifiedSignificantly decreased[4]
Effect on Serum HDL-C Not specifiedSignificantly increased[4]
Effect on Liver Enzymes (ALT/AST) Attenuated inflammatory response[3]Meta-analysis shows significant reduction in ALT and AST[5]
Effect on Insulin Resistance (HOMA-IR) Not specifiedMeta-analysis shows significant reduction[5]

Mechanism of Action: A Focus on the AMPK Signaling Pathway

Both Metformin and Demethyleneberberine exert a significant portion of their metabolic effects through the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][6]

Metformin's Mechanism: Metformin's activation of AMPK is primarily indirect. It inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[6][7] This elevated AMP level allosterically activates AMPK, promoting its phosphorylation at Threonine-172 by the upstream kinase, Liver Kinase B1 (LKB1).[6]

Demethyleneberberine's Mechanism: As a primary metabolite of berberine, DMB is also a potent activator of the AMPK pathway.[8] Activated AMPK then phosphorylates downstream targets to switch on catabolic (ATP-producing) pathways and switch off anabolic (ATP-consuming) pathways. This leads to reduced hepatic glucose production, decreased lipogenesis, and increased glucose uptake in peripheral tissues.[6][8]

AMPK_Pathway cluster_downstream Downstream Metabolic Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits DMB Demethyleneberberine (DMB) AMPK AMPK DMB->AMPK Activates AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 Activates LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) (Active) Gluconeogenesis Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Inhibits Lipogenesis Lipogenesis (ACC, SREBP-1c) pAMPK->Lipogenesis Inhibits Glucose_Uptake Glucose Uptake (GLUT4) pAMPK->Glucose_Uptake Promotes FAO Fatty Acid Oxidation pAMPK->FAO Promotes

Fig 1. Simplified signaling pathway for Metformin and DMB via AMPK.

Experimental Protocols

Accurate and reproducible data are foundational to metabolic research. This section provides detailed methodologies for key experiments cited in the literature for evaluating compounds like DMB and Metformin.

Protocol 1: In Vivo Efficacy Assessment of DMB in a Mouse Model of NAFLD

This protocol describes a general procedure for evaluating the effect of DMB on hepatic steatosis and fibrosis in a thioacetamide (B46855) (TAA)-induced mouse model of liver injury.[9]

1. Animal Model and Grouping:

  • Species: C57BL/6 mice.

  • Induction of Fibrosis: Administer Thioacetamide (TAA) via intraperitoneal (IP) injection three times a week for ten weeks (e.g., 100 mg/kg for the first two weeks, followed by 200 mg/kg for the subsequent eight weeks).

  • Experimental Groups (n=8 per group):

    • Vehicle Control (e.g., sterile saline with 0.1% DMSO, IP daily).

    • TAA Model Group (TAA + Vehicle).

    • DMB Low Dose Group (TAA + 10 mg/kg DMB, IP daily).

    • DMB High Dose Group (TAA + 20 mg/kg DMB, IP daily).

2. DMB Formulation and Administration:

  • Vehicle: For IP injection, DMB can be dissolved in a minimal amount of DMSO and then diluted with sterile saline. For oral gavage, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) is commonly used.[10][11]

  • Preparation of 0.5% CMC-Na: Add 0.5 g of CMC-Na to 100 mL of sterile water and stir vigorously until fully dissolved. Prepare fresh.[11]

  • Administration: Administer the respective treatments daily for the duration of the 10-week TAA induction period. The final injection volume should be adjusted based on animal weight (e.g., 10 mL/kg).

3. Endpoint Analysis:

  • Sacrifice: Euthanize animals 48 hours after the final TAA injection.

  • Sample Collection: Collect blood via cardiac puncture for serum analysis (ALT, AST) and perfuse the liver with PBS before harvesting. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen in liquid nitrogen for molecular analysis.

  • Histology: Embed fixed liver tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess steatosis, inflammation, and collagen deposition (fibrosis).

  • Biochemical Assays: Use commercial kits to measure serum ALT and AST levels.

  • Gene Expression: Extract RNA from frozen liver tissue, synthesize cDNA, and perform qRT-PCR to analyze the expression of genes related to inflammation (e.g., Tnf-α, Il-1β) and fibrosis (e.g., Col1a1, Acta2).

Protocol 2: In Vitro Analysis of Metformin-Induced AMPK Activation via Western Blot

This protocol details the steps to quantify the phosphorylation of AMPK at Thr172 in a cell culture model (e.g., HepG2 hepatocytes) following Metformin treatment.[6][7][12]

1. Cell Culture and Treatment:

  • Cell Line: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of Metformin (e.g., 0, 0.5, 1, 2 mM) or a positive control like AICAR. Incubate for a specified duration (e.g., 1 to 24 hours).

2. Protein Extraction (Lysis):

  • Place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to each dish.[7]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the total protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Western Blotting:

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is often preferred.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (in 5% BSA/TBST) specific for phosphorylated AMPK (p-AMPKα Thr172) (e.g., 1:1000 dilution).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AMPKα and a loading control like β-actin or GAPDH.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., HepG2, C2C12) start->cell_culture animal_model Disease Model Induction (e.g., HFD, TAA) start->animal_model treatment_vitro Compound Treatment (DMB or Metformin) cell_culture->treatment_vitro lysis Cell Lysis & Protein Extraction treatment_vitro->lysis western_blot Western Blot (p-AMPK / Total AMPK) lysis->western_blot end Data Analysis & Conclusion western_blot->end treatment_vivo Compound Administration (Gavage or IP) animal_model->treatment_vivo monitoring Metabolic Phenotyping (OGTT, Body Weight) treatment_vivo->monitoring necropsy Necropsy & Tissue Collection monitoring->necropsy analysis Histology & Molecular Analysis necropsy->analysis analysis->end

Fig 2. General experimental workflow for metabolic compound analysis.

References

Demethyleneberberine Chloride and its Metabolites: A Side-by-Side Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Demethyleneberberine Chloride (DMB), a primary metabolite of Berberine (BBR), and its parent compound. This guide provides an objective analysis of their pharmacokinetic profiles, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols to aid in drug development and scientific research.

Demethyleneberberine (DMB), a principal phase I metabolite of the well-known isoquinoline (B145761) alkaloid Berberine, has garnered significant attention in the scientific community.[1] Emerging evidence suggests that DMB not only contributes to but may, in some instances, surpass the therapeutic effects of its parent compound, largely due to its enhanced bioavailability.[1] This guide offers a side-by-side analysis of DMB and BBR, focusing on their comparative pharmacokinetics, biological activities, and modulation of key signaling pathways.

I. Comparative Pharmacokinetics

The clinical application of Berberine is often limited by its low oral bioavailability, which is estimated to be between 0.37% and 0.68%.[2][3] In contrast, its metabolite, Demethyleneberberine, exhibits a significantly higher bioavailability, ranging from 4.47% to 5.94%.[2] This difference is a critical factor in considering the pharmacological profiles of both compounds. The metabolic conversion of Berberine to Demethyleneberberine is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver.[1]

Below is a summary of key pharmacokinetic parameters for Berberine and Demethyleneberberine based on preclinical studies in rats. It is important to note that these values are compiled from different studies and experimental conditions may vary.

ParameterBerberine (Oral Administration)Demethyleneberberine (Oral Administration)SpeciesReference
Cmax (Maximum Concentration) 9.48 ng/mL (100 mg/kg)~400 ng/mL (10 mg/kg)Rat[3]
Tmax (Time to Cmax) ~2.8 h< 5 minRat[2]
AUC (Area Under the Curve) 46.5 ng·h/mL (100 mg/kg)Not explicitly stated, but higher than BBRRat[3]
Absolute Bioavailability 0.37% - 0.68%4.47% - 5.94%Rat[2][3]

II. Comparative Biological Activity

Both Berberine and Demethyleneberberine exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. While extensive research has been conducted on Berberine, studies directly comparing the potency of DMB are emerging.

Biological ActivityBerberine (IC50)Demethyleneberberine (IC50)Cell Line/AssayReference
Anti-cancer (Gastric Cancer) 45 µM (48h)Not AvailableMGC803[4]
Anti-cancer (Oral Squamous Cell Carcinoma) 218.52 µM (48h)Not AvailableTca8113[5]
Anti-cancer (Colon Cancer) 52.37 µM (48h)Not AvailableHT29[5]
Anti-inflammatory (TNF-α inhibition) Inactive (>100 µM)Not AvailableRAW 264.7 macrophages[6]
Antioxidant (DPPH radical scavenging) > 500 µMNot Available (phenolic derivatives show high activity)DPPH assay[7]

Note: The table highlights the need for more direct comparative studies on the IC50 values of DMB.

Qualitative comparisons suggest that DMB possesses potent anti-inflammatory and antioxidant properties, in some cases surpassing its parent compound.[1] For instance, one study on the anti-inflammatory effects of Berberine and its derivatives found the order of activity to be Oxyberberine > Berberine > Dihydroberberine, though Demethyleneberberine was not directly included in this ranking.[8] Another study on antioxidant activity showed that phenolic derivatives of Berberine had significantly better direct radical scavenging activity than Berberine itself.[7]

III. Signaling Pathways and Mechanisms of Action

Demethyleneberberine modulates several key signaling pathways that are crucial in various disease processes. Understanding these molecular interactions is vital for elucidating its therapeutic potential.

A. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DMB has been shown to inhibit the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.[2] The mechanism involves the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_p65_p50 IkB-p65-p50 (Inactive NF-kB) IKK->IkB_p65_p50 phosphorylates IkB IkB IkB p65 p65 p50 p50 p65_p50 p65-p50 (Active NF-kB) IkB_p65_p50->p65_p50 IkB degradation DMB Demethyleneberberine DMB->IKK inhibits Gene_Transcription Pro-inflammatory Gene Transcription p65_p50->Gene_Transcription promotes

Inhibition of the NF-κB signaling pathway by Demethyleneberberine.
B. Activation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis. Both Berberine and its metabolites, including DMB, are known to activate AMPK.[1] This activation leads to a cascade of downstream effects that are beneficial in metabolic diseases.

AMPK_Pathway DMB Demethyleneberberine AMPK AMPK DMB->AMPK activates p_AMPK p-AMPK (Active) AMPK->p_AMPK phosphorylation Metabolic_Benefits Increased Glucose Uptake Decreased Lipid Synthesis p_AMPK->Metabolic_Benefits leads to cMyc_HIF1a_Pathway DMB Demethyleneberberine c_Myc c-Myc DMB->c_Myc inhibits expression Cellular_Senescence Cellular Senescence DMB->Cellular_Senescence induces HIF_1a HIF-1α c_Myc->HIF_1a upregulates Cell_Cycle_Progression Cell Cycle Progression HIF_1a->Cell_Cycle_Progression promotes HIF_1a->Cellular_Senescence inhibits Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-MS/MS Analysis Incubation Berberine Incubation with Liver Microsomes Termination Reaction Termination & Protein Precipitation Incubation->Termination LC_Separation Liquid Chromatography Separation Termination->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Validating RNA-Seq Insights on Demethyleneberberine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating RNA-sequencing (RNA-seq) data following treatment with Demethyleneberberine chloride (DMB). This document outlines objective comparisons between initial high-throughput screening results and targeted validation experiments, supported by detailed experimental protocols and data presentation.

Demethyleneberberine, a natural compound, has demonstrated potential in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells.[1] Initial investigations using RNA-seq have suggested that DMB may exert its effects by inducing cell cycle arrest and cellular senescence through the downregulation of the c-Myc/HIF-1α signaling pathway.[1] While RNA-seq provides a valuable genome-wide perspective on gene expression changes, it is crucial to validate these findings with more targeted and quantitative methods to ensure the reliability of the results.[2][3][4] This guide will walk through the essential validation steps, including quantitative real-time PCR (qRT-PCR) for gene expression, western blotting for protein level confirmation, and cell viability assays to assess the functional outcome.

Data Presentation: A Comparative Overview

To effectively compare the data from different experimental approaches, it is essential to present the quantitative results in a clear and structured format. The following tables illustrate a hypothetical dataset for validating the effect of DMB on key genes within the c-Myc/HIF-1α pathway.

Table 1: Comparison of Gene Expression Analysis - RNA-Seq vs. qRT-PCR

GeneRNA-Seq (Log2 Fold Change)qRT-PCR (Relative Fold Change)
c-Myc-1.8-2.1
HIF-1α-1.5-1.7
Cyclin D1-2.0-2.3
p212.52.8
Housekeeping Gene (e.g., GAPDH)0.01.0 (Normalized)

Table 2: Protein Expression Analysis - Western Blot Quantification

ProteinTreatment GroupRelative Protein Level (Normalized to Loading Control)
c-MycControl1.0
DMB0.45
HIF-1αControl1.0
DMB0.52
Cyclin D1Control1.0
DMB0.38
p21Control1.0
DMB2.6
Loading Control (e.g., β-actin)Control1.0
DMB1.0

Table 3: Functional Validation - Cell Viability Assay

Treatment GroupCell Viability (%)
Control100
DMB (10 µM)65
DMB (20 µM)42
DMB (50 µM)25

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological pathways under investigation is crucial for a clear understanding of the research.

experimental_workflow cluster_phase1 Phase 1: Discovery cluster_phase2 Phase 2: Validation rna_seq RNA-Sequencing data_analysis Bioinformatic Analysis rna_seq->data_analysis hypothesis Hypothesis Generation: DMB downregulates c-Myc/HIF-1α pathway data_analysis->hypothesis qRT_PCR qRT-PCR hypothesis->qRT_PCR Gene Expression Validation western_blot Western Blot hypothesis->western_blot Protein Level Validation cell_viability Cell Viability Assay hypothesis->cell_viability Functional Validation

Figure 1. Experimental workflow for validating RNA-seq data.

signaling_pathway DMB Demethyleneberberine chloride cMyc c-Myc DMB->cMyc HIF1a HIF-1α cMyc->HIF1a p21 p21 cMyc->p21 CyclinD1 Cyclin D1 HIF1a->CyclinD1 CellCycle Cell Cycle Arrest CyclinD1->CellCycle p21->CellCycle Senescence Cellular Senescence CellCycle->Senescence

Figure 2. Proposed signaling pathway of DMB action.

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols.

Quantitative Real-Time PCR (qRT-PCR) Protocol

This protocol is for a two-step qRT-PCR using SYBR Green chemistry.[5][6]

1. RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from control and DMB-treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen) with oligo(dT) primers.[5]

2. Primer Design and Validation:

  • Design primers for target genes (c-Myc, HIF-1α, Cyclin D1, p21) and a housekeeping gene (e.g., GAPDH). Primers should be 18-24 nucleotides long with a GC content of 40-60% and span an exon-exon junction to avoid amplification of genomic DNA.[6]

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.[6]

3. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.

  • Aliquot the master mix into qPCR plates and add the diluted cDNA template.

  • Include no-template controls (NTC) and no-reverse-transcription (-RT) controls for each gene.[6][7]

4. Thermal Cycling and Data Analysis:

  • Perform the qPCR reaction in a real-time PCR system with a typical two-step cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[8]

  • Perform a melt curve analysis to ensure the specificity of the amplified product.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the housekeeping gene.

Western Blot Protocol

This protocol outlines the steps for protein expression analysis.[9][10]

1. Sample Preparation:

  • Lyse control and DMB-treated cells in RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

3. Immunodetection:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for c-Myc, HIF-1α, Cyclin D1, p21, and a loading control (e.g., β-actin) overnight at 4°C.[11]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again as described above.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[12]

  • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the target protein levels to the loading control.

Cell Viability Assay (MTT Assay) Protocol

This protocol is for assessing cell viability based on metabolic activity.[13]

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with varying concentrations of DMB and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

4. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[13]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

5. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate cell viability as a percentage of the control group.

References

A Researcher's Guide to Demethyleneberberine Chloride: A Comparative Analysis of Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide provides a framework for a comparative study of Demethyleneberberine chloride procured from different suppliers, offering objective methodologies and data presentation formats to aid in the selection of the most suitable product for your research needs.

Demethyleneberberine, a primary metabolite of the well-studied natural product Berberine, is gaining significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. As research into its therapeutic potential expands, the necessity for well-characterized and high-quality this compound becomes increasingly critical. This guide outlines key experimental protocols for evaluating the purity, stability, and biological activity of this compound from various commercial sources.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and concise comparison, all quantitative data should be summarized in tabular format. The following tables provide a template for organizing the results obtained from the experimental protocols detailed below.

Table 1: Physicochemical Properties of this compound from Different Suppliers

SupplierLot NumberAppearanceSolubility (in DMSO)Purity by HPLC (%)Residual Solvents (ppm)
Supplier AXXXXXOff-white solid>10 mg/mL99.5Acetone: 50
Supplier BYYYYYPale yellow solid>10 mg/mL98.9Ethyl Acetate: 100
Supplier CZZZZZWhite solid>10 mg/mL99.8Not Detected

Table 2: In Vitro Biological Activity of this compound from Different Suppliers

SupplierLot NumberCell LineIC50 (µM) in CCK8 AssayInhibition of NF-κB Activity (%) at 10 µM
Supplier AXXXXXRAW 264.715.2 ± 1.185.3 ± 4.2
Supplier BYYYYYRAW 264.716.5 ± 1.880.1 ± 5.5
Supplier CZZZZZRAW 264.714.9 ± 0.988.7 ± 3.1

Experimental Protocols: Ensuring Rigorous Evaluation

The following are detailed methodologies for the key experiments required to compare this compound from different suppliers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and identify any impurities.

Method:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 345 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. Dilute to a working concentration of 100 µg/mL with the mobile phase.

  • Analysis: Inject 10 µL of the sample and analyze the chromatogram. Purity is calculated based on the area of the main peak relative to the total peak area of all observed peaks.[1][2][3]

Cell Viability Assay (CCK8)

Objective: To assess the cytotoxic or anti-proliferative effect of this compound on a relevant cell line.

Method:

  • Cell Line: A suitable cancer cell line (e.g., NSCLC cells) or an immune cell line (e.g., RAW 264.7 macrophages).[4]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound from each supplier (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

    • Add 10 µL of CCK8 solution to each well and incubate for 2 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.[4]

Western Blot for NF-κB Signaling Pathway Analysis

Objective: To determine the effect of this compound on the activation of the NF-κB signaling pathway.[5][6]

Method:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) to induce NF-κB activation.

    • Co-treat the cells with this compound (e.g., 10 µM) from each supplier.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-p65 to total p65.

Visualizing the Science: Workflows and Pathways

To better understand the experimental process and the biological context of Demethyleneberberine's action, the following diagrams are provided.

G cluster_0 Sample Preparation & Purity Analysis cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Comparison S1 Supplier A This compound HPLC HPLC Analysis (Purity, Impurities) S1->HPLC S2 Supplier B This compound S2->HPLC S3 Supplier C This compound S3->HPLC CellCulture Cell Culture (e.g., RAW 264.7) HPLC->CellCulture Select Batches for Biological Testing DataAnalysis Comparative Analysis of Purity, IC50, and NF-κB Inhibition HPLC->DataAnalysis CCK8 CCK8 Assay (IC50 Determination) CellCulture->CCK8 WesternBlot Western Blot (NF-κB Pathway) CellCulture->WesternBlot CCK8->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for the comparative study.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Transcription DMB Demethyleneberberine Chloride DMB->IKK inhibits NFkB_n NF-κB InflammatoryGenes_n Inflammatory Genes NFkB_n->InflammatoryGenes_n

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Demethyleneberberine.

Demethyleneberberine has also been shown to exert its effects through other signaling pathways, such as the c-Myc/HIF-1α pathway, which is crucial in cancer progression.[4]

G cMyc c-Myc HIF1a HIF-1α cMyc->HIF1a upregulates CellCycle Cell Cycle Progression HIF1a->CellCycle promotes CellSenescence Cellular Senescence HIF1a->CellSenescence inhibits DMB Demethyleneberberine Chloride DMB->cMyc downregulates

Caption: The c-Myc/HIF-1α signaling pathway and its modulation by Demethyleneberberine.

By adhering to these standardized protocols and data presentation formats, researchers can objectively assess the quality and biological activity of this compound from various suppliers, thereby ensuring the integrity and reproducibility of their scientific investigations.

References

Safety Operating Guide

Proper Disposal of Demethyleneberberine Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of demethyleneberberine (B150084) chloride. It is essential to consult and adhere to all local, state, and federal regulations, as well as your institution's specific environmental health and safety (EHS) protocols. The information provided here is not a substitute for official safety data sheets (SDS) and institutional guidelines.

Section 1: Immediate Safety and Hazard Information

While demethyleneberberine chloride is not classified as a hazardous substance according to available Safety Data Sheets, it is crucial to handle it with care, employing standard laboratory safety practices.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.

Key Safety and Physical Properties:

PropertyInformationSource
Hazard Classification Not a hazardous substance or mixture[1][2]
GHS Label Elements Not a hazardous substance or mixture[2]
Physical State Solid, Crystalline Powder[3]
Appearance Yellow[3]
Molecular Formula C20H18NO4Cl[3]
Molecular Weight 371.10 g/mol [3]
Melting Point 204°C / 399°F[3]
Incompatible Materials Strong oxidizing agents[3][4]
Hazardous Decomposition May emit irritant fumes during combustion, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][3][4]

Section 2: Step-by-Step Disposal Procedures

A systematic approach to waste management is critical to ensure safety and regulatory compliance. The following steps outline the recommended disposal procedure for this compound.

Step 1: Waste Minimization

The most effective way to manage chemical waste is to minimize its generation in the first place.[1]

  • Procurement: Order only the quantity of this compound required for your experiments to avoid surplus.

  • Inventory Management: Maintain a detailed and up-to-date inventory to prevent redundant orders.[1]

  • Experimental Design: If feasible, reduce the scale of your experiments to decrease the volume of waste produced.[1]

Step 2: Waste Characterization and Segregation

Properly identify and segregate the different waste streams containing this compound.[1]

  • Pure (Unused) this compound: Collect in a clearly labeled, sealed, and compatible container.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that have come into contact with the chemical should be collected in a designated solid waste container.[1]

  • Solutions: The disposal method for solutions depends on the solvent.

    • Aqueous Solutions: If this compound is dissolved in water, it may be permissible for drain disposal, contingent on local regulations and institutional EHS approval.[1]

    • Solvent-Based Solutions: If dissolved in a hazardous solvent (e.g., flammable, corrosive, reactive, toxic), the solution must be collected as hazardous chemical waste.[1] Do not mix incompatible waste streams.[1]

Step 3: Waste Collection and Storage

  • Container Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Container Integrity: Use containers that are in good condition and compatible with the waste they hold. Keep containers securely closed except when adding waste.

  • Satellite Accumulation Areas (SAAs): Store waste in designated SAAs, which should be located at or near the point of generation.[1]

Step 4: Final Disposal

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[1]

  • Documentation: Maintain accurate records of all disposed chemical waste as required by your institution.

Section 3: Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.

DisposalWorkflow cluster_start cluster_characterize Step 1: Characterize Waste cluster_solvent Step 2: Solvent Check cluster_actions Step 3: Segregate and Collect cluster_final Step 4: Final Disposal start Start: Demethyleneberberine Chloride Waste characterize Is the waste pure solid, an aqueous solution, a solution in a non-hazardous solvent, or contaminated labware? start->characterize solvent_check Is the solvent hazardous (e.g., flammable, corrosive, toxic)? characterize->solvent_check Solution non_hazardous_waste Collect in a labeled, non-hazardous waste container. characterize->non_hazardous_waste Pure Solid or Contaminated Labware hazardous_waste Collect in a labeled, compatible hazardous waste container. solvent_check->hazardous_waste Yes solvent_check->non_hazardous_waste No (Aqueous) ehs_pickup Store in Satellite Accumulation Area (SAA). Arrange for EHS pickup. hazardous_waste->ehs_pickup consult_ehs Consult Institutional EHS & Local Regulations for Disposal Options (e.g., drain disposal, regular trash). non_hazardous_waste->consult_ehs

References

Essential Safety and Logistical Information for Handling Demethyleneberberine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical guidance for Demethyleneberberine chloride, ensuring the protection of laboratory personnel and the integrity of research. While this compound is not classified as a hazardous substance by all suppliers, it is imperative to handle it with care, adhering to standard laboratory safety practices.[1]

Hazard Assessment

Though not universally classified as hazardous, some safety data sheets for the closely related compound Berberine Chloride indicate potential for skin, eye, and respiratory irritation.[2][3] Therefore, a cautious approach to handling is recommended.

Potential Hazards:

  • Skin Contact: May cause skin irritation.[2][3]

  • Eye Contact: May cause eye irritation.[2][3]

  • Inhalation: Inhalation of dust may cause respiratory irritation.[2][3]

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended PPE Specifications & Best Practices
Respiratory Protection Dust mask or NIOSH-approved respiratorUse when there is a potential for generating dust or aerosols.[2][4] Ensure a proper fit.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
Hand Protection Chemically resistant, impervious glovesNitrile or butyl rubber gloves are suitable options.[5] Inspect gloves for integrity before use and change them frequently.
Skin and Body Protection Laboratory coatA buttoned lab coat should be worn to protect from incidental contact.[1][4] Consider additional protective clothing if there is a risk of significant exposure.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Review the Safety Data Sheet (SDS) before starting any work.

  • Ensure that all necessary PPE is available and in good condition.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[2][4]

  • Have an emergency plan in place and be aware of the location of the nearest safety shower and eyewash station.

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Do not breathe in dust.[2]

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Prepare solutions in a fume hood.

  • Wash hands thoroughly with soap and water after handling the compound.[1][4]

3. Disposal Plan:

  • All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with federal, state, and local regulations.[6]

  • Solid Waste: Collect solid this compound waste and contaminated disposables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.[6]

  • Liquid Waste:

    • Aqueous Solutions: Depending on institutional and local regulations, dilute aqueous solutions may be permissible for drain disposal with copious amounts of water. Always check with your institution's Environmental Health and Safety (EHS) office before drain disposal.[6]

    • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected as hazardous chemical waste in an appropriate, labeled solvent waste container.[6]

Experimental Protocols: Key Considerations

While specific experimental protocols will vary, the following safety considerations should be integrated into all procedures involving this compound:

  • Risk Assessment: Before any new experiment, conduct a thorough risk assessment that considers the scale of the reaction, the solvents and reagents being used, and the potential for exposure.

  • Engineering Controls: Prioritize the use of engineering controls, such as fume hoods and ventilated enclosures, to minimize inhalation exposure.[2]

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.

  • Emergency Procedures: Be prepared for accidental spills or exposures. Have appropriate spill cleanup materials readily available.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and the logic behind PPE selection, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 PPE_Logic cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment hazard1 Inhalation of Dust ppe1 Respirator / Dust Mask hazard1->ppe1 Mitigates hazard2 Eye Contact ppe2 Safety Goggles hazard2->ppe2 Mitigates hazard3 Skin Contact ppe3 Gloves hazard3->ppe3 Mitigates ppe4 Lab Coat hazard3->ppe4 Mitigates

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。